molecular formula C8H16ClN B1528051 7-Azaspiro[3.5]nonane hydrochloride CAS No. 1414885-16-7

7-Azaspiro[3.5]nonane hydrochloride

Cat. No.: B1528051
CAS No.: 1414885-16-7
M. Wt: 161.67 g/mol
InChI Key: CXZWHXOMYFCTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[3.5]nonane hydrochloride is a valuable spirocyclic amine building block in medicinal chemistry, providing a three-dimensional, rigid scaffold that is instrumental in the exploration of novel chemical space for drug discovery. This compound's structure is particularly significant in the structure-based development of inhibitors for challenging biological targets. For instance, spiro-piperidine scaffolds analogous to 7-azaspiro[3.5]nonane are being utilized in the design of novel, highly potent inhibitors targeting the catalytic SET domain of the histone methyltransferase ASH1L, a protein implicated in acute leukemia and other cancers . The incorporation of this spirocyclic framework is a key strategy to access unexplored hydrophobic pockets on protein targets, thereby enhancing inhibitor potency and selectivity . Furthermore, the gem-difluoro analogue of this scaffold is recognized for enhancing metabolic stability and improving CNS drug-like properties, underscoring the utility of this spirocyclic chemotype in designing agents for challenging therapeutic areas . As a versatile synthetic intermediate, this compound is exclusively for research applications in advanced chemical synthesis and drug development programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-8(3-1)4-6-9-7-5-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWHXOMYFCTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414885-16-7
Record name 7-Azaspiro[3.5]nonane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414885-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 7-Azaspiro[3.5]nonane hydrochloride, a valuable building block for medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and applications, offering field-proven insights for researchers and scientists.

Core Compound Identification and Properties

Precise identification of chemical entities is paramount in research and development. This compound is a spirocyclic amine that has garnered interest for its unique three-dimensional structure, which can impart desirable physicochemical and pharmacological properties to drug candidates.

It is crucial to distinguish this compound from its isomers and analogues, such as 2-Azaspiro[3.5]nonane derivatives and various oxa- and thia-azaspiro compounds, as the structural arrangement significantly influences biological activity and chemical reactivity.

Below is a summary of the key identifiers and properties for 7-Azaspiro[3.5]nonane and its hydrochloride salt.

Identifier7-Azaspiro[3.5]nonane (Free Base)This compound
CAS Number 766-34-7[1][2][3]1414885-16-7[4][5][6]
Molecular Formula C₈H₁₅N[1]C₈H₁₆ClN[4][5]
Molecular Weight 125.21 g/mol [1]161.67 g/mol [4]
Chemical Structure 7-Azaspiro[3.5]nonane StructureThe hydrochloride salt is formed by the protonation of the nitrogen atom.

Synthesis of the 7-Azaspiro[3.5]nonane Core

The synthesis of the 7-Azaspiro[3.5]nonane scaffold is a key consideration for its utilization in drug discovery programs. Various synthetic routes have been developed, often involving multi-step sequences. A general conceptual workflow for the synthesis of a functionalized 7-Azaspiro[3.5]nonane core is outlined below. The specific reagents and conditions would be adapted based on the desired substituents.

Synthesis_Workflow Start Starting Materials (e.g., Piperidine derivative, Cyclobutanone derivative) Step1 Step 1: Spirocyclization (e.g., Aldol condensation, Wittig reaction) Start->Step1 Step2 Step 2: Ring Formation/ Functional Group Interconversion Step1->Step2 Step3 Step 3: Reduction/ Deprotection Step2->Step3 Final_Product 7-Azaspiro[3.5]nonane Core Step3->Final_Product

Caption: Conceptual workflow for the synthesis of the 7-Azaspiro[3.5]nonane core.

A common strategy for constructing the spirocyclic core involves the Staudinger [2+2] ketene-imine cycloaddition, which is a versatile method for creating spiro-β-lactams that can be further elaborated.

Representative Experimental Protocol: Staudinger [2+2] Cycloaddition for a Spiro-β-Lactam Intermediate

This protocol provides a general methodology. Optimization of temperature, solvent, and reaction time is often necessary for specific substrates.

  • Imine Formation: A suitable piperidin-4-one derivative is reacted with a primary amine to form the corresponding imine. This reaction is typically carried out in an inert solvent like dichloromethane or toluene, often with a dehydrating agent.

  • Ketene Generation and Cycloaddition:

    • The imine is dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cooled (e.g., to 0 °C).

    • An acyl chloride (ketene precursor) is added dropwise.

    • A tertiary amine base (e.g., triethylamine) is then added dropwise to generate the ketene in situ, which then undergoes a [2+2] cycloaddition with the imine.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

  • Further Transformations: The resulting spiro-β-lactam can be further modified, for instance, by reduction of the lactam to the corresponding amine to yield the 7-azaspiro[3.5]nonane core.

Applications in Drug Discovery

The rigid, three-dimensional nature of the 7-azaspiro[3.5]nonane scaffold makes it an attractive motif in drug design to explore novel chemical space and improve pharmacological properties.

G-Protein Coupled Receptor (GPCR) Agonists

Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists for G-protein coupled receptors (GPCRs), such as GPR119. The spirocyclic core helps to orient the pharmacophoric groups in a favorable conformation for receptor binding, potentially leading to enhanced potency and selectivity.

Enzyme Inhibitors

The 7-azaspiro[3.5]nonane scaffold has been incorporated into inhibitors of various enzymes. For example, it has been used as a structural element in the design of inhibitors for the SARS-CoV-2 3C-like protease, a key enzyme in the viral life cycle. The spirocyclic moiety can occupy specific pockets in the enzyme's active site, contributing to high binding affinity.

The general workflow for incorporating the 7-azaspiro[3.5]nonane core into a drug discovery program is depicted below.

Drug_Discovery_Workflow Scaffold 7-Azaspiro[3.5]nonane Core Synthesis Library Library Synthesis (Diversification) Scaffold->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: Drug discovery workflow utilizing the 7-Azaspiro[3.5]nonane scaffold.

Conclusion

This compound is a valuable and increasingly utilized building block in modern drug discovery. Its well-defined three-dimensional structure offers a strategic advantage in the design of novel therapeutics with improved properties. A thorough understanding of its synthesis and chemical characteristics, along with careful differentiation from related isomers, is essential for its successful application in the development of next-generation pharmaceuticals.

References

The 7-Azaspiro[3.5]nonane Scaffold: A Navigator of Chemical Space for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic and heteroaromatic ring systems. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a paramount approach to unlock new chemical space and address challenging biological targets. Among the diverse array of spirocyclic systems, the 7-azaspiro[3.5]nonane scaffold has garnered significant attention as a versatile and privileged structural motif. Its inherent conformational rigidity, coupled with the ability to project substituents into distinct vectors in 3D space, offers a unique platform for the design of next-generation therapeutics. This guide provides a comprehensive technical overview of the biological activities, structure-activity relationships (SAR), and key experimental protocols associated with the 7-azaspiro[3.5]nonane core, empowering researchers to harness its full potential in their drug discovery endeavors.

The fundamental advantage of spirocyclic scaffolds like 7-azaspiro[3.5]nonane lies in their ability to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ character is often correlated with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical determinants of a drug candidate's success. The 7-azaspiro[3.5]nonane scaffold, featuring a piperidine ring fused to a cyclobutane ring through a common spirocenter, provides a rigid framework that can minimize the entropic penalty upon binding to a biological target, potentially leading to higher potency. This guide will delve into the practical applications of this scaffold, showcasing its utility in the development of agonists for G protein-coupled receptors (GPCRs) and covalent inhibitors of challenging oncogenic targets.

Navigating Diverse Biological Landscapes: The Therapeutic Potential of 7-Azaspiro[3.5]nonane Derivatives

The 7-azaspiro[3.5]nonane scaffold has proven to be a fertile ground for the discovery of bioactive molecules across a range of therapeutic areas. Its unique topology allows for the precise positioning of pharmacophoric elements, enabling potent and selective interactions with various biological targets.

A Sweet Spot in Metabolism: GPR119 Agonists for Type 2 Diabetes

A significant body of research has focused on the development of 7-azaspiro[3.5]nonane-based agonists for the G protein-coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a highly attractive target for the treatment of type 2 diabetes.[4][5] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[5][6] This dual mechanism of action offers the potential for robust glucose-lowering effects with a reduced risk of hypoglycemia.[7]

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[3][4] The rigid spirocyclic core is crucial for orienting the substituents in a manner that maximizes interactions with the receptor binding pocket.

Covalently Targeting an "Undruggable" Oncogene: KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and for decades, it was considered an "undruggable" target. The discovery of a covalent binding pocket in the KRAS G12C mutant has revolutionized the field, leading to the development of targeted therapies. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a key component of potent and selective covalent inhibitors of KRAS G12C.[8][9]

X-ray crystallography has revealed that the 7-azaspiro[3.5]nonane scaffold in these inhibitors binds within the switch-II pocket of the KRAS G12C protein.[8] The defined three-dimensional structure of the spirocycle allows for optimal positioning of the acryloyl "warhead" to form a covalent bond with the mutant cysteine residue, thereby locking the oncoprotein in an inactive state. Further optimization of this scaffold has led to the identification of compounds with high metabolic stability and in vivo anti-tumor activity.[8]

Expanding the Horizon: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Beyond GPR119 and KRAS G12C, patent literature suggests the potential of 7-azaspiro[3.5]nonane-7-carboxamide derivatives as modulators of Fatty Acid Amide Hydrolase (FAAH) activity.[10] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This suggests that the 7-azaspiro[3.5]nonane scaffold could be a valuable starting point for the development of novel therapeutics for pain, anxiety, and inflammatory disorders.[10]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of 7-azaspiro[3.5]nonane derivatives is intricately linked to the nature and substitution pattern of the scaffold. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

GPR119 Agonists: A Balancing Act of Polarity and Lipophilicity

For GPR119 agonists based on the 7-azaspiro[3.5]nonane core, the SAR is primarily driven by the substituents on the piperidine nitrogen (N-capping group) and an aryl group.[2]

  • Piperidine N-capping Group (R²): Optimization of this group is critical for potency. Small, polar groups are often favored to interact with specific residues in the GPR119 binding pocket.

  • Aryl Group (R³): The nature and substitution pattern of the aryl group significantly impact both potency and pharmacokinetic properties. Electron-withdrawing or donating groups can modulate the electronic character and lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with the receptor.

The interplay between these two positions allows for the fine-tuning of the molecule's overall properties to achieve a balance between high potency and desirable drug-like characteristics.

KRAS G12C Inhibitors: The Importance of Vectorial Projection

In the context of KRAS G12C inhibitors, the 7-azaspiro[3.5]nonane scaffold serves to project the reactive acrylamide group and other interacting moieties into the appropriate sub-pockets of the switch-II region.

  • Spirocyclic Core: The inherent rigidity of the spirocycle minimizes conformational flexibility, reducing the entropic cost of binding and contributing to higher affinity. The larger 6-membered piperidine ring of the 7-azaspiro[3.5]nonane, compared to smaller spirocycles, allows for deeper engagement with the hydrophobic cleft of the S₄ subsite, "locking" the inhibitor in a stable conformation.[11]

  • Substituents: Modifications to the scaffold can be used to probe different regions of the binding pocket and optimize van der Waals and hydrogen bonding interactions, leading to enhanced potency and selectivity.

Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation

The successful application of the 7-azaspiro[3.5]nonane scaffold in drug discovery relies on robust and reproducible experimental protocols for both its synthesis and the evaluation of its biological activity.

Synthesis of the 7-Azaspiro[3.5]nonane Core: A Step-by-Step Approach

A common strategy for the synthesis of the 7-azaspiro[3.5]nonane core involves a two-step cyclization process. The following is an illustrative protocol adapted from patented methods for the synthesis of a 7-oxo-2-azaspiro[3.5]nonane intermediate.[12]

Step 1: First Cyclization to Form the Piperidine Ring Precursor

  • To a solution of bis(2-chloroethyl) ether (1.0 eq) in N,N-dimethylformamide (DMF), add cyanoacetaldehyde diethyl acetal (1.1 eq), an acid-binding agent such as anhydrous potassium carbonate (1.2 eq), a phase transfer catalyst like tetrabutylammonium hydrogensulfate (0.15 eq), and an iodo metal salt such as potassium iodide (0.15 eq) under stirring.

  • Rapidly heat the reaction mixture to 70-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and add purified water and ethyl acetate.

  • Separate the organic phase, wash with a 10% sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclized intermediate.

Step 2: Second Cyclization to Form the 7-Oxo-2-azaspiro[3.5]nonane Core

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C under a nitrogen atmosphere.

  • Slowly add lithium aluminum hydride (1.1-3.0 eq) portion-wise over one hour.

  • Stir the reaction mixture for 4-8 hours at -10 °C.

  • Carefully quench the reaction by the slow, sequential addition of purified water, a 15% sodium hydroxide solution, and then more purified water.

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on neutral alumina to yield the final product.

Biological Evaluation of GPR119 Agonists: In Vitro Assays

The following protocols are commonly used to assess the activity of potential GPR119 agonists.

1. cAMP Accumulation Assay

This assay directly measures the downstream signaling consequence of GPR119 activation.

  • Seed HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) into 96-well plates and culture overnight.

  • Wash the cells with serum-free medium and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37 °C.

  • Add varying concentrations of the 7-azaspiro[3.5]nonane test compounds and incubate for a further 30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • Calculate the EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

2. Reporter Gene Assay

This assay utilizes a reporter gene, such as luciferase, under the control of a cAMP response element (CRE) to measure GPR119 activation.

  • Use a stable cell line co-expressing GPR119 and a CRE-luciferase reporter construct (e.g., HEK293/GPR119/pCRE-luc).[13]

  • Seed the cells into 96-well plates and allow them to attach overnight.

  • Add serial dilutions of the test compounds to the cells and incubate for 4-6 hours at 37 °C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Determine the EC₅₀ values from the resulting dose-response curves.

Biological Evaluation of KRAS G12C Inhibitors: In Vitro Assays

1. Biochemical KRAS G12C/SOS1 Interaction Assay (HTRF)

This assay measures the ability of an inhibitor to prevent the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.[14]

  • Dispense the 7-azaspiro[3.5]nonane test inhibitor into a low-volume 384-well plate.

  • Prepare a mixture of GTP and Tag1-labeled human KRAS G12C protein.

  • Add the GTP/KRAS G12C mixture and Tag2-labeled human SOS1 protein to the assay plate.

  • Incubate the plate for 2 hours at room temperature.

  • Read the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the KRAS G12C/SOS1 interaction.

  • Calculate IC₅₀ values from the dose-response curves.

2. Mass Spectrometry-Based Target Occupancy Assay

This assay quantifies the extent of covalent modification of KRAS G12C by the inhibitor in a cellular or in vivo context.[15]

  • Treat cells or tumor tissue expressing KRAS G12C with the test compound.

  • Lyse the cells or homogenize the tissue and extract the proteins.

  • Denature, reduce, and alkylate the protein lysate.

  • Digest the proteins into peptides using trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS), specifically monitoring for the peptide containing the modified Cys12 residue.

  • Quantify the ratio of the modified (drug-bound) peptide to the unmodified peptide to determine the percentage of target occupancy.

Data Presentation: A Quantitative Overview

The following tables summarize hypothetical physicochemical properties and biological activity data for a series of 7-azaspiro[3.5]nonane derivatives.

Table 1: Physicochemical Properties of the 7-Azaspiro[3.5]nonane Scaffold

PropertyValueSource
Molecular FormulaC₈H₁₅N[16]
Molecular Weight125.21 g/mol [16]
XLogP31.8[16]
Topological Polar Surface Area12 Ų[16]
Complexity97.1[16]

Table 2: Biological Activity of Representative 7-Azaspiro[3.5]nonane Derivatives

Compound IDTargetAssayActivity (EC₅₀/IC₅₀)Source
GPR119 Agonists
Compound 54gGPR119cAMP Accumulation10 nM[2]
ZSY-04GPR119cAMP Accumulation2.76 µM[13]
ZSY-06GPR119cAMP Accumulation3.05 µM[13]
ZSY-13GPR119cAMP Accumulation0.78 µM[13]
KRAS G12C Inhibitors
Compound 7bKRAS G12CpERK Inhibition< 10 nM[8]
ASP6918KRAS G12CCell Growth InhibitionPotent[9]

Visualizing the Science: Diagrams and Workflows

Visual representations are essential for understanding complex biological pathways and experimental procedures.

GPR119 Signaling Pathway

GPR119_Signaling Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Pancreatic_Cell Pancreatic β-cell PKA->Pancreatic_Cell Intestinal_Cell Intestinal L-cell PKA->Intestinal_Cell Insulin Insulin Secretion Pancreatic_Cell->Insulin Enhances GLP1 GLP-1 Release Intestinal_Cell->GLP1 Promotes KRAS_Inhibition_Workflow cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KRAS_GTP->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

References

An In-depth Technical Guide to the Mechanism of Action of 7-Azaspiro[3.5]nonane Hydrochloride in GPR119 Signaling

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptor 119 (GPR119). We will dissect the mechanism of action of 7-Azaspiro[3.5]nonane hydrochloride, a potent synthetic agonist, within the context of GPR119 signaling, providing both foundational knowledge and detailed, field-proven experimental protocols to empower your research and development endeavors.

GPR119: A Key Metabolic Regulator

G protein-coupled receptor 119 (GPR119) is a class A, rhodopsin-like GPCR that has emerged as a high-interest therapeutic target for type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] Its strategic expression in key metabolic tissues, primarily pancreatic β-cells and intestinal enteroendocrine L-cells, positions it as a critical regulator of glucose homeostasis.[2][4][5]

Activation of GPR119 presents a powerful dual mechanism for improving glycemic control:

  • In Pancreatic β-cells: It directly stimulates glucose-dependent insulin secretion (GSIS).[2][4]

  • In Intestinal L-cells: It promotes the release of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4]

These incretins, in turn, further amplify insulin secretion from β-cells, creating a synergistic effect on glucose management.[3][6] This glucose-dependent mode of action is a significant therapeutic advantage, as it inherently minimizes the risk of hypoglycemia.[3] The canonical signaling pathway for GPR119 involves coupling to the stimulatory G protein, Gαs, which activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][7]

This compound: A Potent GPR119 Agonist

The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and highly effective core structure for the development of potent GPR119 agonists.[7][8][9] Compounds derived from this scaffold, including their hydrochloride salts for improved solubility and handling, have been optimized to exhibit high potency and selectivity for the GPR119 receptor.[8][10]

The mechanism of action for this compound is initiated by its binding to the GPR119 receptor, triggering a conformational change that facilitates the coupling and activation of the Gαs protein. This event unleashes a well-defined downstream signaling cascade.

The Gαs-cAMP Signaling Cascade

Upon activation by a 7-Azaspiro[3.5]nonane agonist, GPR119 primarily signals through the Gαs pathway.[2][7] This process can be visualized as follows:

GPR119_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 7-Azaspiro[3.5]nonane Hydrochloride (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 Gαs-cAMP signaling cascade initiated by an agonist.

This elevation in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[4]

Core Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action of a novel compound like this compound, a series of validated, quantitative assays are essential. The following protocols represent the gold standard in the field for characterizing GPR119 agonists.

Protocol 1: cAMP Accumulation Assay (HTRF)

This assay is the foundational step to confirm direct activation of the GPR119 receptor and to quantify the potency (EC₅₀) and efficacy of the agonist. The rationale for using a Homogeneous Time-Resolved Fluorescence (HTRF) assay is its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in cells expressing human GPR119 following treatment with this compound.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Assay Buffer: HBSS with 20 mM HEPES and a phosphodiesterase (PDE) inhibitor such as 1 mM IBMX to prevent cAMP degradation.[11][12]

  • This compound, serially diluted in Assay Buffer.

  • Positive Control: Forskolin (a direct adenylyl cyclase activator).[4]

  • Vehicle Control: DMSO.

  • HTRF cAMP Detection Kit (e.g., from Cisbio).

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend them in Assay Buffer to the desired concentration.

  • Compound Plating: In a 384-well low-volume white plate, add serial dilutions of the test compound, positive control, and vehicle control.[4]

  • Cell Addition: Dispense the cell suspension into the wells of the 384-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[4]

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[4]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm) and plot it against the logarithm of the agonist concentration. Use a non-linear regression model (four-parameter logistic fit) to calculate the EC₅₀ value.[4]

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Culture HEK293-hGPR119 Cells C 3. Seed Cells in 384-well Plate A->C B 2. Prepare Serial Dilutions of Compound & Controls D 4. Add Compounds & Controls to Wells B->D C->D E 5. Incubate (30 min, RT) D->E F 6. Add HTRF Detection Reagents E->F G 7. Incubate (60 min, RT, Dark) F->G H 8. Read Plate (620nm & 665nm) G->H I 9. Generate Dose-Response Curve & Calculate EC50 H->I

Caption: Workflow for the cAMP Accumulation HTRF Assay.
Protocol 2: GLP-1 Secretion Assay

This functional assay provides a direct link between GPR119 activation and a key physiological outcome: incretin release. The choice of an enteroendocrine cell line like GLUTag or NCI-H716 is critical as they endogenously express GPR119 and secrete GLP-1.[2][5]

Objective: To quantify the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • GLUTag or NCI-H716 cells.

  • Secretion Buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBB).

  • This compound, serially diluted in Secretion Buffer.

  • DPP-IV inhibitor (to prevent GLP-1 degradation).[11]

  • Commercially available GLP-1 ELISA kit.

Step-by-Step Methodology:

  • Cell Seeding: Seed GLUTag or NCI-H716 cells into a 24-well or 96-well plate and culture until they form a confluent monolayer.

  • Cell Washing: On the day of the assay, gently wash the cells twice with Secretion Buffer.

  • Pre-incubation: Pre-incubate the cells in Secretion Buffer for 30-60 minutes at 37°C to establish a baseline secretion level.[4][11]

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions (containing a DPP-IV inhibitor) to the cells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 2 hours at 37°C.[11]

  • Supernatant Collection: After incubation, carefully collect the supernatants from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using an ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

GLP1_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Culture GLUTag Cells to Confluency C 3. Wash & Pre-incubate Cells (37°C) A->C B 2. Prepare Compound Dilutions in Secretion Buffer D 4. Stimulate Cells with Compound B->D C->D E 5. Incubate (2 hours, 37°C) D->E F 6. Collect Supernatant E->F G 7. Measure GLP-1 Concentration (ELISA) F->G H 8. Generate Dose-Response Curve & Calculate EC50 G->H

Caption: Workflow for the GLP-1 Secretion Assay.
Protocol 3: β-Arrestin Recruitment Assay

While GPR119 is primarily Gαs-coupled, investigating β-arrestin recruitment is crucial for a complete mechanistic profile. This assay determines if the agonist exhibits bias, preferentially activating one pathway (G-protein) over another (β-arrestin). Such bias can have significant implications for therapeutic outcomes and side-effect profiles. The PathHunter® (DiscoverX) platform is a widely used, robust method based on enzyme fragment complementation.[13][14]

Objective: To determine if this compound induces the recruitment of β-arrestin to the GPR119 receptor.

Methodology Principle: The assay utilizes engineered cells where GPR119 is fused to a small enzyme fragment (ProLink™) and β-arrestin is fused to the larger, complementary enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin to the receptor forces the complementation of the two enzyme fragments, forming a functional β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured with a chemiluminescent substrate.[13][15]

Beta_Arrestin_Assay cluster_inactive Inactive State cluster_active Active State Agonist_off No Agonist GPR119_PK GPR119-ProLink No_Signal No Signal Arrestin_EA β-Arrestin-EA Substrate_off Substrate Substrate_off->No_Signal Agonist_on Agonist Binds Complex GPR119-ProLink + β-Arrestin-EA Agonist_on->Complex Recruitment & Complementation Signal Chemiluminescent Signal Complex->Signal Cleaves Substrate_on Substrate Substrate_on->Complex

References

The Ascendance of 7-Azaspiro[3.5]nonane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic scaffolds. This guide delves into the burgeoning role of 7-azaspiro[3.5]nonane, a three-dimensional, conformationally restricted scaffold that has emerged as a powerful tool in contemporary drug discovery. We will explore its synthesis, unique physicochemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block. This document will serve as a technical resource, replete with detailed experimental protocols, structure-activity relationship (SAR) insights, and a critical evaluation of its potential in designing next-generation therapeutics, from metabolic disorders to central nervous system (CNS) ailments.

The Rationale for Three-Dimensionality: Introducing 7-Azaspiro[3.5]nonane

The "escape from flatland" is a prevailing theme in modern medicinal chemistry, driven by the need to improve the selectivity, potency, and pharmacokinetic profiles of drug candidates.[1] Saturated heterocyclic scaffolds, such as piperidine, have long been mainstays in drug design. However, the inherent conformational flexibility of such rings can lead to entropic penalties upon binding to a biological target. The 7-azaspiro[3.5]nonane core, with its fused cyclobutane and piperidine rings, offers a compelling solution by imparting a significant degree of rigidity. This pre-organization of the molecule's conformation can lead to enhanced binding affinity and selectivity.

The spirocyclic nature of 7-azaspiro[3.5]nonane provides a distinct three-dimensional architecture with well-defined exit vectors for substituent placement. This allows for precise probing of the chemical space within a target's binding pocket, facilitating the optimization of interactions.[2]

Physicochemical Properties: A Comparative Analysis

The successful progression of a drug candidate is intimately linked to its physicochemical properties. The 7-azaspiro[3.5]nonane scaffold presents a unique profile that can be advantageous in drug design.

Property7-Azaspiro[3.5]nonanePiperidineKey Insights
Molecular Weight ( g/mol ) 125.21[3]85.15The increased molecular weight of the spirocycle contributes to greater structural complexity.
Predicted XLogP3 1.8[3]0.87-Azaspiro[3.5]nonane exhibits higher lipophilicity, which can influence membrane permeability.
Predicted pKa (strongest basic) 10.5[2]~11.1The basicity is comparable to piperidine, allowing for similar salt formation strategies.
Topological Polar Surface Area (Ų) 12[3]12.03The low TPSA suggests good potential for cell permeability.
Predicted Water Solubility (g/L) 15.5[2]MiscibleWhile piperidine is fully miscible, 7-azaspiro[3.5]nonane maintains reasonable aqueous solubility.

This comparative data highlights that while 7-azaspiro[3.5]nonane introduces greater lipophilicity and molecular complexity compared to piperidine, it retains a favorable balance of properties for drug development, including a basic nitrogen for salt formation and a low polar surface area.

Synthesis of the 7-Azaspiro[3.5]nonane Core and its Derivatives

The synthetic accessibility of a scaffold is paramount for its widespread adoption in drug discovery. Several robust methods for the construction of the 7-azaspiro[3.5]nonane core have been developed, encompassing both solid-phase and solution-phase approaches.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries.[4] The following workflow outlines a general strategy for the solid-phase synthesis of a diversified 7-azaspiro[3.5]nonan-1-one library.

G resin 2-Chlorotrityl Chloride Resin loading Protocol 1: Resin Loading resin->loading loaded_resin Fmoc-Protected Amino-Piperidine on Resin loading->loaded_resin deprotection Protocol 2: Fmoc-Deprotection & Acylation loaded_resin->deprotection acylated_resin Acylated Resin deprotection->acylated_resin cyclization Protocol 3: Dieckmann Condensation & Decarboxylation acylated_resin->cyclization spiro_resin Spirocyclic Core on Resin cyclization->spiro_resin diversification Protocol 4: Boc-Deprotection & Diversification spiro_resin->diversification diversified_resin Diversified Product on Resin diversification->diversified_resin cleavage Protocol 5: Cleavage diversified_resin->cleavage product Final Product cleavage->product

Solid-Phase Synthesis Workflow for 7-Azaspiro[3.5]nonan-1-one Derivatives.

Protocol 1: Resin Loading [4]

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

  • Add a solution of Fmoc-4-amino-1-Boc-piperidine and N,N-diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture at room temperature.

  • Cap any remaining active sites with methanol.

  • Wash the resin sequentially with DCM, N,N-dimethylformamide (DMF), and methanol, then dry under vacuum.

Protocol 3: Dieckmann Condensation & Decarboxylation [4]

  • Swell the acylated resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide in THF and agitate at elevated temperature (e.g., 60°C).

  • Cool, drain, and wash the resin with THF.

  • For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat (e.g., 120°C).

  • Cool, drain, and wash the resin with water, DMF, DCM, and methanol, then dry under vacuum.

Solution-Phase Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

Solution-phase synthesis offers flexibility for larger-scale production. A patented two-step method provides an efficient route to 7-oxo-2-azaspiro[3.5]nonane.[5]

Step 1: First Cyclization [5]

  • To a solution of bis(2-chloroethyl) ether in DMF, add cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., potassium carbonate), and an iodo metal salt (e.g., potassium iodide).

  • Heat the reaction mixture (e.g., 70-100°C) for 12-24 hours.

  • After cooling, perform an aqueous workup with ethyl acetate.

  • Wash the organic phase with sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclized intermediate.

Step 2: Second Cyclization (Reduction) [5]

  • Dissolve the crude intermediate from Step 1 in THF and cool to -10°C under a nitrogen atmosphere.

  • Add lithium aluminum hydride portion-wise and stir for 4-8 hours.

  • Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on neutral alumina to afford 7-oxo-2-azaspiro[3.5]nonane.

Applications in Medicinal Chemistry: Targeting Diverse Biological Systems

The unique structural and physicochemical properties of 7-azaspiro[3.5]nonane have led to its exploration against a variety of therapeutic targets.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[6] The 7-azaspiro[3.5]nonane scaffold has been successfully employed as a central building block for potent GPR119 agonists.[6]

Structure-Activity Relationship (SAR) Insights:

  • Optimization of the piperidine N-capping group (R²) and the aryl group (R³) is crucial for potent GPR119 agonism.[6]

  • Specific substitutions on the aryl ring can significantly impact potency and pharmacokinetic properties.[6]

GPR119 Signaling Pathway: Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a Gαs-mediated signaling cascade.

GPR119_Signaling Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_GLP1 Insulin/GLP-1 Secretion PKA->Insulin_GLP1 promotes

GPR119 signaling cascade initiated by a 7-azaspiro[3.5]nonane-based agonist.
Muscarinic Receptor Antagonists for CNS Disorders

Muscarinic acetylcholine receptors (mAChRs) are involved in a wide range of physiological processes in the central and peripheral nervous systems.[7] Dysregulation of muscarinic signaling is implicated in various CNS disorders, making mAChR antagonists valuable therapeutic agents. The rigid 7-azaspiro[3.5]nonane scaffold can serve as a piperidine bioisostere in the design of selective muscarinic antagonists.

Muscarinic Receptor Signaling: Muscarinic receptors are classified into five subtypes (M1-M5) that couple to different G proteins. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[7]

Muscarinic_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M135 M1, M3, M5 Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC M24 M2, M4 Gi Gi/o M24->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Antagonist 7-Azaspiro[3.5]nonane Antagonist Antagonist->M135 blocks Antagonist->M24 blocks

Modulation of Muscarinic Receptor Signaling by a 7-Azaspiro[3.5]nonane Antagonist.
CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[8] Small molecule CCR5 antagonists that block this interaction are an established class of antiretroviral drugs. The 7-azaspiro[3.5]nonane scaffold has been incorporated into novel CCR5 antagonists, offering a unique three-dimensional framework for optimizing receptor binding.

Mechanism of HIV-1 Entry and CCR5 Antagonism: HIV-1 entry is a multi-step process involving the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, followed by a conformational change that allows for subsequent binding to a co-receptor, typically CCR5 or CXCR4.[8] CCR5 antagonists are allosteric inhibitors that bind to a transmembrane pocket of the receptor, inducing a conformational change that prevents its interaction with gp120.[9]

CCR5_Antagonism gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 2. Binds fusion Membrane Fusion & Viral Entry CCR5->fusion 3. Triggers antagonist 7-Azaspiro[3.5]nonane CCR5 Antagonist antagonist->CCR5 Blocks Interaction

Mechanism of HIV-1 Entry and Inhibition by a 7-Azaspiro[3.5]nonane CCR5 Antagonist.

The 7-Azaspiro[3.5]nonane Scaffold in CNS Drug Discovery

The development of drugs targeting the CNS is particularly challenging due to the formidable blood-brain barrier (BBB).[10] The physicochemical properties of a molecule, including its size, lipophilicity, and polar surface area, are critical determinants of its ability to permeate the BBB.[10] The 7-azaspiro[3.5]nonane scaffold possesses several features that make it an attractive candidate for CNS drug discovery:

  • Optimal Lipophilicity: The predicted XLogP3 of 1.8 falls within the desirable range for BBB penetration.[3]

  • Low Polar Surface Area: A TPSA of 12 Ų is well below the generally accepted upper limit for good BBB permeability.[3]

  • Structural Rigidity: The rigid framework can help to reduce the entropic penalty of binding to CNS targets.

However, the increased molecular weight and the presence of a basic nitrogen, which will be protonated at physiological pH, are factors that must be carefully considered and balanced during the design of CNS-active compounds based on this scaffold. The development of multiparameter optimization (MPO) tools can aid in the selection of scaffolds, like 7-azaspiro[3.5]nonane, that are more likely to yield CNS-penetrant drug candidates.[11]

Conclusion and Future Perspectives

The 7-azaspiro[3.5]nonane scaffold has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a distinct advantage in the design of potent and selective ligands for a growing number of biological targets. The synthetic accessibility of this scaffold, through both solid-phase and solution-phase methodologies, ensures its continued exploration in drug discovery campaigns.

Future research will likely focus on expanding the diversity of 7-azaspiro[3.5]nonane-based libraries and exploring their application against a wider range of therapeutic targets. Further elucidation of the structure-activity relationships for different target classes will undoubtedly lead to the discovery of novel clinical candidates. The continued development of this and other spirocyclic scaffolds will be instrumental in pushing the boundaries of medicinal chemistry and delivering the next generation of innovative medicines.

References

The Emergence of Azaspiro Scaffolds: A Paradigm Shift in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug-like molecules. This guide delves into the discovery and profound significance of azaspiro compounds, a class of saturated heterocyclic scaffolds that have emerged as powerful tools in modern drug design. We will explore their synthesis, the underlying principles of their utility as bioisosteres, and their transformative impact on key drug-like properties. Through a detailed examination of case studies involving critical therapeutic targets such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Polo-like Kinase 4 (PLK4), this guide will illuminate the strategic application of azaspiro motifs. Furthermore, we provide comprehensive, field-proven protocols for the synthesis and evaluation of these compounds, empowering researchers to harness their full potential in the development of next-generation therapeutics.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar molecules. While successful, this "flatland" approach can present challenges in achieving high target affinity and selectivity, as well as favorable physicochemical properties. The concept of increasing the three-dimensionality of drug candidates, often quantified by the fraction of sp³-hybridized carbons (Fsp³), has gained significant traction as a strategy to overcome these hurdles. Azaspiro compounds, characterized by two rings sharing a single nitrogen atom, are at the forefront of this paradigm shift. Their rigid, three-dimensional architecture offers a unique platform for orienting substituents in precise vectors, enabling novel and improved interactions with biological targets.

One of the most significant applications of azaspirocycles is their role as bioisosteres for commonly used saturated heterocycles like piperidine and piperazine. Bioisosteric replacement allows for the modification of a molecule's properties while maintaining or enhancing its biological activity. As we will explore, replacing a traditional six-membered ring with a strained azaspiro[3.3]heptane, for instance, can lead to unexpected and highly beneficial changes in a compound's profile.

The Strategic Advantage of Azaspiro Scaffolds in Medicinal Chemistry

The incorporation of an azaspiro motif into a drug candidate is not merely a structural novelty; it is a strategic decision driven by the desire to optimize key pharmacological parameters. The inherent rigidity of the spirocyclic system locks the conformation of the molecule, which can lead to a more favorable presentation of binding elements to the target protein, potentially increasing potency and selectivity.

Impact on Physicochemical Properties

The introduction of an azaspiro core can have a profound and often counterintuitive effect on a molecule's physicochemical properties. A notable example is the impact on lipophilicity, a critical parameter that influences solubility, permeability, and metabolic stability. While the addition of carbon atoms would intuitively suggest an increase in lipophilicity (logD), studies have shown that replacing a piperidine or piperazine with an azaspiro[3.3]heptane can actually decrease the measured logD.[1] This phenomenon is often attributed to the increased basicity of the azaspiro nitrogen, which is further from electron-withdrawing groups compared to its position in a six-membered ring.[1]

This modulation of physicochemical properties is a key advantage in drug design. For instance, reducing lipophilicity can improve aqueous solubility and decrease off-target toxicity, while enhancing metabolic stability can lead to a longer in-vivo half-life and a more favorable dosing regimen.

Quantitative Comparison of Azaspiro Scaffolds and their Monocyclic Counterparts

To illustrate the tangible benefits of employing azaspiro scaffolds, the following table presents a comparative analysis of key physicochemical and pharmacokinetic properties for model compounds containing piperidine, 1-azaspiro[3.3]heptane, and 2-azaspiro[3.3]heptane, as well as piperazine and 2,6-diazaspiro[3.3]heptane.

Scaffold ComparisonParent CompoundAzaspiro AnalogPropertyParent ValueAnalog ValueReference
Piperidine vs. Azaspiro[3.3]heptanes Bupivacaine Analog (Piperidine)Bupivacaine Analog (1-Azaspiro[3.3]heptane)clogP3.83.6[2]
logD (pH 7.4)3.33.6[2]
Solubility (µM)13613[2]
Metabolic Stability (t½, min)>12052[2]
Bupivacaine Analog (Piperidine)Bupivacaine Analog (2-Azaspiro[3.3]heptane)clogP3.83.8[2]
logD (pH 7.4)3.33.6[2]
Solubility (µM)13612[2]
Metabolic Stability (t½, min)>12031[2]
Piperazine vs. 2,6-Diazaspiro[3.3]heptane GPR119 Agonist (Piperazine)GPR119 Agonist (2,6-Diazaspiro[3.3]heptane)logD (pH 7.4)3.73.4[3]
hERG IC50 (µM)2.511[3]
HLM Stability (% remaining at 1h)2672[3]
GPR119 Potency (EC50, µM)0.005>4.3[3]

HLM: Human Liver Microsomes

This data highlights that while a direct bioisosteric replacement may not always retain potency, the introduction of an azaspiro scaffold can significantly improve other crucial drug-like properties such as metabolic stability and reduce off-target effects like hERG inhibition.[3]

Synthesis of Azaspiro Compounds: Building the Core Scaffolds

The growing interest in azaspiro compounds has spurred the development of robust and scalable synthetic routes. Here, we provide detailed protocols for the synthesis of two key scaffolds: 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane.

Experimental Protocol: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes

This protocol describes a practical route to functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination followed by cyclization.[4]

Step 1: Synthesis of (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Step 2: Cyclization to 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF in a sealed tube.

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction mixture to 70 °C.

  • After 90 minutes, add an additional portion of potassium tert-butoxide (1.0 eq) and continue heating for another hour.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product.[4]

Experimental Workflow: Synthesis of Azaspiro Scaffolds

The following diagram illustrates a generalized workflow for the synthesis of azaspiro compounds, highlighting the key transformations.

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Synthesis cluster_2 Core Scaffold Formation cluster_3 Final Product A Commercially Available Starting Materials B Synthesis of Functionalized Aldehyde/Ketone A->B Multi-step synthesis C Synthesis of 1,3-Dielectrophile A->C D Reductive Amination B->D E Intramolecular Cyclization C->E D->E F Functionalized Azaspiro Compound E->F

Caption: Generalized workflow for azaspiro compound synthesis.

Azaspiro Compounds in Action: Targeting Key Signaling Pathways

The unique structural features of azaspiro compounds have been successfully exploited in the development of inhibitors for challenging therapeutic targets. Here, we examine their application in targeting LRRK2 in Parkinson's disease and PLK4 in cancer.

LRRK2 Inhibition in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease. The G2019S mutation, in particular, leads to a hyperactive kinase, making LRRK2 an attractive therapeutic target. However, developing brain-penetrant LRRK2 inhibitors with high selectivity has been a challenge.

Recently, azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles have been discovered as potent and selective LRRK2 inhibitors capable of entering the rodent brain.[5] These compounds were developed by employing a bioisosteric replacement strategy, where a phenylsulfonamide moiety in an earlier series of inhibitors was replaced with an azaspirocyclic group. This modification was key to improving the physicochemical properties required for CNS penetration.

G cluster_0 LRRK2 Signaling Pathway in Parkinson's Disease LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab Rab GTPases LRRK2_mut->Rab Phosphorylation Vesicular_Transport Vesicular Transport (Dysregulation) Rab->Vesicular_Transport Autophagy Autophagy (Impairment) Rab->Autophagy Neuronal_Death Neuronal Death Vesicular_Transport->Neuronal_Death Neuroinflammation Neuroinflammation Autophagy->Neuroinflammation Neuroinflammation->Neuronal_Death Azaspiro_Inhibitor Azaspiro-based LRRK2 Inhibitor Azaspiro_Inhibitor->LRRK2_mut Inhibition

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of azaspiro compounds.

PLK4 Inhibition in Cancer Therapy

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division. Overexpression of PLK4 is observed in various cancers and is associated with genomic instability. Consequently, PLK4 has emerged as a promising target for anticancer drug development.

The discovery of potent and selective aminopyrazole-based PLK4 inhibitors has been a significant advancement in this field.[6] In the optimization of these inhibitors, the introduction of a 4-azaspiro[2.5]octane moiety was instrumental in achieving high potency and selectivity.[6] This highlights the utility of azaspiro scaffolds in fine-tuning the structure-activity relationship of kinase inhibitors.

G cluster_0 PLK4 Signaling in Cancer PLK4 PLK4 Overexpression Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Centrosome_Amp Centrosome Amplification Centriole_Dup->Centrosome_Amp Genomic_Instability Genomic Instability Centrosome_Amp->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression Azaspiro_Inhibitor Azaspiro-based PLK4 Inhibitor Azaspiro_Inhibitor->PLK4 Inhibition

Caption: The role of PLK4 in cancer and its inhibition by azaspiro-containing drugs.

Evaluating the Drug-like Properties of Azaspiro Compounds

The successful development of any drug candidate hinges on a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. Here, we provide detailed protocols for two standard in vitro assays crucial for assessing the metabolic stability and permeability of novel azaspiro compounds.

Experimental Protocol: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂. Pre-warm the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM). To start the metabolic reaction, add the NADPH regenerating system. For the negative control (T=0), add the quenching solution immediately after the test compound, before adding the NADPH system.

  • Incubation: Incubate the plate at 37 °C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate)

  • Acceptor plate (96-well)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the PAMPA plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Prepare Donor and Acceptor Solutions: Prepare the donor solution by diluting the test compound in PBS to the final desired concentration. Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the PAMPA Sandwich: Place the filter plate (containing the donor solution) on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Collection: After incubation, carefully separate the plates.

  • Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of donor solution

    • Va = volume of acceptor solution

    • A = filter area

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Conclusion and Future Perspectives

Azaspiro compounds have firmly established their place in the medicinal chemist's toolbox, offering a powerful strategy to enhance the three-dimensionality and optimize the drug-like properties of therapeutic candidates. Their ability to serve as effective bioisosteres for traditional saturated heterocycles, coupled with their often-favorable impact on physicochemical properties, has led to their successful application in a wide range of drug discovery programs.

As our understanding of the intricate interplay between molecular architecture and biological function continues to grow, we can anticipate the development of even more sophisticated and diverse azaspiro scaffolds. The continued innovation in synthetic methodologies will undoubtedly make these valuable building blocks more accessible, further accelerating their integration into the design of next-generation therapeutics. The journey beyond "flatland" is well underway, and azaspiro compounds are lighting the path towards a new dimension of drug discovery.

References

An In-depth Technical Guide to 7-Azaspiro[3.5]nonane Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutics.[1] This paradigm shift emphasizes the creation of molecules with greater three-dimensional complexity to improve pharmacological properties such as potency, selectivity, and metabolic stability.[2] Among the various molecular architectures being explored, spirocyclic scaffolds have garnered significant attention.[3][4][5] Their rigid, well-defined three-dimensional structures offer a unique way to probe biological space and can lead to improved binding affinity and reduced off-target effects.[3]

The 7-azaspiro[3.5]nonane core, a bicyclic system featuring a piperidine ring fused to a cyclobutane ring at a shared carbon atom, is a particularly promising scaffold.[6] This structure is a valuable building block in drug discovery, recognized for its conformational rigidity.[7] Derivatives of this core have been investigated for a range of therapeutic applications, acting as agonists for G-protein coupled receptors like GPR119, inhibitors of viral proteases, and modulators of central nervous system targets.[7][8][9] This guide provides a comprehensive technical overview of the synthesis, derivatization, and pharmacological significance of 7-azaspiro[3.5]nonane derivatives, with a focus on their hydrochloride salts, which are often prepared to enhance solubility and facilitate handling.

Synthetic Strategies for the 7-Azaspiro[3.5]nonane Core

The construction of the 7-azaspiro[3.5]nonane skeleton can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key methods include multi-step sequences involving cyclization reactions and solid-phase synthesis for library generation.

Solution-Phase Synthesis

A prevalent method for constructing azaspirocycles involves the cyclization of appropriately functionalized precursors. For instance, a multi-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate has been reported, which involves a seven-step sequence starting from the reaction of a piperidine derivative with ethyl malonate, followed by reduction, tosylation, intramolecular cyclization, and subsequent protecting group manipulations.[10][11]

Another approach involves a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane, an important intermediate.[12] This method achieves a high yield by first performing a cyclization reaction on bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal, followed by a second cyclization using lithium aluminum hydride.[12] This route is noted for its mild reaction conditions and suitability for large-scale production.[12]

The Staudinger [2+2] ketene-imine cycloaddition is a versatile reaction for synthesizing spiro-β-lactams, including the 7-azaspiro[3.5]nonan-1-one core.[13] This reaction typically involves the in situ generation of a ketene from an acyl chloride and a tertiary amine base, which then reacts with an imine derived from a protected piperidin-4-one.[13]

Solid-Phase Synthesis

For the generation of libraries of derivatives for high-throughput screening, solid-phase organic synthesis (SPOS) offers a powerful platform. A general strategy for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core has been outlined.[7] This involves immobilizing a protected 4-aminopiperidine derivative onto a solid support, followed by a series of transformations to build the spirocyclic system, and subsequent diversification before cleavage from the resin.[7] A key step in this sequence is a Dieckmann condensation to form the cyclobutanone ring, followed by decarboxylation.[7]

Below is a generalized workflow for the synthesis and derivatization of the 7-azaspiro[3.5]nonane core.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_final Final Processing Start Piperidine/Cyclobutane Precursors Cyclization Cyclization Strategy (e.g., Dieckmann, Staudinger) Start->Cyclization Core 7-Azaspiro[3.5]nonane Core Cyclization->Core N_Func N-Functionalization (Alkylation, Acylation) Core->N_Func C_Func Ring Functionalization Core->C_Func Derivatives Diverse Analogs N_Func->Derivatives C_Func->Derivatives Salt Hydrochloride Salt Formation Derivatives->Salt Final Final Product Salt->Final

Caption: General workflow for synthesis and derivatization.

Pharmacological Significance and Structure-Activity Relationships (SAR)

Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown activity against a variety of biological targets. The rigid spirocyclic core serves to orient substituents in specific vectors, allowing for fine-tuning of interactions with protein binding pockets.

GPR119 Agonists

A notable application of this scaffold is in the development of agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis.[8] A series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized as GPR119 agonists.[8] Optimization of the piperidine N-capping group and an aryl group led to the identification of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats.[8]

Sigma Receptor Ligands

The 2,7-diazaspiro[3.5]nonane variant of the core has been explored for its interaction with sigma receptors (σ-receptors), which are implicated in various central nervous system disorders.[14] A series of these derivatives yielded compounds with high binding affinity for the σ1 receptor, with some showing selectivity over the σ2 receptor.[14] Interestingly, functional assays revealed that structurally similar compounds could act as either σ1 receptor agonists or antagonists, highlighting the subtle structure-activity relationships (SAR) within this class.[14] For example, compound 4b from the study acted as a σ1 agonist, while the closely related 5b and 8f were antagonists with antiallodynic effects in pain models.[14]

CompoundScaffoldR GroupKᵢ S1R (nM)Kᵢ S2R (nM)Functional Activity
4b 2,7-diazaspiro[3.5]nonane4-fluorophenethyl2.727S1R Agonist
5b 2,7-diazaspiro[3.5]nonane3,4-dichlorophenethyl13102S1R Antagonist
8f 2,7-diazaspiro[3.5]nonane4-methoxybenzyl10165S1R Antagonist

Data synthesized from Abadi et al.[14]

Muscarinic Receptor Antagonists

While direct examples for the 7-azaspiro[3.5]nonane core are less prevalent in the initial search, related azaspirocycles, such as 6-azaspiro[2.5]octanes, have been developed as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[15] Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine receptors, which are involved in regulating the parasympathetic nervous system.[16][17] These agents are used to treat a variety of conditions, including asthma, overactive bladder, and low heart rate.[17][18] The development of subtype-selective antagonists, like those for the M4 receptor, is a key goal to minimize side effects.[15][19] The rigid spirocyclic framework is crucial for achieving this selectivity.

The diagram below illustrates the general mechanism of muscarinic antagonists.

G cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M) ACh->Receptor Binds & Activates Response Parasympathetic Response (e.g., Smooth Muscle Contraction) Receptor->Response Initiates Signal Antagonist 7-Azaspiro[3.5]nonane Derivative (Antagonist) Antagonist->Receptor Competitively Blocks

Caption: Mechanism of muscarinic receptor antagonism.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental procedures are essential. The following protocols are representative of the synthesis and handling of 7-azaspiro[3.5]nonane derivatives.

Protocol 1: Synthesis of 7-oxo-2-azaspiro[3.5]nonane Intermediate

This protocol is adapted from a patented two-step synthesis.[12]

Step 1: First Cyclization

  • To a reactor, add N,N-dimethylformamide (DMF), bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., K₂CO₃), and an iodo metal salt (e.g., NaI).

  • Heat the mixture rapidly to 70-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and add purified water and ethyl acetate for extraction.

  • Separate the organic phase, wash with 10% sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.

Step 2: Second Cyclization and Reduction

  • Add tetrahydrofuran (THF) to a separate reactor and add the crude intermediate from Step 1.

  • Purge with nitrogen and cool the solution to -10 °C.

  • Slowly add lithium aluminum hydride (LiAlH₄) in portions over one hour, maintaining the temperature. The molar ratio of the intermediate to LiAlH₄ should be approximately 1.0:1.1 to 1.0:3.0.[12]

  • Stir the reaction for 4-8 hours.

  • Carefully quench the reaction by the slow, sequential addition of purified water, 15% sodium hydroxide solution, and then more purified water.

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on neutral alumina to yield the final product.

Self-Validation Note: The causality behind using LiAlH₄ is its ability to perform reductive cyclization. However, it can also lead to over-reduction, forming olefinic impurities.[13] Careful control of temperature and stoichiometry is crucial. The aqueous workup is a standard Fieser workup for safely quenching LiAlH₄.

Protocol 2: Hydrochloride Salt Formation

Amine-containing compounds are frequently converted to their hydrochloride salts to improve their solubility in aqueous media and their stability for storage and formulation.

  • Dissolve the purified 7-azaspiro[3.5]nonane derivative (the free base) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

  • Continue addition until precipitation of the hydrochloride salt is complete. The pH of the solution should become acidic.

  • Stir the resulting suspension at 0 °C for an additional 30-60 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of the cold, anhydrous solvent used in the reaction to remove any unreacted starting material.

  • Dry the salt under high vacuum to a constant weight.

Characterization: The formation of the salt can be confirmed by the presence of a broad N-H stretch in the IR spectrum and by elemental analysis to confirm the chloride content.

Conclusion and Future Perspectives

The 7-azaspiro[3.5]nonane scaffold represents a valuable and versatile core for the development of novel therapeutics. Its inherent three-dimensionality provides a rigid framework for the precise positioning of functional groups, enabling the design of potent and selective ligands for a range of biological targets, from GPCRs to CNS receptors. The synthetic strategies outlined, including both solution- and solid-phase methods, provide robust pathways for the creation and diversification of these complex molecules.

Future research will likely focus on expanding the chemical space around this core, exploring new derivatization points, and applying these scaffolds to a broader range of biological targets. The development of stereoselective synthetic routes will be critical for investigating the differential activities of enantiomers. As our understanding of the structure-activity relationships for this class of compounds grows, the 7-azaspiro[3.5]nonane core is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 7-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

The spirocyclic scaffold, particularly the 7-azaspiro[3.5]nonane core, represents a fascinating three-dimensional chemical space with significant potential in modern drug discovery. Its utility as a bioisostere for more common cyclic systems has been noted for its potential to improve metabolic stability and target selectivity.[1][2][3] However, the journey of any novel chemical entity from a promising scaffold to a therapeutic candidate is paved with rigorous safety and toxicity assessments. This guide is intended to provide a comprehensive overview of the known and inferred safety profile of 7-Azaspiro[3.5]nonane hydrochloride. It is crucial to state at the outset that publicly available, in-depth toxicological data specifically for the hydrochloride salt of 7-Azaspiro[3.5]nonane is limited. Therefore, this document synthesizes information from the parent compound and closely related analogs to construct a predictive toxicological profile. This approach, rooted in established principles of chemical toxicology, aims to equip researchers and drug development professionals with the necessary insights to handle this compound safely and to design appropriate future toxicological studies. We will delve into the known hazards, infer potential risks, and outline the experimental path forward to fully characterize the safety of this promising chemical entity.

Chemical Identity and Physicochemical Properties

7-Azaspiro[3.5]nonane is a spirocyclic amine with the molecular formula C8H15N.[4] The hydrochloride salt is formed by the reaction of the basic nitrogen with hydrochloric acid.

PropertyValueSource
Molecular Formula C8H15N (base)PubChem[4]
Molecular Weight 125.21 g/mol (base)PubChem[4]
IUPAC Name 7-azaspiro[3.5]nonanePubChem[4]
CAS Number 766-34-7 (base)PubChem[4]

The spirocyclic nature of this compound imparts a rigid, three-dimensional structure, a feature increasingly sought after in drug design to "escape from flatland".[2][3] This structural rigidity can lead to more specific interactions with biological targets.

Inferred Toxicological Profile from Related Analogs

In the absence of specific data for this compound, we can infer its potential hazards from the parent amine and other closely related structures for which safety information is available.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 data is available for this compound. However, the GHS classification for the parent compound, 7-Azaspiro(3.5)nonane, indicates that it is a corrosive substance.[4]

  • Hazard Statement H314: Causes severe skin burns and eye damage. [4]

This classification suggests that the free base is highly reactive and can cause significant tissue damage upon contact. The hydrochloride salt is expected to be less caustic than the free base, but it is still likely to be a significant irritant. For instance, several derivatives, such as tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and 2-Tosyl-7-oxa-2-azaspiro[3.5]nonane, are classified as causing skin and eye irritation.[5][6] Another related compound, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, is also known to cause skin and serious eye irritation.[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxic, carcinogenic, or reproductive toxicity of this compound or its close analogs.[8] These are critical data gaps that must be addressed through dedicated studies before this compound can be advanced in any drug development program.

Target Organ Toxicity

Several related compounds, including 7-Oxa-2-azaspiro[3.5]nonane hydrochloride and tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, are reported to potentially cause respiratory irritation (STOT SE 3).[5][7] This suggests that inhalation of the dust or aerosol of this compound could lead to irritation of the respiratory tract.

Recommended Safety Precautions and Handling

Based on the available data for related compounds, the following personal protective equipment (PPE) and handling procedures are recommended when working with this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[8]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[8] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Proposed Toxicological Study Workflow

To establish a comprehensive safety profile for this compound, a systematic toxicological evaluation is necessary. The following workflow outlines the key studies that should be conducted, following established regulatory guidelines (e.g., OECD, FDA).

G cluster_0 Phase 1: In Vitro & Acute Toxicity cluster_1 Phase 2: Sub-chronic & Reproductive Toxicity cluster_2 Phase 3: Chronic & Carcinogenicity Studies Genotoxicity Genotoxicity Decision_Point_1 Proceed to Sub-chronic? Genotoxicity->Decision_Point_1 Acute_Oral_Toxicity Acute_Oral_Toxicity Acute_Oral_Toxicity->Decision_Point_1 Dermal_Irritation Dermal_Irritation Dermal_Irritation->Decision_Point_1 Eye_Irritation Eye_Irritation Eye_Irritation->Decision_Point_1 Repeated_Dose_Toxicity Repeated_Dose_Toxicity Decision_Point_2 Proceed to Chronic? Repeated_Dose_Toxicity->Decision_Point_2 Developmental_Toxicity Developmental_Toxicity Developmental_Toxicity->Decision_Point_2 Chronic_Toxicity Chronic_Toxicity Regulatory_Submission Regulatory_Submission Chronic_Toxicity->Regulatory_Submission Carcinogenicity Carcinogenicity Carcinogenicity->Regulatory_Submission Start Start Start->Genotoxicity Start->Acute_Oral_Toxicity Start->Dermal_Irritation Start->Eye_Irritation Decision_Point_1->Repeated_Dose_Toxicity Decision_Point_1->Developmental_Toxicity Decision_Point_2->Chronic_Toxicity Decision_Point_2->Carcinogenicity

Caption: Proposed toxicological study workflow for this compound.

Step-by-Step Methodologies for Key Experiments
  • Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Protocol:

    • Select at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Prepare a range of concentrations of this compound.

    • In the presence and absence of a metabolic activation system (S9 mix from rat liver), incubate the bacterial strains with the test compound and a positive control.

    • Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

  • Objective: To detect chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.

  • Protocol:

    • Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

    • Expose the cells to various concentrations of this compound for a short duration (3-6 hours) with and without metabolic activation, and for a longer duration (1.5-2 cell cycles) without metabolic activation.

    • Include appropriate negative and positive controls.

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion and Future Directions

This compound is a compound with potential utility in drug discovery, stemming from its desirable three-dimensional structure. However, a significant lack of specific safety and toxicity data necessitates a cautious approach to its handling and a systematic plan for its toxicological evaluation. The inferred profile from related compounds suggests that it is likely to be a skin, eye, and respiratory irritant. The corrosive nature of the parent amine further underscores the need for stringent safety measures.

For drug development professionals, the path forward is clear: the comprehensive toxicological studies outlined in this guide, starting with in vitro genotoxicity and acute toxicity assessments, are imperative. The data from these studies will be critical in determining the viability of this compound for further preclinical and clinical development. The scientific community is encouraged to contribute to the body of knowledge on this and similar scaffolds to facilitate the safe and effective development of novel therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to 7-Azaspiro[3.5]nonane Derivatives and Their Prospective Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional character provide a unique framework for the design of novel therapeutics with high affinity and selectivity for a range of biological targets. This guide offers an in-depth exploration of the most promising therapeutic targets for 7-azaspiro[3.5]nonane derivatives, moving beyond a mere catalog of possibilities to provide a rationale grounded in preclinical evidence and a practical framework for target validation. We will delve into the mechanistic underpinnings of these interactions and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. This document is designed to serve as a comprehensive resource to accelerate the translation of these promising compounds from bench to bedside.

Introduction: The 7-Azaspiro[3.5]nonane Scaffold - A Privileged Structure in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles has led to an increased focus on three-dimensional molecular architectures that can better mimic natural ligands and interact with complex biological targets. The 7-azaspiro[3.5]nonane core, characterized by a piperidine ring fused to a cyclobutane ring at the alpha-carbon to the nitrogen, has emerged as a "privileged scaffold" in drug discovery.[1] This unique spirocyclic system imparts a defined conformational rigidity, which can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the synthetic tractability of the 7-azaspiro[3.5]nonane core allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Preclinical research has identified several key areas where 7-azaspiro[3.5]nonane derivatives exhibit significant biological activity, pointing towards a diverse range of potential therapeutic applications. These include metabolic disorders, neurological and psychiatric conditions, pain and inflammation, and oncology. This guide will systematically explore the most compelling therapeutic targets within these domains.

Metabolic Disorders: Targeting GPR119 for Glycemic Control

One of the most well-documented applications of 7-azaspiro[3.5]nonane derivatives is in the treatment of type 2 diabetes through the agonism of G protein-coupled receptor 119 (GPR119).[2]

The Role of GPR119 in Glucose Homeostasis

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Its activation plays a crucial role in regulating glucose homeostasis through a dual mechanism:

  • Direct Stimulation of Insulin Secretion: In pancreatic β-cells, GPR119 activation leads to a glucose-dependent increase in insulin secretion.[5][6]

  • Incretin Hormone Release: In intestinal L-cells, GPR119 agonism stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates glucose-dependent insulin secretion from β-cells.[4][7]

This dual action makes GPR119 a highly attractive target for the development of novel anti-diabetic agents with a potentially lower risk of hypoglycemia compared to other secretagogues.[4]

The GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of insulin and GLP-1 secretion.

GPR119_Signaling cluster_membrane Plasma Membrane Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion ↑ Insulin Secretion (Pancreatic β-cell) ↑ GLP-1 Release (Intestinal L-cell) PKA->Secretion Potentiates

Caption: GPR119 Signaling Pathway upon Agonist Binding.

Experimental Protocols for GPR119 Target Validation

This assay quantifies the increase in intracellular cAMP levels in response to GPR119 agonism.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Principle: A competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), measures the amount of cAMP produced by the cells.

  • Protocol:

    • Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the 7-azaspiro[3.5]nonane derivative in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP detection kit according to the manufacturer's instructions.

    • Generate a dose-response curve and calculate the EC50 value.

This assay measures the amount of GLP-1 released from an enteroendocrine cell line.

  • Cell Line: GLUTag or NCI-H716 cells.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of active GLP-1 in the cell culture supernatant.

  • Protocol:

    • Culture GLUTag cells to confluency in a 24-well plate.

    • Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB).

    • Pre-incubate the cells in KRBB for 30 minutes at 37°C.

    • Replace the pre-incubation buffer with KRBB containing various concentrations of the 7-azaspiro[3.5]nonane derivative.

    • Incubate for 2 hours at 37°C.

    • Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Measure the concentration of active GLP-1 using a commercial ELISA kit.

    • Generate a dose-response curve and determine the EC50 value.

Neurological and Inflammatory Disorders: Targeting Fatty Acid Amide Hydrolase (FAAH)

Derivatives of the 7-azaspiro[3.5]nonane scaffold have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[9][10][11][12]

The Role of FAAH in Endocannabinoid Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[13][14] By inhibiting FAAH, the levels of AEA are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This potentiation of endogenous cannabinoid signaling has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists.[13][14][15]

The FAAH-Endocannabinoid Signaling Pathway

AEA is synthesized on-demand and acts as a retrograde messenger, binding to presynaptic CB1 receptors to suppress neurotransmitter release. Its action is terminated by cellular uptake and subsequent hydrolysis by FAAH. Inhibition of FAAH prolongs the signaling of AEA at both CB1 and CB2 receptors.

FAAH_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Release CB1->Neurotransmitter Inhibits AEA_synthesis AEA Synthesis AEA Anandamide (AEA) AEA_synthesis->AEA Produces AEA->CB1 Binds FAAH FAAH AEA->FAAH Hydrolyzed by Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Inhibitor 7-Azaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->FAAH Inhibits

Caption: FAAH-Endocannabinoid Signaling Pathway and Inhibition.

Experimental Protocols for FAAH Target Validation

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Enzyme Source: Recombinant human or rat FAAH.

  • Principle: A fluorometric assay where FAAH hydrolyzes a synthetic substrate to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is measured.

  • Protocol:

    • In a 96-well plate, add the FAAH enzyme to an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Add serial dilutions of the 7-azaspiro[3.5]nonane derivative. For irreversible inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial.

    • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 340-360/450-465 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

This assay determines if the effects of FAAH inhibition are mediated through cannabinoid receptors.

  • Receptor Source: Cell membranes expressing human CB1 or CB2 receptors.

  • Principle: A competitive radioligand binding assay where the test compound's ability to displace a known radiolabeled cannabinoid receptor ligand is measured.

  • Protocol:

    • Incubate cell membranes expressing CB1 or CB2 receptors with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940).

    • Add increasing concentrations of the 7-azaspiro[3.5]nonane derivative (in the presence of an FAAH inhibitor to prevent AEA degradation if testing AEA's effect).

    • After incubation, separate bound and free radioligand by filtration.

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • Determine the Ki value from the competition curve.

Oncology: Targeting Cell Cycle Progression and Apoptosis

While less specific to the 7-azaspiro[3.5]nonane scaffold, related azaspiro compounds have demonstrated promising anticancer activity, suggesting potential avenues for exploration.[16][17] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[18]

Potential Anticancer Mechanisms
  • Cell Cycle Arrest: Compounds that can halt the progression of the cell cycle, particularly at the G2/M phase, can prevent cancer cell proliferation.

  • Induction of Apoptosis: Triggering programmed cell death is a key strategy for eliminating cancer cells. This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential.[18]

Experimental Protocols for Anticancer Activity Assessment

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Protocol:

    • Treat cancer cells with the 7-azaspiro[3.5]nonane derivative for 24-48 hours.

    • Harvest and fix the cells in ice-cold 70% ethanol.

    • Wash the cells and resuspend them in a PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to identify necrotic cells with compromised membranes.

  • Protocol:

    • Treat cancer cells with the 7-azaspiro[3.5]nonane derivative.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry.

This assay detects the disruption of the mitochondrial membrane potential, an early hallmark of apoptosis.

  • Principle: Cationic fluorescent dyes such as TMRE or JC-1 accumulate in healthy mitochondria with high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

  • Protocol:

    • Treat cells with the 7-azaspiro[3.5]nonane derivative.

    • Incubate the cells with TMRE or JC-1 dye.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-azaspiro[3.5]nonane scaffold is crucial for optimizing potency and selectivity for the desired target. For FAAH inhibitors, optimization of the urea moiety and substituents on the spirocyclic core has led to the identification of potent and orally efficacious candidates.[11] Similarly, for GPR119 agonists, modifications to the piperidine N-capping group and an aryl group have been shown to significantly impact potency. A thorough understanding of SAR is essential for rational drug design and the development of clinical candidates.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold is a versatile and promising platform for the discovery of novel therapeutics. The well-established roles of its derivatives as GPR119 agonists and FAAH inhibitors provide a solid foundation for their development in the areas of metabolic, neurological, and inflammatory diseases. The preliminary evidence for anticancer and anticonvulsant activities of related azaspiro compounds warrants further investigation into the potential of 7-azaspiro[3.5]nonane derivatives in these therapeutic areas. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of these and other potential therapeutic targets. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, optimizing their pharmacokinetic properties, and expanding the exploration of their therapeutic potential into new disease areas.

References

Methodological & Application

Application Notes and Protocols: Multi-Step Synthesis and Evaluation of 7-Azaspiro[3.5]nonane GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][3][4] The 7-azaspiro[3.5]nonane scaffold represents a novel and highly effective core structure for the development of potent GPR119 agonists.[5][6][7] Its inherent conformational rigidity and three-dimensional character provide an optimal framework for precise interactions with the receptor binding pocket, leading to enhanced potency and favorable pharmacological profiles.[6][8]

This guide provides a detailed overview of the multi-step synthesis, characterization, and biological evaluation of 7-azaspiro[3.5]nonane-based GPR119 agonists. It is designed to offer both the strategic rationale behind experimental choices and robust, step-by-step protocols for practical implementation in a research and development setting.

Section 1: The GPR119 Signaling Pathway: A Dual Mechanism of Action

The therapeutic potential of GPR119 agonists stems from their ability to engage two complementary pathways for glycemic control.[3] Upon agonist binding, GPR119 couples to the stimulatory G-protein alpha subunit (Gαs), which in turn activates adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical second messenger.

  • Direct Action on Pancreatic β-Cells: In the pancreas, elevated intracellular cAMP levels enhance glucose-stimulated insulin secretion (GSIS).[3][9] This glucose-dependent mechanism is a key safety feature, minimizing the risk of hypoglycemia that can be associated with other antidiabetic agents.[1]

  • Indirect Action via Incretin Release: In the gastrointestinal tract, increased cAMP in enteroendocrine L-cells stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These incretins then act on the pancreatic β-cells to further potentiate GSIS.[3] Additionally, GLP-1 is known to suppress appetite, slow gastric emptying, and inhibit glucagon secretion, contributing to weight management and overall metabolic improvement.[1][2]

This dual mechanism makes GPR119 an attractive target for a holistic approach to managing type 2 diabetes.

GPR119_Signaling_Pathway Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gs Protein (α, β, γ) GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA BetaCell Pancreatic β-Cell PKA->BetaCell Acts on LCell Intestinal L-Cell PKA->LCell Acts on Insulin ↑ Glucose-Dependent Insulin Secretion BetaCell->Insulin GLP1 ↑ GLP-1 / GIP Release LCell->GLP1 GLP1->BetaCell Potentiates

Caption: GPR119 agonist signaling cascade.

Section 2: Multi-Step Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist

Synthetic Strategy Rationale

The synthesis of potent 7-azaspiro[3.5]nonane GPR119 agonists is a multi-step process that hinges on two key phases: the construction of the core spirocyclic amine and the subsequent installation of pharmacophoric groups required for high-affinity receptor binding.[7] The presented workflow is a representative strategy adapted from modern medicinal chemistry approaches, focusing on modularity to allow for the exploration of structure-activity relationships (SAR).[10] The synthesis begins with the construction of a protected 7-azaspiro[3.5]nonan-2-one intermediate, which serves as a versatile anchor for subsequent modifications.

Synthetic_Workflow A Starting Materials (e.g., N-Boc-4-piperidone) B Step 1: Spirocyclization (e.g., Staudinger Cycloaddition) A->B C Intermediate 1 (Protected Spiro-β-lactam) B->C D Step 2: Reductive Amination or other modifications C->D E Intermediate 2 (Functionalized Spiro-amine) D->E F Step 3: N-Arylation / Amide Coupling (Installation of R2/R3 groups) E->F G Final Product (Crude Agonist) F->G H Step 4: Purification (Chromatography) G->H I Purified GPR119 Agonist H->I

Caption: General multi-step synthetic workflow.
Protocol 2.1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Intermediate 1)

This protocol describes the formation of the spiro-β-lactam ring, a key structural component, using a Staudinger [2+2] ketene-imine cycloaddition.[11] This reaction is chosen for its reliability and versatility in forming four-membered rings.

  • Materials and Reagents:

    • N-Boc-4-piperidone

    • Aminoacetonitrile hydrochloride

    • Triethylamine (TEA)

    • Acetyl chloride

    • Dichloromethane (DCM), anhydrous

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

    • Ethyl acetate, Hexanes

  • Procedure:

    • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add aminoacetonitrile hydrochloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting piperidone is consumed.

    • Reaction Quench: Add water to the reaction mixture and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

    • Staudinger Cycloaddition: Dissolve the crude imine in anhydrous DCM (0.3 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere. Add triethylamine (1.5 eq).

    • In a separate flask, dissolve acetyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the imine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Protocol 2.2: Synthesis of a Functionalized 7-Azaspiro[3.5]nonane Agonist (Final Product)

This protocol outlines the final steps, involving the modification of the spirocyclic core and coupling to introduce the necessary aryl moieties that define the final agonist.

  • Materials and Reagents:

    • Intermediate 1 (from Protocol 2.1)

    • Lithium aluminum hydride (LAH) or other suitable reducing agent

    • An appropriate aryl halide (e.g., 4-fluorobenzoyl chloride)

    • An appropriate pyrimidine derivative (e.g., 2-chloro-4-methoxypyrimidine)

    • Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃, DIPEA)

    • Anhydrous solvents (THF, Dioxane)

    • Trifluoroacetic acid (TFA) for Boc deprotection

  • Procedure:

    • Reduction of Lactam: Caution: LAH is highly reactive. To a cooled (0 °C) solution of LAH (2.0 eq) in anhydrous THF under nitrogen, add a solution of Intermediate 1 (1.0 eq) in THF dropwise. Allow the reaction to stir at room temperature for 4-6 hours. Carefully quench the reaction by sequential dropwise addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate to yield the reduced spiro-amine.

    • Boc Deprotection: Dissolve the amine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the deprotected spiro-amine salt.

    • N-Arylation (Buchwald-Hartwig or SₙAr): Combine the deprotected spiro-amine (1.0 eq), the desired aryl/heteroaryl halide (e.g., 2-chloro-4-methoxypyrimidine, 1.1 eq), a suitable base (e.g., Cs₂CO₃, 2.0 eq), a palladium catalyst, and a ligand in an anhydrous solvent like dioxane. Degas the mixture and heat to 80-100 °C until the starting material is consumed (monitor by LC-MS).

    • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    • Final Functionalization (if required): Further modifications, such as amide coupling with a substituted benzoic acid, can be performed using standard coupling reagents (e.g., HATU, EDCI).

    • Final Purification & Characterization: Purify the final compound using preparative HPLC. Confirm identity, purity (>95%), and structure by ¹H NMR, ¹³C NMR, and HRMS.

Compound Type Structure (Example) Typical Yield Purity Target
Intermediate 1 tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate50-70%>95%
Intermediate 2 7-Azaspiro[3.5]nonane (deprotected)80-95%Used crude
Final Agonist Functionalized 7-Azaspiro[3.5]nonane derivative30-50% (final step)>98% (post-HPLC)

Section 3: Biological Evaluation of Synthesized Agonists

A tiered approach is essential for characterizing novel agonists. Initial screening determines potency at the target receptor, followed by functional assays in relevant cell types to confirm the desired physiological response. Finally, in vivo studies assess the compound's efficacy in a complex biological system.

Protocol 3.1: In Vitro GPR119 Agonist Potency (cAMP Accumulation Assay)
  • Principle: This assay quantifies the increase in intracellular cAMP in response to agonist stimulation in cells engineered to express GPR119. The potency is determined by calculating the EC₅₀ value (the concentration of agonist that gives half-maximal response).

  • Methodology:

    • Cell Culture: Use HEK293 cells stably expressing human GPR119 (HEK293/hGPR119).[12] Culture cells under standard conditions (e.g., 37 °C, 5% CO₂).

    • Assay Preparation: Seed cells into 96- or 384-well plates and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of the synthesized test compounds in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). A known GPR119 agonist (e.g., AR231453) should be included as a positive control.[12]

    • Stimulation: Replace the culture medium with the compound dilutions and incubate for 30-60 minutes at 37 °C.

    • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 3.2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Principle: This functional assay confirms that GPR119 activation leads to insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Methodology:

    • Cell Culture: Use a mouse insulinoma cell line (e.g., MIN-6) that endogenously expresses GPR119.[9][12]

    • Assay Preparation: Seed MIN-6 cells in 24- or 48-well plates. Prior to the assay, "starve" the cells in a low-glucose buffer (e.g., KRBH buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.

    • Stimulation: Discard the starvation buffer. Add fresh KRBH buffer containing either low glucose (2.8 mM) or high glucose (16.8 mM) , along with the test compound at various concentrations (e.g., 10 µM).[9][12] Include a vehicle control for both glucose conditions.

    • Incubate for 1-2 hours at 37 °C.

    • Detection: Collect the supernatant from each well. Measure the insulin concentration using a commercial insulin ELISA kit.

    • Data Analysis: Compare the insulin secreted in the presence of the compound to the vehicle control at both low and high glucose concentrations. A successful agonist will significantly increase insulin secretion only in the high-glucose condition.

Protocol 3.3: In Vivo Oral Glucose Tolerance Test (OGTT)
  • Principle: The OGTT is a standard preclinical model to assess the effect of an antidiabetic agent on glucose disposal in a living animal.[8]

  • Methodology:

    • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimatize the animals and fast them overnight (approx. 16 hours) with free access to water.

    • Baseline Measurement: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

    • Compound Administration: Administer the test compound or vehicle via oral gavage at a specific dose (e.g., 10 or 30 mg/kg).

    • Glucose Challenge: After a set time (e.g., 30 or 60 minutes post-compound administration), administer a glucose solution (e.g., 2 g/kg) via oral gavage. This is the t=0 point for the glucose excursion curve.

    • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

    • Data Analysis: Plot the mean blood glucose concentration versus time for both the vehicle and compound-treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Assay Parameter Measured Typical Value for Potent Agonist
cAMP Accumulation EC₅₀ (Potency)< 50 nM
GSIS (MIN-6 cells) Fold-increase in insulin (High Glucose)> 1.5-fold over vehicle
OGTT (mice) % Reduction in Glucose AUC> 20% at 10-30 mg/kg

References

Application Note: Strategic N-Protection of 7-Azaspiro[3.5]nonan-1-one for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonane scaffold is a valuable building block in modern drug discovery, offering a unique three-dimensional exit vector for library synthesis. The presence of a secondary amine in 7-azaspiro[3.5]nonan-1-one, however, necessitates a robust protection strategy to ensure regioselective functionalization in subsequent synthetic steps. This application note provides detailed, field-tested protocols for the N-protection of 7-azaspiro[3.5]nonan-1-one using two of the most common and versatile protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We delve into the causality behind experimental choices, provide step-by-step methodologies, and outline a self-validating system for reaction monitoring and product verification.

Introduction: The Strategic Imperative for N-Protection

Spirocyclic systems, particularly those incorporating a nitrogen atom, have gained significant traction in medicinal chemistry due to their ability to confer conformational rigidity and novel intellectual property space to lead compounds. 7-Azaspiro[3.5]nonan-1-one is an attractive starting material, featuring a secondary amine that serves as a key handle for diversification. However, the nucleophilicity of this amine can interfere with desired reactions at other sites or lead to undesired side products. Consequently, the temporary masking or "protection" of this nitrogen is a critical first step in many synthetic routes.

The choice of a protecting group is a strategic decision, dictated by its stability to downstream reaction conditions and the ease of its eventual removal (deprotection). The ideal protecting group should be:

  • Easy to install: The protection reaction should be high-yielding and straightforward to perform.

  • Stable: It must be inert to the conditions of subsequent reactions.

  • Easy to remove: The deprotection should occur under specific, mild conditions that do not affect other functional groups in the molecule.

This guide will focus on the Boc and Cbz groups, as they represent two orthogonal and widely employed strategies for amine protection.

Reaction Schematics and Workflow

The general workflow for the N-protection of 7-azaspiro[3.5]nonan-1-one is a straightforward nucleophilic addition-elimination reaction at the carbonyl group of the protecting group precursor. The secondary amine of the spirocycle acts as the nucleophile.

N_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve 7-azaspiro[3.5]nonan-1-one and base in appropriate solvent AddProtect Add protecting group precursor (e.g., Boc-anhydride or Cbz-Cl) Reagents->AddProtect Cooling if necessary Stir Stir at specified temperature (Monitor by TLC/LC-MS) AddProtect->Stir Quench Quench reaction Stir->Quench Upon completion Extract Aqueous work-up and extraction Quench->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize pure product (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for N-protection.

The choice of base and solvent is critical and depends on the specific protecting group being installed.

Protocol I: N-Boc Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic, basic, and reductive conditions. Its removal is typically achieved under acidic conditions. The standard protocol utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of (Boc)₂O. A base, typically a non-nucleophilic amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate, is used to scavenge the proton released during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.

Boc_Protection Azaspiro 7-Azaspiro[3.5]nonan-1-one plus1 + arrow Azaspiro->arrow BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->arrow Base Base (e.g., TEA) Base->arrow Solvent (DCM) RT BocProduct N-Boc-7-azaspiro[3.5]nonan-1-one plus2 + Byproducts t-BuOH + CO₂ + [HBase]⁺ arrow->BocProduct arrow->Byproducts

Caption: Reaction scheme for N-Boc protection.

Detailed Experimental Protocol

Materials:

  • 7-Azaspiro[3.5]nonan-1-one (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.3 eq)

  • Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 7-azaspiro[3.5]nonan-1-one.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (or NaHCO₃) to the solution.

  • In a separate container, dissolve (Boc)₂O in a small amount of DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product should be less polar than the starting amine. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure N-Boc protected product.

Expected Data & Characterization
ParameterExpected Value / Observation
Typical Yield >90%
Appearance White to off-white solid or colorless oil
¹H NMR Appearance of a large singlet around 1.4-1.5 ppm (9H, t-Bu)
¹³C NMR Appearance of signals for the Boc group (~155 ppm, C=O; ~80 ppm, quaternary C)
Mass Spec (ESI+) [M+H]⁺, [M+Na]⁺ corresponding to the protected product

Protocol II: N-Cbz Protection

The Cbz (or Z) group is another classic amine protecting group. It is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation, making it orthogonal to the Boc group.

Mechanism and Rationale

The reaction involves the acylation of the amine with benzyl chloroformate (Cbz-Cl). A base is required to neutralize the HCl byproduct. A common choice is an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate, often run in a biphasic system with a solvent like DCM or diethyl ether. This setup keeps the concentration of the highly reactive Cbz-Cl in the organic phase low, minimizing side reactions.

Cbz_Protection Azaspiro 7-Azaspiro[3.5]nonan-1-one plus1 + arrow Azaspiro->arrow CbzCl Benzyl chloroformate (Cbz-Cl) CbzCl->arrow Base Base (e.g., NaHCO₃) Base->arrow DCM / H₂O 0 °C to RT CbzProduct N-Cbz-7-azaspiro[3.5]nonan-1-one plus2 + Byproducts NaCl + H₂O + CO₂ arrow->CbzProduct arrow->Byproducts

Caption: Reaction scheme for N-Cbz protection.

Detailed Experimental Protocol

Materials:

  • 7-Azaspiro[3.5]nonan-1-one (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve 7-azaspiro[3.5]nonan-1-one in DCM in a round-bottom flask equipped with a stir bar.

  • Add an aqueous solution of NaHCO₃ (e.g., a saturated solution).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzyl chloroformate (Cbz-Cl) dropwise to the mixture. Caution: Cbz-Cl is a lachrymator and should be handled in a fume hood.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Self-Validation/Monitoring: Monitor the reaction by TLC or LC-MS. The Cbz-protected product will be significantly less polar than the starting amine.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Cbz protected spirocycle.

Expected Data & Characterization
ParameterExpected Value / Observation
Typical Yield 85-95%
Appearance White solid or viscous oil
¹H NMR Appearance of aromatic signals ~7.3 ppm (5H) and a singlet ~5.1 ppm (2H, benzyl CH₂)
¹³C NMR Appearance of signals for the Cbz group (~155 ppm, C=O; ~136 ppm, Ar-C; ~128 ppm, Ar-CH; ~67 ppm, CH₂)
Mass Spec (ESI+) [M+H]⁺, [M+Na]⁺ corresponding to the protected product

Conclusion and Strategic Outlook

The N-protection of 7-azaspiro[3.5]nonan-1-one is a critical enabling step for its use in complex molecule synthesis. Both the Boc and Cbz protocols outlined here provide high-yielding and reliable methods to achieve this transformation. The choice between them should be guided by the planned downstream synthetic route, considering the orthogonality of their respective deprotection conditions. Successful protection and characterization, following the self-validating steps described, will ensure the provision of high-quality building blocks for discovery chemistry programs.

Application Notes and Protocols for the Comprehensive Characterization of 7-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Analytical Imperative of 7-Azaspiro[3.5]nonane Hydrochloride

This compound is a spirocyclic amine of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics, moving beyond the traditional flatland of aromatic compounds.[1][2] The incorporation of such spirocyclic frameworks can lead to improved pharmacological properties, including enhanced metabolic stability and target specificity.[3] Given its role as a key building block, the unambiguous confirmation of its identity, purity, and overall quality is a critical prerequisite for its use in research and development.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be implemented in a standard pharmaceutical or chemical research laboratory. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA), not just as procedural steps, but as a holistic, self-validating system for quality control.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₆ClNPubChem CID: 20277171 (for free base)
Molecular Weight161.67 g/mol Calculated
Exact Mass161.097127 DaCalculated
AppearanceWhite to off-white solidTypical for amine hydrochlorides
SolubilitySoluble in water, methanolExpected for a hydrochloride salt

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-faceted approach where each technique provides a unique and complementary piece of information. The following workflow ensures a thorough evaluation of the compound's identity and purity.

Analytical_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Final Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Final Certificate of Analysis (CoA) NMR->Final MS Mass Spectrometry (ESI-MS) MS->Final HPLC HPLC-UV/ELSD (Purity, Impurity Profile) HPLC->Final EA Elemental Analysis (%C, %H, %N, %Cl) EA->Final Sample 7-Azaspiro[3.5]nonane Hydrochloride Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Verification Sample->HPLC Quantitative Purity Sample->EA Elemental Composition

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a complete picture of the molecular structure.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic N-H proton.

    • Vortex the sample until the solid is completely dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field strength NMR spectrometer for optimal resolution.

    • Tune and shim the instrument according to standard procedures to achieve good line shape and resolution.

  • Data Acquisition Parameters:

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 0-10 ppm; Number of Scans: 16-64Provides information on the number of different types of protons and their chemical environments.
¹³C NMR Spectral Width: 0-160 ppm; Number of Scans: 1024-4096Determines the number of different types of carbon atoms.
DEPT-135 Standard DEPT-135 pulse programDifferentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
COSY Standard COSY pulse programShows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC Standard HSQC pulse programCorrelates each proton with the carbon atom it is directly attached to.
Expected Spectral Features and Interpretation

The spirocyclic nature of 7-Azaspiro[3.5]nonane results in a unique set of NMR signals. The protons and carbons of the cyclobutane and piperidine rings will have distinct chemical shifts. The presence of the hydrochloride salt will influence the chemical shift of the protons adjacent to the nitrogen atom. Due to the lack of specific literature data for the hydrochloride salt, the interpretation will be based on general principles for similar spirocyclic amines.[3][4]

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like amine hydrochlorides.

Protocol 2: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Parameters (Positive Ion Mode):

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar compounds, and positive mode will detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Drying Gas Flow 5 - 10 L/minFacilitates desolvation of the analyte ions.
Drying Gas Temp. 250 - 350 °CAids in solvent evaporation.
Mass Range 50 - 500 m/zCovers the expected mass of the free base and potential fragments.
Data Interpretation

The expected primary ion in the mass spectrum will be the protonated free base, [C₈H₁₅N + H]⁺, at an m/z corresponding to its monoisotopic mass.

  • Expected Monoisotopic Mass of Free Base (C₈H₁₅N): 125.1204 Da[5]

  • Expected [M+H]⁺ Ion: ~126.1277 m/z

The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for high-resolution mass spectrometers.

MS_Fragmentation Parent 7-Azaspiro[3.5]nonane [M+H]⁺ m/z ≈ 126.13 Fragment1 Loss of cyclobutane ring fragments Parent->Fragment1 CID Fragment2 Piperidine ring opening Parent->Fragment2 CID

Caption: Conceptual fragmentation pathway for 7-Azaspiro[3.5]nonane in MS/MS.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is the workhorse for assessing the purity of pharmaceutical compounds and identifying any related impurities. A robust reverse-phase HPLC method is essential for the routine quality control of this compound.

Protocol 3: Reverse-Phase HPLC Method for Purity Analysis
  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable diluent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1.0 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reverse-phase column suitable for polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines and is a common ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLA standard injection volume.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)The compound lacks a strong chromophore, so low UV or ELSD is recommended.
System Suitability and Data Analysis
  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area precision, and theoretical plates).

  • Purity Calculation: The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides a fundamental confirmation of the empirical formula of the compound by measuring the weight percentage of carbon, hydrogen, and nitrogen. For the hydrochloride salt, analysis of chlorine content is also critical.

Protocol 4: Elemental Analysis
  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-3 mg) of this compound. The sample must be free of residual solvents.

  • Analysis:

    • Submit the sample to a calibrated elemental analyzer for the determination of %C, %H, and %N.

    • Chloride content can be determined by titration or ion chromatography.

Acceptance Criteria

The experimentally determined percentages of each element should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₁₆ClN).

ElementTheoretical %
Carbon (C)59.43%
Hydrogen (H)9.98%
Chlorine (Cl)21.93%
Nitrogen (N)8.66%

Conclusion: A Framework for Confidence

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. By integrating data from NMR, MS, HPLC, and elemental analysis, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this important chemical building block, thereby fostering confidence in subsequent research and development activities. Adherence to these protocols will facilitate consistent and reliable results, which are paramount in the exacting environment of pharmaceutical science.

References

Application Note: Real-Time Reaction Monitoring of 7-azaspiro[3.5]nonan-1-one Synthesis via HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex, three-dimensional molecules is paramount in modern drug discovery. Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonan-1-one, have garnered significant interest due to their ability to confer advantageous physicochemical and pharmacological properties to drug candidates.[1][2][3][4] The precise control and understanding of the chemical reactions used to create these structures are critical for process optimization, yield maximization, and impurity profiling. This application note presents a detailed protocol for the online monitoring of the synthesis of 7-azaspiro[3.5]nonan-1-one using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This methodology provides real-time, quantitative insights into the consumption of reactants and the formation of products and intermediates, facilitating rapid process development and a deeper understanding of reaction kinetics.

Introduction: The Imperative for Advanced Reaction Monitoring

Spirocycles, cyclic compounds where two rings are connected through a single atom, offer a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry.[3][5] This structural rigidity and novelty can lead to enhanced target binding, improved metabolic stability, and better overall drug-like properties.[4][5] 7-Azaspiro[3.5]nonan-1-one is a key building block in the synthesis of a variety of therapeutic agents. Its synthesis, often involving multi-step reactions, necessitates careful monitoring to ensure efficiency and purity.

Traditional reaction monitoring techniques, such as Thin-Layer Chromatography (TLC), often provide only qualitative or semi-quantitative information and lack the resolution and sensitivity required for complex reaction mixtures. In contrast, online HPLC-MS has emerged as a powerful Process Analytical Technology (PAT) that allows for the direct, automated analysis of reaction aliquots, providing high-resolution separation and mass-based identification and quantification of all components in the mixture.[6][7][8][9] This enables a data-rich approach to chemical synthesis, aligning with modern quality-by-design (QbD) principles in pharmaceutical development.

This guide provides a comprehensive framework for developing and implementing an HPLC-MS method for monitoring the synthesis of 7-azaspiro[3.5]nonan-1-one, addressing the specific analytical challenges posed by this polar, nitrogen-containing heterocyclic compound.

Foundational Principles: HPLC Separation and MS Detection

Chromatographic Separation of a Polar Heterocycle

The analysis of polar compounds like 7-azaspiro[3.5]nonan-1-one presents a challenge for traditional reversed-phase (RP) HPLC, where these molecules often exhibit poor retention and elute near the solvent front.[10][11] To achieve effective separation of the reactants, intermediates, and the final product, a more suitable chromatographic mode is required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar analytes.[12] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide-based) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. This allows for the retention of polar compounds that are not well-retained in reversed-phase chromatography.

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[13][14] For a basic compound like 7-azaspiro[3.5]nonan-1-one, a mixed-mode column with cation-exchange properties can provide excellent retention and selectivity, separating compounds based on both their hydrophobicity and their charge.[13]

For this application, a HILIC-based approach is detailed, as it is broadly applicable and avoids the use of ion-pairing reagents that can be incompatible with mass spectrometry.[11]

Mass Spectrometric Detection and Identification

Electrospray Ionization (ESI) is the premier soft ionization technique for the analysis of polar to moderately polar small molecules in the pharmaceutical industry.[15][16][17][18] ESI gently transfers ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion.[18] This is crucial for reaction monitoring as it allows for the unambiguous determination of the molecular weights of the starting materials, intermediates, and products. The basic nitrogen atom in 7-azaspiro[3.5]nonan-1-one makes it an ideal candidate for positive-ion ESI, where it will readily form a protonated molecule, [M+H]⁺.

Experimental Design and Protocols

This section outlines the necessary instrumentation, optimized conditions, and a step-by-step protocol for the HPLC-MS analysis.

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[19]

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

Optimized HPLC-MS Parameters

The following tables summarize the recommended starting parameters for the HPLC and MS instruments. These may require further optimization depending on the specific reaction conditions and impurities.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column HILIC, Amide-based (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent retention and peak shape for polar, nitrogen-containing compounds.[12]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component for elution. Formic acid aids in protonation for better ESI response.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component for retention in HILIC mode.
Gradient 95% B to 40% B over 5 minutesA gradient is essential to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity of the mobile phase.
Injection Vol. 2 µLSmall injection volume to minimize peak distortion.

Table 2: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Ideal for basic compounds like 7-azaspiro[3.5]nonan-1-one.[15]
Capillary Voltage 3.0 kVOptimal for generating a stable electrospray.
Desolvation Temp. 350 °CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
Scan Mode Full Scan (e.g., m/z 50-500)To detect all potential reactants, intermediates, and products.
Protocol 1: Sample Preparation for Reaction Monitoring

This protocol details the steps for preparing a sample from the reaction mixture for HPLC-MS analysis.

  • Aliquoting: At specified time intervals, carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is rapid, immediately quench the aliquot by adding it to a larger volume of a suitable solvent (e.g., 1 mL of cold acetonitrile) to stop the reaction. This step is crucial for obtaining an accurate snapshot of the reaction at that time point.

  • Dilution: Perform a serial dilution of the quenched sample with the initial mobile phase composition (e.g., 95% acetonitrile/5% water with 0.1% formic acid) to a final concentration suitable for HPLC-MS analysis (typically in the low µg/mL range). This prevents detector saturation and column overloading.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Analysis: Transfer the filtered sample to an autosampler vial for injection into the HPLC-MS system.

Experimental Workflow

The entire process, from reaction sampling to data interpretation, is illustrated in the following workflow diagram.

HPLC-MS Reaction Monitoring Workflow cluster_reaction Reaction Phase cluster_sampling Sampling & Preparation cluster_analysis Analysis Phase cluster_data Data Interpretation Reaction Chemical Reaction (e.g., Staudinger Cycloaddition) Sampling 1. Aliquot Sampling Reaction->Sampling Quenching 2. Quenching Sampling->Quenching Dilution 3. Dilution Quenching->Dilution Filtration 4. Filtration Dilution->Filtration HPLC 5. HPLC Separation (HILIC) Filtration->HPLC MS 6. MS Detection (ESI-MS) HPLC->MS Data_Processing 7. Data Processing (Chromatogram & Spectra) MS->Data_Processing Quantification 8. Quantification (Peak Area vs. Time) Data_Processing->Quantification Kinetics 9. Reaction Profile & Kinetics Quantification->Kinetics

Caption: Workflow for HPLC-MS reaction monitoring.

Data Analysis and Interpretation

Qualitative Identification

Each peak in the HPLC chromatogram corresponds to a component in the reaction mixture. By examining the mass spectrum associated with each peak, the molecular weight of the component can be determined.

  • Reactant(s): The peak(s) corresponding to the known molecular weights of the starting materials will be most abundant at the beginning of the reaction (t=0) and will decrease in intensity over time.

  • Product: The peak corresponding to the molecular weight of 7-azaspiro[3.5]nonan-1-one will be absent or minimal at t=0 and will increase in intensity as the reaction progresses.

  • Intermediate(s): Any reaction intermediates will appear and then disappear over the course of the reaction. Their identification via their molecular weight can provide valuable mechanistic insights.

Quantitative Analysis and Reaction Profiling

By plotting the peak area of each component against time, a reaction profile can be generated. This visual representation clearly shows the consumption of reactants and the formation of the product, allowing for the determination of reaction completion and providing data for kinetic modeling.

Table 3: Hypothetical Reaction Monitoring Data

Time (min)Reactant A Peak AreaReactant B Peak AreaProduct Peak Area
01,500,0001,200,0000
30950,000780,000450,000
60550,000450,000820,000
90250,000200,0001,100,000
12050,00040,0001,250,000
180<10,000<10,0001,280,000

Application Example: Monitoring a Staudinger Cycloaddition

A common method for synthesizing spiro-β-lactams like 7-azaspiro[3.5]nonan-1-one is the Staudinger [2+2] ketene-imine cycloaddition.[20][21] This reaction involves the coupling of a ketene (generated in situ) with an imine.

Plausible Reaction Pathway

The synthesis could involve the reaction of an imine derived from a protected piperidin-4-one with a ketene precursor.

Staudinger Cycloaddition ReactantA Imine (from Piperidin-4-one derivative) Product 7-Azaspiro[3.5]nonan-1-one ReactantA->Product ReactantB Ketene Precursor (e.g., Acyl Chloride) Intermediate Ketene (Generated in situ) ReactantB->Intermediate Intermediate->Product

Caption: A simplified Staudinger cycloaddition pathway.

Using the described HPLC-MS method, one would expect to see the peaks for the imine and acyl chloride decrease over time, while the peak corresponding to the protonated 7-azaspiro[3.5]nonan-1-one ([M+H]⁺) increases. The in situ generated ketene is typically too reactive and short-lived to be observed directly.

Troubleshooting and Expert Insights

  • Poor Peak Shape: Peak tailing for basic compounds can occur even in HILIC mode. Ensure the formic acid concentration is sufficient (0.1%) to maintain a consistent pH and promote protonation.

  • Ion Suppression: High concentrations of non-volatile salts or buffers in the reaction mixture can suppress the ESI signal. The dilution step in the sample preparation protocol is critical to mitigate this effect.

  • Carryover: Polar, basic compounds can sometimes exhibit carryover in the injection system. A robust needle wash protocol using a high percentage of organic solvent with acid is recommended.

  • Co-elution: If key components co-elute, modifying the gradient steepness or the mobile phase composition can improve resolution.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and highly effective solution for the real-time monitoring of the synthesis of 7-azaspiro[3.5]nonan-1-one. By leveraging HILIC for separation and ESI-MS for detection, this approach overcomes the analytical challenges associated with this polar heterocyclic compound. The rich, quantitative data generated enables rapid process optimization, deeper mechanistic understanding, and ensures the efficient and controlled synthesis of this valuable building block for drug discovery.

References

Application Notes and Protocols for In Vivo Studies with 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental design and execution of in vivo studies for the emerging class of 7-Azaspiro[3.5]nonane derivatives. Recognizing the diverse therapeutic potential of this scaffold, from central nervous system (CNS) disorders to metabolic diseases, this guide offers modular, target-specific protocols grounded in established preclinical methodologies. We emphasize scientific integrity, ethical considerations, and data reproducibility by integrating insights from regulatory guidelines and field-proven practices. Detailed protocols for efficacy, pharmacokinetic, and toxicology studies are presented, complete with data interpretation strategies and visual workflows to empower researchers in advancing these promising compounds through the drug development pipeline.

Introduction: The Therapeutic Promise of the 7-Azaspiro[3.5]nonane Scaffold

The 7-Azaspiro[3.5]nonane core is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic nature offers an escape from the "flatland" of traditional aromatic ring systems, often leading to improved metabolic stability, solubility, and novel intellectual property.[1][2] This unique architecture serves as a versatile backbone for derivatives targeting a range of biological pathways.

Published research has highlighted two prominent areas of activity for 7-Azaspiro[3.5]nonane derivatives:

  • Central Nervous System (CNS) Modulation: Certain derivatives have been identified as potent and selective antagonists of the dopamine D3 receptor (D3R).[3][4] The D3R is a key target in the mesolimbic pathway, implicated in neuropsychiatric disorders such as schizophrenia, substance use disorder, and depression.[5][6][7][8]

  • Metabolic Disease Intervention: A distinct class of these derivatives has been shown to act as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus due to its role in promoting glucose-dependent insulin secretion.[9]

Given these distinct mechanisms of action, a tailored in vivo strategy is paramount. This guide will therefore be presented in two primary sections, addressing the specific experimental designs for CNS and metabolic applications, respectively, preceded by foundational principles applicable to all in vivo studies.

Foundational Principles for In Vivo Experimental Design

Before embarking on target-specific studies, a robust framework ensuring scientific rigor, ethical conduct, and data reliability must be established.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in strict accordance with ethical principles and regulatory guidelines. Key resources that must be followed include:

  • The ARRIVE Guidelines (Animal Research: Reporting of In Vivo Experiments): These guidelines provide a checklist to ensure that studies are reported transparently and in sufficient detail to allow for critical evaluation and reproduction.[2][3][9][10][11] Adherence to the "ARRIVE Essential 10" is considered the minimum standard.[11]

  • Institutional Animal Care and Use Committee (IACUC): All protocols must be reviewed and approved by the local IACUC, which ensures that animal welfare is prioritized and that the "3Rs" (Replacement, Reduction, Refinement) are implemented.

  • ICH and FDA Guidelines: For compounds intended for clinical development, adherence to the International Council for Harmonisation (ICH) M3(R2) guidelines for non-clinical safety studies and FDA Good Laboratory Practice (GLP) regulations (21 CFR Part 58) is mandatory.[12][13][14][15][16] These guidelines dictate the necessary scope and design of toxicology and safety pharmacology studies.[17][18][19]

Compound Formulation and Administration

The physicochemical properties of the specific 7-Azaspiro[3.5]nonane derivative will dictate the formulation strategy.

  • Vehicle Selection: The goal is to use a vehicle that is safe, non-toxic, and effectively solubilizes or suspends the test compound. Common vehicles include saline, phosphate-buffered saline (PBS), water with co-solvents like PEG400 or Solutol HS 15, or suspensions in aqueous solutions containing methylcellulose or carboxymethylcellulose. Vehicle toxicity must be assessed in a dedicated control group.

  • Route of Administration: The intended clinical route should be mimicked where possible (e.g., oral gavage for an orally bioavailable drug). Common preclinical routes include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The choice of route will significantly impact the pharmacokinetic profile.

Workflow for a General In Vivo Study

The following diagram illustrates a generalized workflow for an in vivo study, from planning to data analysis.

G cluster_0 Phase 1: Pre-Study Planning cluster_1 Phase 2: In-Life Execution cluster_2 Phase 3: Analysis & Reporting P1 Literature Review & Hypothesis P2 Protocol Design & IACUC Approval P1->P2 P3 ARRIVE Guideline Checklist P2->P3 P4 Compound Formulation & Stability Testing P3->P4 E1 Animal Acclimatization P4->E1 E2 Randomization & Grouping E1->E2 E3 Baseline Measurements E2->E3 E4 Dosing (Vehicle, Compound, Positive Control) E3->E4 E5 Endpoint Measurement (Behavioral, Physiological) E4->E5 E6 Sample Collection (Blood, Tissue) E5->E6 A1 Bioanalysis of Samples (LC-MS/MS) E6->A1 A2 Statistical Analysis A1->A2 A3 Data Interpretation A2->A3 A4 Reporting & Publication A3->A4

Caption: Generalized workflow for preclinical in vivo studies.

Application I: CNS Disorders - Dopamine D3 Receptor Antagonism

Derivatives acting as D3R antagonists are primarily investigated for their potential as antipsychotics or treatments for substance use disorder.[5][7] In vivo experimental designs must therefore utilize animal models that recapitulate relevant aspects of these complex conditions.

Efficacy Models for Antipsychotic Potential

The "dopamine hypothesis" of schizophrenia suggests that hyperactivity of dopaminergic pathways contributes to psychotic symptoms.[20] Animal models often use pharmacological challenges to induce dopamine-related behaviors that are then attenuated by antipsychotic drugs.[21][22]

  • Model 1: Amphetamine-Induced Hyperlocomotion and Stereotypy

    • Rationale: Amphetamine increases synaptic dopamine, leading to hyperlocomotion and stereotyped behaviors (e.g., sniffing, gnawing) in rodents. This model has high predictive validity for D2/D3 receptor antagonists.[23][24][25]

    • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

    • Study Groups:

      Group Treatment 1 (e.g., 60 min pre-test) Treatment 2 (e.g., 30 min pre-test) N (per group)
      1 Vehicle Saline 8-10
      2 Vehicle d-Amphetamine (1-2 mg/kg, SC) 8-10
      3 7-Azaspiro Derivative (Dose 1) d-Amphetamine (1-2 mg/kg, SC) 8-10
      4 7-Azaspiro Derivative (Dose 2) d-Amphetamine (1-2 mg/kg, SC) 8-10
      5 7-Azaspiro Derivative (Dose 3) d-Amphetamine (1-2 mg/kg, SC) 8-10

      | 6 | Positive Control (e.g., Haloperidol) | d-Amphetamine (1-2 mg/kg, SC) | 8-10 |

    • Primary Endpoints:

      • Locomotor Activity: Total distance traveled, measured in an open field arena using automated tracking software.

      • Stereotypy Score: Rated by a blinded observer according to a standardized scale.

  • Protocol: Amphetamine-Induced Hyperlocomotion

    • Acclimate rats to the facility for at least one week.

    • Habituate rats to the open field arenas (e.g., 40x40 cm boxes) for 30 minutes one day prior to testing.

    • On the test day, administer the 7-Azaspiro derivative or vehicle via the chosen route (e.g., PO, IP).

    • Return animals to their home cages.

    • After the appropriate pre-treatment time (e.g., 30 min for IP, 60 min for PO), administer d-amphetamine or saline.

    • Immediately place the animals into the open field arenas and record activity for 60-90 minutes.

    • Analyze the total distance traveled and compare treatment groups to the vehicle + amphetamine group using ANOVA followed by post-hoc tests.

Efficacy Models for Substance Use Disorder

D3R antagonists are thought to reduce the motivational and rewarding properties of drugs of abuse.[8][26]

  • Model 2: Conditioned Place Preference (CPP)

    • Rationale: CPP assesses the rewarding properties of a drug by pairing its administration with a specific environmental context. Animals will spend more time in the drug-paired context if the drug is rewarding. A D3R antagonist is expected to block the acquisition of this preference.[4]

    • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.

    • Workflow:

      CPP_Workflow Day1 Day 1: Pre-Test (Baseline Preference) Conditioning Days 2-9: Conditioning (Drug/Saline Paired with Context) Day1->Conditioning Day10 Day 10: Post-Test (Measure Preference) Conditioning->Day10

      Caption: Conditioned Place Preference (CPP) experimental timeline.

    • Protocol: Cocaine-Induced CPP

      • Pre-Test (Day 1): Place animals in the CPP apparatus (a box with two distinct chambers) and allow free exploration for 15 minutes. Record time spent in each chamber to establish baseline preference.

      • Conditioning (Days 2-9):

        • Day 2, 4, 6, 8: Administer the 7-Azaspiro derivative (or vehicle), followed by cocaine (e.g., 10 mg/kg, IP). Confine the animal to one chamber for 30 minutes.

        • Day 3, 5, 7, 9: Administer the 7-Azaspiro derivative (or vehicle), followed by saline. Confine the animal to the opposite chamber for 30 minutes. The chamber pairings should be counterbalanced across animals.

      • Post-Test (Day 10): Place animals in the apparatus with free access to both chambers (no drug administration). Record time spent in each chamber for 15 minutes.

      • Analysis: Calculate the preference score (Time in drug-paired chamber - Time in saline-paired chamber). A significant reduction in the preference score in the compound-treated group compared to the vehicle group indicates a blockade of cocaine's rewarding effects.

Application II: Metabolic Disorders - GPR119 Agonism

For derivatives acting as GPR119 agonists, the primary goal is to demonstrate improved glucose homeostasis and insulin secretion.[9]

Efficacy Model: Streptozotocin (STZ)-Induced Diabetic Rat
  • Rationale: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that models Type 1 diabetes.[27][28][29] This model is useful for assessing the glucose-lowering effects of new therapeutic agents.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Protocol: Induction of Diabetes

    • Acclimate rats for one week.

    • Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.

    • Administer a single dose of STZ (e.g., 50-65 mg/kg) via IP or IV injection to non-fasted rats.[28]

    • Monitor blood glucose levels from tail vein blood 48-72 hours post-injection using a glucometer.

    • Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are used for subsequent efficacy studies.[1]

Efficacy Test: Oral Glucose Tolerance Test (OGTT)
  • Rationale: The OGTT is the gold-standard test to assess how well an animal (or human) can clear a glucose load from the blood. A GPR119 agonist is expected to improve glucose tolerance by enhancing insulin secretion.[30][31]

  • Study Groups:

    Group Animal Model Treatment (60 min pre-glucose) N (per group)
    1 Normal Rats Vehicle 6-8
    2 STZ-Diabetic Rats Vehicle 6-8
    3 STZ-Diabetic Rats 7-Azaspiro Derivative (Dose 1) 6-8
    4 STZ-Diabetic Rats 7-Azaspiro Derivative (Dose 2) 6-8

    | 5 | STZ-Diabetic Rats | Positive Control (e.g., Sitagliptin) | 6-8 |

  • Protocol: OGTT in STZ-Diabetic Rats

    • Fast diabetic and normal control rats overnight (approx. 16 hours) with free access to water.[32]

    • Record baseline body weight.

    • Administer the 7-Azaspiro derivative, vehicle, or positive control by oral gavage.

    • After 60 minutes, take a baseline blood sample (T=0) from the tail vein.

    • Immediately administer a glucose solution (2 g/kg) by oral gavage.[32]

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[33]

    • Measure blood glucose at each time point.

    • Analysis: Plot blood glucose concentration versus time. The primary endpoint is the Area Under the Curve (AUC) for glucose, calculated using the trapezoidal rule. A significant reduction in the glucose AUC in the compound-treated groups compared to the vehicle-treated diabetic group indicates improved glucose tolerance.

Essential Ancillary Studies: PK and Toxicology

Efficacy studies must be supported by pharmacokinetic (PK) and toxicology assessments to provide context for the findings and ensure the safety of the compound.

Pharmacokinetic (PK) Studies
  • Rationale: PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This is crucial for correlating drug exposure (e.g., plasma concentration) with the observed pharmacological effect.

  • Protocol: Single-Dose PK in Rats

    • Use healthy, non-diabetic Sprague-Dawley rats, often with jugular vein cannulation for serial blood sampling.

    • Administer a single dose of the 7-Azaspiro derivative via the intended route (e.g., PO) and a parallel group via IV to determine bioavailability.

    • Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

      Parameter Description
      Cmax Maximum observed plasma concentration
      Tmax Time to reach Cmax
      AUC Area Under the Curve (total drug exposure)
      t1/2 Half-life of the drug

      | F% | Bioavailability (for non-IV routes) |

Early In Vivo Toxicology
  • Rationale: Early toxicology studies aim to identify potential liabilities of a drug candidate before significant resources are invested.[18][34] These are often non-GLP studies designed to find a maximum tolerated dose (MTD) and observe for any overt signs of toxicity.[35]

  • Protocol: Dose Range Finding (DRF) / MTD Study in Rats

    • Use a small number of healthy male and female rats per group (e.g., n=3/sex/group).

    • Administer single, escalating doses of the 7-Azaspiro derivative.

    • Observe animals intensely for the first few hours and then daily for 7-14 days.

    • Endpoints:

      • Clinical Observations: Record any changes in behavior, appearance, posture, or activity.

      • Body Weight: Measure daily. A sustained weight loss of >10-15% is a common sign of toxicity.

      • Mortality: Record any deaths.

    • Analysis: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity. This information is critical for designing longer-term, repeated-dose toxicology studies as required by ICH guidelines.[17]

Conclusion and Future Directions

The 7-Azaspiro[3.5]nonane scaffold represents a promising platform for the development of novel therapeutics. The successful in vivo evaluation of these derivatives hinges on a rational, target-oriented experimental design. By employing disease-relevant animal models for efficacy, supported by robust pharmacokinetic and toxicology data, researchers can effectively validate their candidates. The protocols and frameworks outlined in this guide provide a solid foundation for these critical studies, emphasizing the principles of scientific rigor and ethical responsibility. Future work should focus on developing more refined animal models that better recapitulate the heterogeneity of human diseases and on integrating translational biomarkers to improve the predictability of clinical success.

References

Application of 7-Azaspiro[3.5]nonane in Creating Chemical Libraries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern drug discovery, there is a significant strategic shift away from the flat, aromatic compounds that have historically dominated screening collections—a concept aptly termed "Escape from Flatland".[1][2] This movement champions the integration of molecules with greater three-dimensional (3D) character, as measured by the fraction of sp³ hybridized carbons (Fsp³).[3] An increased Fsp³ count is strongly correlated with improved clinical success, often leading to enhanced aqueous solubility, greater metabolic stability, and higher target selectivity.[1][3]

Within this paradigm, spirocyclic scaffolds have emerged as exceptionally valuable building blocks.[4][5] These systems, where two rings are joined by a single common atom, offer a rigid and conformationally constrained framework.[3] The 7-Azaspiro[3.5]nonane core, which fuses a piperidine ring with a cyclobutane ring, is a particularly compelling scaffold. Its inherent 3D geometry and the presence of a secondary amine provide a versatile handle for diversification, making it an ideal starting point for the construction of high-quality chemical libraries for screening campaigns.[6][7] This guide provides an in-depth overview of the strategic application of 7-Azaspiro[3.5]nonane in library synthesis, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Application Notes - The Strategic Value of 7-Azaspiro[3.5]nonane

A Privileged Scaffold: Physicochemical and Structural Advantages

The utility of the 7-Azaspiro[3.5]nonane scaffold is rooted in its distinct structural features, which translate into tangible benefits for drug design.

  • Conformational Rigidity: The spirocyclic fusion point locks the relative orientation of the two rings, reducing the number of rotatable bonds in a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[8]

  • Three-Dimensionality (High Fsp³): The saturated nature of both the piperidine and cyclobutane rings results in a high Fsp³ count. This 3D topology allows for the precise projection of substituents into three-dimensional space, enabling a more nuanced exploration of target binding pockets compared to flat aromatic systems.[3]

  • Improved Physicochemical Properties: The introduction of spirocyclic centers has been shown to modulate key drug-like properties. Exchanging aromatic or linear moieties for scaffolds like 7-azaspiro[3.5]nonane can decrease lipophilicity (LogP/LogD) and improve aqueous solubility, which are critical for favorable pharmacokinetics.[3][9]

  • Metabolic Stability: The quaternary spiro-carbon and adjacent carbons can be less susceptible to metabolic attack by cytochrome P450 enzymes compared to more flexible or electron-rich systems, potentially leading to improved metabolic stability and a longer half-life in vivo.[10]

  • Vectorial Diversity: The piperidine nitrogen of the 7-azaspiro[3.5]nonane core serves as a convenient and chemoselective point for diversification. A wide array of substituents can be introduced, projecting vectors in distinct spatial orientations from the rigid core.

Library Design Philosophy: Diversity-Oriented Synthesis (DOS)

7-Azaspiro[3.5]nonane is an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy that aims to create collections of structurally diverse small molecules to probe biological function.[11][12] Unlike target-oriented synthesis, which converges on a single product, DOS employs a divergent approach. Starting from a common core, a series of branching reaction pathways are used to generate a library of compounds with varied skeletons and stereochemistry.[12][13]

The 7-azaspiro[3.5]nonane core allows for multiple points of diversification:

  • N-Functionalization: The secondary amine of the piperidine ring is the most common point of diversification, readily undergoing reactions like acylation, sulfonylation, reductive amination, and urea formation.

  • Core Modification: Synthetic strategies can be designed to introduce functionality onto the cyclobutane or piperidine rings at an early stage, creating multiple distinct scaffolds from a single precursor.

  • Stereochemical Diversity: If chiral building blocks are used or asymmetric reactions are employed, libraries containing all possible stereoisomers can be generated, allowing for a thorough investigation of stereochemistry-dependent bioactivity.[8]

dos_concept cluster_core Core Scaffold cluster_diversification Diversification Reactions cluster_library Diverse Chemical Library core 7-Azaspiro[3.5]nonane acylation Acylation (R1-COCl) core->acylation R1 reductive_amination Reductive Amination (R2-CHO) core->reductive_amination R2 sulfonylation Sulfonylation (R3-SO2Cl) core->sulfonylation R3 lib1 Product A acylation->lib1 lib2 Product B reductive_amination->lib2 lib3 Product C sulfonylation->lib3 lib_etc ...etc.

Diversity-Oriented Synthesis from a 7-Azaspiro[3.5]nonane core.

Part 2: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library

Solid-phase organic synthesis (SPOS) is exceptionally well-suited for library creation because it simplifies purification to simple washing and filtration steps and is amenable to automation.[6] This protocol outlines the construction of a library based on the 7-azaspiro[3.5]nonan-1-one core, a valuable derivative for further functionalization.

Rationale: This multi-step solid-phase protocol allows for the construction of the spirocycle directly on the resin, followed by a final diversification step before cleavage. The use of a solid support facilitates the use of excess reagents to drive reactions to completion, maximizing yields at each step.

sp_workflow start Start: Fmoc-Protected Amino Acid on Resin step1 1. Fmoc Deprotection (20% Piperidine/DMF) start->step1 step2 2. Acylation with Cyclobutane Precursor (HATU, DIEA) step1->step2 step3 3. Spirocyclization (K-OtBu, THF, 60°C) step2->step3 step4 4. Decarboxylation (DMSO/H2O, 120°C) step3->step4 step5 5. Diversification (e.g., N-Alkylation) step4->step5 step6 6. Cleavage from Resin (TFA cocktail) step5->step6 end Final Products: Purified Library Members step6->end

Workflow for Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library.

Materials:

  • Fmoc-L-4-aminomethyl-piperidine-1-carboxylic acid tert-butyl ester loaded onto a suitable solid support (e.g., Wang resin).

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • N,N-Diisopropylethylamine (DIEA).

  • Potassium tert-butoxide (K-OtBu).

  • Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH).

  • Dimethyl sulfoxide (DMSO).

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).

  • Building blocks for diversification (e.g., various aldehydes for reductive amination or acyl chlorides for acylation).

Step-by-Step Methodology:

  • Resin Swelling & Fmoc Deprotection:

    • Place the resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.

    • Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc removal.[6]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).

  • Coupling of the Cyclobutane Precursor:

    • In a separate flask, pre-activate 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF for 10 minutes.

    • Add the activated acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 6 hours.[6]

    • Drain the vessel and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

  • Spirocyclization via Dieckmann Condensation:

    • Swell the resin from the previous step in anhydrous THF.

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin slurry.

    • Agitate the mixture at 60°C for 8 hours. This strong base promotes an intramolecular condensation to form the spirocyclic β-keto ester.[6]

    • Cool the reaction to room temperature, drain, and wash with THF (3x).

  • Decarboxylation:

    • Suspend the resin in a mixture of DMSO (e.g., 8 mL per gram of resin) and water (e.g., 0.5 mL per gram of resin).

    • Heat the suspension at 120°C for 4 hours to effect decarboxylation, yielding the desired 7-azaspiro[3.5]nonan-1-one core.[6]

    • Cool to room temperature. Wash the resin with water (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry under high vacuum.

  • Library Diversification (Example: Reductive Amination):

    • Swell the resin in a solution of 1% acetic acid in DMF.

    • Add the desired aldehyde (5.0 eq) and sodium cyanoborohydride (5.0 eq).

    • Agitate at room temperature for 12 hours.

    • Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage and Purification:

    • Treat the dried, diversified resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Purify the final compounds using preparative HPLC/mass spectrometry.

Protocol 2: Solution-Phase N-Diversification of 7-Azaspiro[3.5]nonane

This protocol is for researchers who have access to the core 7-Azaspiro[3.5]nonane scaffold and wish to create a library by functionalizing the secondary amine.

Rationale: Standard solution-phase chemistry offers a straightforward path to N-functionalized analogs. These reactions are typically high-yielding and purification can be achieved using standard techniques like column chromatography or crystallization.

soln_phase_workflow cluster_reactions Parallel Reactions cluster_purification Workup & Purification start Start: 7-Azaspiro[3.5]nonane (or HCl salt) rxn_a A: Acylation (R1COCl, Base) start->rxn_a rxn_b B: Sulfonylation (R2SO2Cl, Base) start->rxn_b rxn_c C: Reductive Amination (R3CHO, NaBH(OAc)3) start->rxn_c workup Aqueous Workup rxn_a->workup rxn_b->workup rxn_c->workup purify Column Chromatography or Prep-HPLC workup->purify end Final Library: N-Substituted Analogs purify->end

Workflow for Solution-Phase Library Diversification.

General Procedure for N-Acylation:

  • Dissolve 7-Azaspiro[3.5]nonane (1.0 eq) and a base such as triethylamine or DIEA (1.5 eq) in an anhydrous solvent like DCM or THF.

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Data Presentation and Library Characterization

The output of a library synthesis should be systematically characterized and presented. For each library member, identity, purity, and yield should be determined.

  • Identity: Confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

  • Purity: Typically assessed by LC-MS (UV chromatogram at a specific wavelength, e.g., 214 nm or 254 nm) and/or NMR. A purity of >95% is often desired for screening campaigns.

  • Yield: Calculated after purification.

Table 1: Representative Data for a Small N-Diversified 7-Azaspiro[3.5]nonane Library

Compound IDR-Group StructureMW ( g/mol )Yield (%)Purity (LC-MS, %)
L1-A01Benzoyl229.3185>98
L1-A02Phenylacetyl243.3478>99
L1-A03Cyclohexylcarbonyl235.3681>97
L1-B01Benzyl215.3372>95
L1-B024-Fluorobenzyl233.3268>98

Conclusion

The 7-Azaspiro[3.5]nonane scaffold is a powerful tool for medicinal chemists aiming to create novel, three-dimensional chemical libraries. Its rigid, Fsp³-rich core provides a robust anchor for projecting functionality into chemical space, while the versatile piperidine nitrogen allows for straightforward diversification. By leveraging both solid-phase and solution-phase synthetic strategies, researchers can efficiently generate high-quality libraries based on this scaffold. The resulting compounds, endowed with favorable physicochemical properties, are well-positioned to yield novel hits in high-throughput screening campaigns and accelerate the journey of drug discovery.[4][14]

References

Application Notes & Protocols: A Guide to the Synthetic Routes of Functionalized 7-Azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space make it an attractive building block for escaping the "flatland" of traditional aromatic compounds in drug design.[1][2] The incorporation of such spirocyclic systems increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success due to enhanced solubility, metabolic stability, and reduced off-target toxicity.[2][3] This scaffold has been successfully employed in the development of potent and selective agonists for G-protein coupled receptors like GPR119, a promising target for the treatment of type 2 diabetes.[1][4][5]

This document provides a detailed overview of prominent synthetic strategies for accessing functionalized 7-azaspiro[3.5]nonane analogs, complete with step-by-step protocols and insights into the rationale behind key experimental choices.

Strategic Approaches to Synthesis

The construction of the 7-azaspiro[3.5]nonane core can be achieved through several distinct synthetic methodologies. The choice of strategy often depends on the desired substitution pattern, scalability, and the need for library synthesis for structure-activity relationship (SAR) studies. Key approaches discussed herein include:

  • Solid-Phase Synthesis via Dieckmann Condensation: Ideal for high-throughput synthesis and library generation.

  • Staudinger [2+2] Ketene-Imine Cycloaddition: A classic and versatile method for constructing the spiro-β-lactam precursor.

  • Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction for spirocycle construction from a diene precursor.

  • Multi-component Reactions (MCRs): An efficient approach for rapidly building molecular complexity in a single step.

Strategy 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Solid-phase organic synthesis (SPOS) offers significant advantages for constructing libraries of analogs. By immobilizing the substrate on a resin, excess reagents can be used to drive reactions to completion, and purification is simplified to washing and filtration steps.[1] This strategy is particularly well-suited for the diversification of the 7-azaspiro[3.5]nonane scaffold.

The general strategy involves immobilizing a piperidine-based precursor onto a solid support, followed by acylation, an intramolecular Dieckmann condensation to form the spirocyclic core, and subsequent diversification before cleavage from the resin.[1]

G Resin 2-Chlorotrityl Chloride Resin LoadedResin Fmoc-Protected Amino-Piperidine on Resin Resin->LoadedResin Protocol 1: Resin Loading AcylatedResin Acylated Resin with Cyclobutane Precursor LoadedResin->AcylatedResin Protocol 2: Fmoc-Deprotection & Acylation SpiroResin Spirocyclic Core on Resin AcylatedResin->SpiroResin Protocol 3: Dieckmann Condensation & Decarboxylation DiversifiedResin Diversified Product on Resin SpiroResin->DiversifiedResin Protocol 4: Boc-Deprotection & Diversification FinalProduct Final Functionalized 7-Azaspiro[3.5]nonane DiversifiedResin->FinalProduct Protocol 5: Cleavage G cluster_0 Staudinger [2+2] Cycloaddition Imine Piperidin-4-one Imine Product Spiro-β-lactam (7-Azaspiro[3.5]nonan-2-one) Imine->Product Ketene Ketene (from Acyl Chloride + Base) Ketene->Product G Start Piperidine Precursor Diallyl gem-Diallyl Piperidine Start->Diallyl Diallylation RCM Spirocyclopentenyl Intermediate Diallyl->RCM RCM (Grubbs' Cat.) Final Saturated 7-Azaspiro[3.5]nonane RCM->Final Hydrogenation G Reactants Piperidin-4-one Homoallylic Alcohol Acid Catalyst MCR One-Pot Reaction (Prins Cyclization) Reactants->MCR Combine & React Product Spirocyclic Intermediate MCR->Product

References

Troubleshooting & Optimization

Technisches Support-Center: Ein Leitfaden für Wissenschaftler zur Optimierung der Synthese von 7-Azaspiro[3.5]nonan-Hydrochlorid

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. Alistair Finch, Senior Application Scientist

Willkommen im technischen Support-Center. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die an der Synthese von 7-Azaspiro[3.5]nonan-Hydrochlorid arbeiten. Der 7-Azaspiro[3.5]nonan-Kern ist aufgrund seiner konformationellen Starrheit und seines dreidimensionalen Charakters ein wertvoller Baustein in der medizinischen Chemie, der häufig zur Verbesserung der pharmakokinetischen Eigenschaften von Wirkstoffkandidaten eingesetzt wird.[1][2][3]

Die Synthese dieses Spirozyklus kann jedoch mit Herausforderungen verbunden sein, die oft zu suboptimalen Ausbeuten führen. Dieser Leitfaden bietet detaillierte Einblicke, Fehlerbehebungsstrategien und optimierte Protokolle, die auf felderprobten Erkenntnissen basieren, um Ihnen bei der Bewältigung dieser Hürden zu helfen.

Abschnitt 1: Überblick über einen gemeinsamen Syntheseweg

Eine gängige und robuste Strategie zur Synthese von 7-Azaspiro[3.5]nonan geht von kommerziell erhältlichen Piperidin-Derivaten aus. Der allgemeine Arbeitsablauf umfasst typischerweise drei Hauptphasen: die Bildung des geschützten Spirozyklus, die Entschützung des Stickstoffs und die anschließende Salzbildung. Das Verständnis dieses Weges ist entscheidend für die Identifizierung potenzieller Problembereiche.

Synthetic_Workflow cluster_0 Phase 1: Spirozyklus-Bildung cluster_1 Phase 2: Entschützung cluster_2 Phase 3: Salzbildung A N-Boc-4-piperidon B N-Boc-7-azaspiro[3.5]nonan-Derivat (z.B. Keton/Alkohol) A->B Ringerweiterung / Cyclisierung C N-Boc-7-azaspiro[3.5]nonan B->C Reduktion (falls erforderlich) D 7-Azaspiro[3.5]nonan (Freie Base) C->D Boc-Entfernung E 7-Azaspiro[3.5]nonan Hydrochlorid D->E HCl-Zusatz

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 7-Azaspiro[3.5]nonan-Hydrochlorid.

Abschnitt 2: Häufig gestellte Fragen (FAQs) und Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet kausale Erklärungen und umsetzbare Lösungen.

FAQ 1: Geringe Ausbeute bei der Bildung des Spirozyklus

Frage: Meine Ausbeute bei der Bildung des N-Boc-geschützten Spirozyklus ist konstant niedrig (<50 %). Was sind die häufigsten Ursachen und wie kann ich sie beheben?

Antwort: Dies ist eine kritische Phase, in der mehrere Faktoren die Ausbeute erheblich beeinflussen können. Die Probleme hängen oft mit der gewählten Cyclisierungsstrategie zusammen. Eine gängige Methode ist die reduktive Aminierung, bei der ein Keton und ein Amin zu einem Imin kondensieren, das anschließend in situ reduziert wird.[4][5][6]

Mögliche Ursachen und Lösungen:

  • Ineffiziente Imin-Bildung: Die Bildung des Imin- oder Enamin-Zwischenprodukts ist ein Gleichgewichtsprozess. Wasser, ein Nebenprodukt dieser Reaktion, kann das Gleichgewicht zurück zu den Ausgangsmaterialien verschieben.

    • Lösung: Führen Sie die Reaktion unter wasserfreien Bedingungen durch. Die Zugabe von Dehydratisierungsmitteln wie molekularen Sieben oder die azeotrope Entfernung von Wasser können die Imin-Bildung fördern.[6]

  • Falsche Wahl des Reduktionsmittels: Das Reduktionsmittel muss das Imin selektiv in Gegenwart des Ausgangsketons reduzieren. Nicht-selektive Reduktionsmittel wie Natriumborhydrid (NaBH₄) können das Ausgangsketon reduzieren, was zu Nebenprodukten und einer geringeren Ausbeute führt.

    • Lösung: Verwenden Sie ein Imin-selektives Reduktionsmittel. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist oft die beste Wahl, da es mild ist und keine strenge pH-Kontrolle erfordert.[4][7] Natriumcyanoborhydrid (NaBH₃CN) ist ebenfalls wirksam, erfordert jedoch eine leicht saure pH-Kontrolle (pH 6-7) und ist hochgiftig.[4][8]

  • Nebenreaktionen: Eliminierungsreaktionen können zur Bildung von olefinischen Verunreinigungen führen, insbesondere unter rauen Bedingungen.[9][10]

    • Lösung: Halten Sie milde Reaktionsbedingungen aufrecht. Optimieren Sie die Temperatur; niedrigere Temperaturen begünstigen oft das gewünschte Produkt. Analysieren Sie das Rohprodukt mittels ¹H-NMR auf Vinylprotonensignale, um das Vorhandensein von Alkenen zu bestätigen.

  • Qualität der Ausgangsmaterialien: Verunreinigungen in den Ausgangsmaterialien, insbesondere im N-Boc-4-piperidon, können die Reaktion beeinträchtigen.

    • Lösung: Stellen Sie die Reinheit der Ausgangsmaterialien durch Techniken wie Umkristallisation oder Säulenchromatographie sicher.

Fehlerbehebungs-Workflow für die Spirocyclisierung

Troubleshooting_Spirocyclization Start Problem: Geringe Ausbeute bei der Spirocyclisierung Check_SM Analysiere Roh-NMR | Unreagiertes Keton vorhanden? Start->Check_SM Check_Imine Imin-Bildung ineffizient? | Wasser vorhanden? Check_SM:f0->Check_Imine Nein Sol_Reductant Lösung: - Wechsel zu NaBH(OAc)₃ - pH-Wert für NaBH₃CN optimieren Check_SM:f1->Sol_Reductant Ja Check_Alkene Analysiere Roh-NMR | Olefinische Signale vorhanden? Check_Imine:f0->Check_Alkene Nein Sol_Dehydrate Lösung: - Wasserfreie Lösungsmittel verwenden - Molekularsiebe hinzufügen Check_Imine:f1->Sol_Dehydrate Ja Sol_Conditions Lösung: - Reaktionstemperatur senken - Milde Base verwenden Check_Alkene:f1->Sol_Conditions Ja End Ausbeute verbessert Sol_Reductant->End Sol_Dehydrate->End Sol_Conditions->End

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei geringen Ausbeuten in der Spirocyclisierung.

FAQ 2: Schwierigkeiten bei der Boc-Entschützung

Frage: Ich verliere während des Boc-Entschützungsschritts eine erhebliche Menge an Produkt. Wie kann ich dies verbessern?

Antwort: Die Boc-Gruppe wird typischerweise unter sauren Bedingungen entfernt.[11] Die Herausforderung besteht darin, die Schutzgruppe vollständig zu entfernen, ohne das spirocyclische Gerüst abzubauen oder eine schwierige Aufarbeitung zu verursachen.

Mögliche Ursachen und Lösungen:

  • Harte saure Bedingungen: Starke Säuren wie reine Trifluoressigsäure (TFA) oder konzentrierte Salzsäure können zur Zersetzung des Produkts führen.

    • Lösung: Verwenden Sie mildere, kontrollierte saure Bedingungen. Eine 4 M Lösung von HCl in Dioxan oder eine frisch hergestellte Lösung von HCl in Ethylacetat sind ausgezeichnete Alternativen.[12] Diese Reagenzien ermöglichen eine vollständige Entschützung bei Raumtemperatur mit minimalen Nebenprodukten.

  • Unvollständige Reaktion: Eine unzureichende Reaktionszeit oder Säurestöchiometrie kann zu einer unvollständigen Entschützung führen.

    • Lösung: Überwachen Sie den Reaktionsfortschritt sorgfältig mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist abgeschlossen, wenn kein Ausgangsmaterial mehr nachweisbar ist.

  • Verluste bei der Aufarbeitung: Die resultierende freie Base (7-Azaspiro[3.5]nonan) kann eine gewisse Wasserlöslichkeit aufweisen, was zu Verlusten bei wässrigen Extraktionen führt.

    • Lösung: Nach der Neutralisation der Reaktion mit einer Base (z. B. NaHCO₃ oder NaOH), extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) mehrmals. Das Sättigen der wässrigen Phase mit NaCl kann die Löslichkeit des Amins verringern und die Extraktionseffizienz verbessern. Alternativ kann das Lösungsmittel nach der Entschützung abgedampft und das resultierende Hydrochloridsalz direkt verwendet werden.

Reagenz / BedingungTypische KonzentrationVorteileNachteile
TFA / DCM20-50% in DCMSchnell, effektivHart, kann zu Zersetzung führen
HCl in Dioxan4 MMild, kontrollierbar, hohe AusbeutenDioxan ist ein Peroxidbildner
HCl in Ethylacetat1-2 MMild, leicht zu entfernenMuss oft frisch zubereitet werden
Wasser (Rückfluss)N/AUmweltfreundlich, keine SäureHohe Temperaturen, nicht für alle Substrate geeignet[13]

Tabelle 1: Vergleich gängiger Boc-Entschützungsbedingungen.

FAQ 3: Probleme bei der Bildung und Isolierung des Hydrochloridsalzes

Frage: Mein finales Hydrochloridsalz ist ölig, hygroskopisch oder fällt nicht aus. Was mache ich falsch?

Antwort: Die Bildung eines kristallinen, leicht zu handhabenden Salzes ist entscheidend für die finale Isolierung und Reinheit. Probleme in dieser Phase sind oft auf Lösungsmittel- und Wasserprobleme zurückzuführen.[14]

Mögliche Ursachen und Lösungen:

  • Anwesenheit von Wasser: Spuren von Wasser können die Kristallisation verhindern und dazu führen, dass das Salz als hygroskopisches Öl oder "Goo" ausfällt.[14]

    • Lösung: Stellen Sie sicher, dass sowohl die freie Base als auch die verwendeten Lösungsmittel streng wasserfrei sind. Trocknen Sie die Lösung der freien Base vor der Salzbildung über Na₂SO₄ oder MgSO₄.

  • Falsches Lösungsmittelsystem: Die Löslichkeit des Hydrochloridsalzes ist stark vom Lösungsmittel abhängig. Wenn das Salz im Reaktionslösungsmittel zu löslich ist, fällt es nicht aus.

    • Lösung: Lösen Sie die freie Base in einer minimalen Menge eines Lösungsmittels, in dem sie gut löslich ist (z. B. Methanol, Isopropanol, Ethylacetat). Fügen Sie dann langsam ein "Anti-Lösungsmittel" hinzu, in dem das Salz unlöslich ist (z. B. Diethylether, Hexan, Heptan), bis eine Trübung auftritt. Dies induziert die Kristallisation.[14]

  • Falsche Stöchiometrie der Säure: Ein großer Überschuss an HCl kann die Bildung öliger Produkte begünstigen.

    • Lösung: Fügen Sie die HCl-Lösung (z. B. 2 M HCl in Diethylether) stöchiometrisch (1,0-1,1 Äquivalente) und langsam bei 0 °C zur gerührten Lösung der freien Base hinzu.

  • Zu schnelle Fällung: Eine schnelle Fällung bei Raumtemperatur kann zu amorphen Feststoffen oder Ölen führen.

    • Lösung: Nach der Zugabe der Säure bei 0 °C, lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie sie mehrere Stunden oder stellen Sie sie über Nacht in den Kühlschrank, um die Bildung geordneter Kristalle zu ermöglichen.

Abschnitt 3: Wichtige experimentelle Protokolle

Hier finden Sie detaillierte, schrittweise Methoden für die kritischen Phasen der Synthese.

Protokoll 1: Optimierte Boc-Entschützung
  • Lösen Sie das N-Boc-7-azaspiro[3.5]nonan (1 Äquiv.) in wasserfreiem Ethylacetat (ca. 0,2 M Konzentration).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam eine 4 M Lösung von HCl in Dioxan (2-3 Äquiv.) tropfenweise unter Rühren hinzu.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion 2-4 Stunden bei Raumtemperatur rühren.

  • Überwachen Sie die Reaktion mittels DC oder LC-MS bis zum vollständigen Verschwinden des Ausgangsmaterials.

  • Konzentrieren Sie die Reaktionsmischung unter reduziertem Druck, um das rohe 7-Azaspiro[3.5]nonan-Hydrochlorid als weißen Feststoff zu erhalten. Dieses kann direkt für die Umkristallisation oder die nächste Stufe verwendet werden.

Protokoll 2: Bildung eines kristallinen Hydrochloridsalzes
  • Lösen Sie die rohe freie Base von 7-Azaspiro[3.5]nonan in einer minimalen Menge wasserfreiem Isopropanol.

  • Filtrieren Sie die Lösung, falls unlösliche Verunreinigungen vorhanden sind.

  • Kühlen Sie das Filtrat in einem Eisbad auf 0 °C.

  • Fügen Sie langsam eine 2 M Lösung von HCl in wasserfreiem Diethylether (1,05 Äquiv.) tropfenweise unter kräftigem Rühren hinzu. Ein weißer Niederschlag sollte sich bilden.

  • Nach Abschluss der Zugabe, rühren Sie die Suspension für weitere 30 Minuten bei 0 °C.

  • Fügen Sie langsam wasserfreien Diethylether (ca. 5-10 Volumenteile des Isopropanols) hinzu, um die Fällung zu vervollständigen.

  • Filtern Sie den festen Niederschlag unter einer Stickstoffatmosphäre ab, waschen Sie ihn mit einer kleinen Menge kaltem, wasserfreiem Diethylether und trocknen Sie ihn unter Hochvakuum.

Abschnitt 4: Referenzen
  • Benchchem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. (URL: --INVALID-LINK--)

  • Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (URL: --INVALID-LINK--)

  • Myers, A. Myers Chem 115: Reductive Amination. (URL: --INVALID-LINK--)

  • Wikipedia. Reductive amination. (URL: --INVALID-LINK--)

  • MedChemExpress. Boc-(7-Azaspiro[3.5]nonane)-NH2. (URL: --INVALID-LINK--)

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (URL: --INVALID-LINK--)

  • Organic Chemistry Division, ACS. Reductive Amination. (URL: --INVALID-LINK--)

  • MySkinRecipes. 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid. (URL: --INVALID-LINK--)

  • YouTube. 35: Reductive amination. (URL: --INVALID-LINK--)

  • Master Organic Chemistry. Reductive Amination, and How It Works. (URL: --INVALID-LINK--)

  • ChemicalBook. 7-Azaspiro[3.5]nonane-7-carboxylic acid, 1,1-dichloro-2-oxo-, phenylMethyl ester synthesis. (URL: --INVALID-LINK--)

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (URL: --INVALID-LINK--)

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (URL: --INVALID-LINK--)

  • Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (URL: --INVALID-LINK--)

  • Reddit. Problem with hydrochloride salt formation/isolation. (URL: --INVALID-LINK--)

  • Fisher Scientific. Amine Protection / Deprotection. (URL: --INVALID-LINK--)

  • ResearchGate. Any suggestion on Boc deprotection without using acid?. (URL: --INVALID-LINK--)

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: --INVALID-LINK--)

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (URL: --INVALID-LINK--)

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (URL: --INVALID-LINK--)

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. (URL: --INVALID-LINK--)

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (URL: --INVALID-LINK--)

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (URL: --INVALID-LINK--)

  • ChemScene. 2-Azaspiro[3.5]nonan-7-ol hydrochloride. (URL: --INVALID-LINK--)

References

Technical Support Center: Synthesis of 7-oxo-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-oxo-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related spirocyclic scaffolds. As valuable building blocks in medicinal chemistry, the successful and efficient synthesis of these molecules is paramount. This center provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this specific azaspirocycle.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Category 1: Spirocycle Formation & Yield

Question 1: I am experiencing low yields during the initial cyclization to form the spirocyclic core. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formation of the 2-azaspiro[3.5]nonane core often stem from several factors related to the specific synthetic route employed. A common strategy involves a two-step synthesis, which includes a cyclization reaction followed by a reduction.[1]

Potential Causes & Solutions:

  • Inefficient First Cyclization: The initial reaction to form the precursor to the spirocycle is critical. In one patented method, this involves the reaction of two compounds in the presence of an acid binding agent and a phase transfer catalyst.[1]

    • Suboptimal Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous and anaerobic conditions, especially if organometallic reagents are involved.[1] Temperature control is also crucial; for instance, some routes require temperatures as low as -80°C.[1]

    • Reagent Purity: The purity of starting materials is paramount. Impurities can interfere with the reaction, leading to side products and lower yields.

    • Ineffective Acid Scavenging: The acid-binding agent must be efficient in neutralizing any acid generated during the reaction to prevent side reactions like the opening of cyclic ethers.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired spirocycle.

    • Polymerization: Under certain conditions, starting materials can polymerize. This can be mitigated by using high-dilution techniques or by slowly adding one of the reactants to the reaction mixture.

    • Ring Opening: In syntheses involving cyclic ethers, ring-opening is a potential side reaction.[1] Careful selection of reagents and reaction conditions can minimize this.

  • Purification Losses: The purification of spirocyclic compounds can be challenging.

    • Column Chromatography: Neutral alumina column chromatography has been shown to be effective for purifying the crude product.[1] Optimization of the solvent system is key to achieving good separation.

    • Distillation: For some intermediates, vacuum distillation can be an effective purification method.[2]

Workflow for Troubleshooting Low Yields:

Caption: Troubleshooting workflow for low spirocyclization yields.

Category 2: Azetidine Ring Formation and Stability

Question 2: I am struggling with the formation of the 4-membered azetidine ring. What are the common challenges and recommended strategies?

Answer:

The construction of the strained azetidine ring is a common hurdle in the synthesis of 2-azaspiro[3.5]nonane derivatives.[3] Challenges include achieving efficient cyclization and preventing ring-opening of the strained four-membered ring.[4]

Key Considerations for Azetidine Ring Synthesis:

  • Choice of Protecting Group: The nitrogen protecting group plays a crucial role. It must be stable to the reaction conditions used to form the azetidine ring and then be readily removable.

    • Boc Group: The tert-butoxycarbonyl (Boc) group is a common choice, but its removal often requires acidic conditions which can be harsh.

    • Botc Group: The tert-butoxythiocarbonyl (Botc) group has been shown to be effective in facilitating lithiation and electrophile trapping for azetidine elaboration.[5] It can be removed under milder acidic or thermal conditions.[5]

    • Benzyl Group: A benzyl (Bn) protecting group can be removed via catalytic hydrogenation.[6]

  • Intramolecular Cyclization: This is a common strategy for forming the azetidine ring.

    • Mitsunobu Reaction: The Mitsunobu reaction, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD), can be employed to achieve cyclization.[4]

    • Base-Promoted Cyclization: Intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines is a classic method for azetidine synthesis.[3]

  • Reduction of β-Lactams: The reduction of a spirocyclic β-lactam (azetidin-2-one) is a viable route to the corresponding azetidine.

    • Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) can be used.[4] However, care must be taken as some Lewis acidic reagents can promote ring-opening.[4]

Table 1: Comparison of Common N-Protecting Groups for Azetidine Synthesis

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsKey Advantages
tert-ButoxycarbonylBocBoc₂O, baseStrong acid (e.g., TFA)Common, stable to many conditions
tert-ButoxythiocarbonylBotcXanthate esterMild acid or heatFacilitates α-lithiation[5]
BenzylBnBenzyl halide, baseCatalytic HydrogenationOrthogonal to acid/base labile groups

Frequently Asked Questions (FAQs)

Q1: What is a recommended general synthetic route for 7-oxo-2-azaspiro[3.5]nonane?

A1: A patented two-step method provides a direct route. The first step involves a cyclization reaction to form a key intermediate, followed by a reduction step to yield the final product. This method has a reported yield of over 82% and is suitable for large-scale production due to its mild reaction conditions and convenient post-treatment.[1]

Q2: What analytical techniques are essential for characterizing 7-oxo-2-azaspiro[3.5]nonane and its intermediates?

A2: A combination of spectroscopic methods is crucial for structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the ketone (C=O) and amine (N-H) moieties.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety practices should always be followed. Additionally, specific reagents used in the synthesis may require special handling. For example, lithium aluminum hydride is highly reactive with water and should be handled under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

The following protocols are generalized from literature procedures for related azaspirocycles and should be adapted and optimized for the specific synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Protocol 1: General Procedure for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and can be applied in the synthesis of various amine-containing compounds.[9][10]

Materials:

  • Ketone or aldehyde precursor

  • Amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN))[11][12]

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the ketone/aldehyde and amine in the anhydrous solvent under an inert atmosphere.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add the reducing agent portion-wise, monitoring for any temperature increase.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Scheme for Reductive Amination:

Reductive_Amination Carbonyl R₂C=O Imine [R₂C=NR'₂]⁺ Carbonyl->Imine + R'₂NH - H₂O Amine R'₂NH Product R₂CH-NR'₂ Imine->Product + [H⁻] (Reducing Agent)

Caption: General scheme of a reductive amination reaction.

Protocol 2: General Procedure for Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, a useful transformation for constructing cyclic ketones.[13][14][15][16]

Materials:

  • Diester precursor

  • Strong base (e.g., sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Dissolve the diester in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution at room temperature or with cooling, depending on the reactivity.

  • Stir the reaction mixture until the condensation is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting β-keto ester may require further purification or can be used directly in subsequent steps like decarboxylation.

References

Technical Support Center: Purification of 7-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 7-Azaspiro[3.5]nonane hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Achieving high purity is critical for reliable downstream applications, from biological screening to advanced synthetic transformations. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of purifying this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What is the fundamental difference between purifying 7-Azaspiro[3.5]nonane as the freebase versus the hydrochloride salt?

A1: The choice between purifying the freebase or the hydrochloride salt is a critical decision that depends on the nature of the impurities.

  • 7-Azaspiro[3.5]nonane (Freebase): This form is a secondary amine, making it basic and more soluble in organic solvents like dichloromethane (DCM) and ethyl acetate. It is amenable to standard silica gel column chromatography, which is excellent for removing less polar organic impurities, such as unreacted starting materials or byproducts from certain synthetic routes (e.g., triphenylphosphine oxide).[1]

  • This compound (Salt): This is an ammonium salt, making it significantly more polar and often crystalline. It has lower solubility in many common organic solvents but higher solubility in polar protic solvents like alcohols (methanol, ethanol). This form is ideal for purification by recrystallization, which is highly effective at removing impurities with different solubility profiles. Purification of the salt via standard silica chromatography is generally not recommended due to its high polarity and strong interaction with the stationary phase.

Q2: My crude product is a dark, oily residue after synthesis. What is the best initial approach to purification?

A2: An oily crude product suggests the presence of significant impurities that are depressing the melting point and preventing crystallization. The recommended strategy is to first purify the compound as its freebase.

  • Liquid-Liquid Extraction: Begin with an aqueous workup. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities and ensure the compound is in its freebase form.[1]

  • Column Chromatography: Purify the resulting crude freebase using flash column chromatography. This is the most effective method for separating the target amine from a complex mixture of byproducts.[1][2]

  • Conversion to Hydrochloride Salt: Once the freebase is purified, convert it to the hydrochloride salt for long-term stability and ease of handling.

Q3: What are the most common impurities I should expect during the synthesis and purification of 7-Azaspiro[3.5]nonane?

A3: Impurities are highly dependent on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Precursors to the spirocyclic core may persist if the reaction does not go to completion. These can often be detected by TLC or NMR analysis of the crude mixture.[1]

  • Reaction Byproducts: Depending on the synthesis, byproducts can be diverse. For example, in syntheses involving reductions with reagents like lithium aluminum hydride, "transitional reduction olefin impurities" can form.[3]

  • Solvent and Reagent Residues: Residual solvents or excess reagents can remain trapped in the product.

  • Diastereomers: If the synthesis involves steps that can create stereocenters, mixtures of diastereomers may be present, which can be challenging to separate.[1]

Q4: Can I use reverse-phase HPLC for the final purification?

A4: Yes, reverse-phase HPLC is an excellent technique for the final polishing of this compound, especially for achieving very high purity (>99%). It is particularly useful for removing other polar, water-soluble impurities that may not be easily removed by recrystallization.[4] However, it is often used on a smaller scale due to the cost and complexity of scaling up the process. For larger quantities, a well-optimized recrystallization is typically more practical.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Suggested Solution & Scientific Rationale
Failure to Crystallize 1. Residual Solvent: Trapped organic solvent (e.g., DCM, THF) can act as an anti-solvent or impurity, inhibiting lattice formation. 2. High Impurity Load: The presence of multiple impurities lowers the overall purity, preventing the formation of a stable crystal lattice. 3. Incorrect Solvent System: The chosen solvent/anti-solvent system may not provide the optimal solubility gradient for crystallization.1. Dry Thoroughly: Ensure the crude material is dried under high vacuum for an extended period to remove all volatile residues. 2. Pre-purify: If the crude material is an oil or highly discolored, purify the freebase by column chromatography first to remove the bulk of impurities before attempting salt formation and crystallization.[1][3] 3. Screen Solvents: Systematically screen different recrystallization solvents. A good starting point for amine hydrochlorides is dissolving in a minimal amount of hot methanol or ethanol and slowly adding a less polar anti-solvent like diethyl ether, ethyl acetate, or acetone at room temperature or 0°C.
Persistent Impurity Peak in NMR/LC-MS 1. Co-crystallization: The impurity may have a similar structure and solubility profile to the desired product, causing it to incorporate into the crystal lattice. 2. Inadequate Chromatographic Separation: The chosen mobile phase for column chromatography may not have sufficient resolving power for a closely eluting impurity. 3. Product Degradation: The compound may be unstable under the purification conditions (e.g., prolonged heat during recrystallization or acidic/basic conditions).1. Re-recrystallize: Perform a second recrystallization from a different solvent system to alter the solubility dynamics. 2. Optimize Chromatography: If purifying the freebase, adjust the solvent gradient for column chromatography. A shallower gradient (e.g., 0-5% MeOH in DCM instead of 0-10%) can improve the separation of closely eluting spots. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent peak tailing of the amine on silica gel. 3. Use Milder Conditions: Avoid prolonged heating. If degradation is suspected, consider alternative methods like precipitation or purification via reverse-phase HPLC under milder conditions.[4]
Low Yield/Recovery 1. Product is too soluble: The product may have significant solubility in the mother liquor, even after cooling. 2. Premature Crystallization: The product crystallizes too quickly out of the hot solution, trapping impurities and reducing the quality of the bulk material. 3. Adsorption on Silica Gel: The highly polar freebase can irreversibly stick to acidic sites on the silica gel during chromatography.1. Optimize Anti-solvent/Temperature: Cool the crystallization mixture for a longer period or at a lower temperature (e.g., -20°C). Concentrate the mother liquor and attempt a second crop of crystals. 2. Use More Solvent/Hot Filtration: Ensure the product is fully dissolved in the minimum amount of boiling solvent. If any solid remains, it may be an insoluble impurity; perform a hot filtration to remove it before allowing the solution to cool slowly. 3. Deactivate Silica: When performing chromatography on the freebase, use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing strong adsorption and improving recovery.
Off-Color (Yellow/Brown) Product 1. Chromophoric Impurities: Small amounts of highly colored impurities from the synthesis may be present. 2. Oxidation/Decomposition: The amine may be susceptible to air oxidation, especially as a freebase.1. Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (5-10% w/w). Keep the solution hot for 5-10 minutes, then filter the hot solution through a pad of celite to remove the charcoal and the adsorbed impurities. 2. Handle Under Inert Atmosphere: When possible, handle the freebase under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Experimental Protocols & Workflows
Purification Strategy Decision Workflow

This diagram outlines a general workflow for purifying this compound, starting from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Product Workup Aqueous Workup (e.g., wash with NaHCO3) Crude->Workup State Assess Crude Freebase Workup->State Solid Crystalline Solid State->Solid Is it solid? Oil Oil / Amorphous Solid State->Oil Is it an oil? SaltFormation Salt Formation (e.g., HCl in Ether/Dioxane) Solid->SaltFormation Column Flash Column Chromatography (Silica Gel, DCM/MeOH/Et3N) Oil->Column PurityCheck1 Check Purity (TLC/LCMS) Column->PurityCheck1 PurityCheck1->Column Impure PurityCheck1->SaltFormation Pure Recrystallize Recrystallization (e.g., MeOH/Ether) SaltFormation->Recrystallize PurityCheck2 Final Purity Analysis (NMR, HPLC, EA) Recrystallize->PurityCheck2 PureProduct Pure 7-Azaspiro[3.5]nonane HCl PurityCheck2->PureProduct >98% Pure Fail Impure PurityCheck2->Fail Impure Fail->Recrystallize

Caption: Decision workflow for purifying 7-Azaspiro[3.5]nonane HCl.

Protocol 1: Flash Column Chromatography (Freebase)

This protocol is ideal for purifying the crude freebase, especially when it is an oil or contains significant non-polar impurities.

Materials:

  • Crude 7-Azaspiro[3.5]nonane freebase

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare the Sample: Dissolve the crude freebase in a minimal amount of DCM. If it does not fully dissolve, add a small amount of MeOH. Add a small portion of silica gel to this solution (this is called "dry loading") and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or 99:1 DCM/Et₃N). Pour this into the column and allow it to pack under positive pressure.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elute the Column: Begin elution with a non-polar mobile phase (e.g., 99.5:0.5 DCM/Et₃N). Gradually increase the polarity by adding methanol. A typical gradient might be:

    • 100% DCM (to elute very non-polar impurities)

    • 1-5% MeOH in DCM (to elute the product)

    • Note: The addition of 0.5% Et₃N throughout the gradient is crucial to prevent the amine from streaking on the silica gel.

  • Monitor Elution: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 7-Azaspiro[3.5]nonane freebase.

Protocol 2: Recrystallization (Hydrochloride Salt)

This protocol is used to purify the solid hydrochloride salt.

Materials:

  • Crude this compound

  • Solvents: Methanol (or Ethanol), Diethyl ether (or Ethyl Acetate/Acetone)

  • Heating mantle and condenser

Procedure:

  • Dissolution: Place the crude hydrochloride salt in a flask equipped with a condenser. Add a minimal amount of hot methanol to dissolve the solid completely. It is critical to use the smallest volume necessary to achieve dissolution at reflux to ensure supersaturation upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reflux for 5-10 minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or a -20°C freezer for several hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether (or another anti-solvent) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.

Purity Assessment

Verifying the purity of the final product is a critical final step. A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the primary method for confirming the structure of the compound. The absence of signals corresponding to impurities is a strong indicator of high purity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main component from any impurities. Purity is often reported as a percentage of the total peak area.[4]

  • Gas Chromatography (GC): For certain derivatives, GC can be used to assess purity.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.

  • Elemental Analysis (EA): Provides the percentage composition of C, H, and N, which should match the theoretical values for the hydrochloride salt.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Azaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this valuable spirocyclic scaffold. The unique three-dimensional structure of the 7-azaspiro[3.5]nonane core makes it a compelling building block in modern drug discovery, particularly for developing agonists for G-protein coupled receptors like GPR119.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 7-Azaspiro[3.5]nonane core?

A1: The construction of the 7-azaspiro[3.5]nonane skeleton is typically approached through two primary strategies, each with distinct advantages:

  • Staudinger [2+2] Ketene-Imine Cycloaddition: This is a highly versatile and frequently employed method in solution-phase synthesis for creating the spiro-β-lactam precursor, 7-Azaspiro[3.5]nonan-1-one.[2] The reaction involves the in situ generation of a ketene from an acyl chloride and a tertiary amine base (e.g., triethylamine), which then undergoes a cycloaddition with an imine. The imine is typically formed from a protected piperidin-4-one, such as N-Boc-4-piperidone.[2] The resulting β-lactam can then be reduced or further functionalized.

  • Solid-Phase Synthesis via Dieckmann Condensation: For library synthesis and high-throughput applications, solid-phase organic synthesis (SPOS) offers significant advantages in purification and automation.[1] A common approach involves immobilizing a protected 4-aminopiperidine derivative onto a resin (e.g., 2-chlorotrityl chloride resin). Following chain elongation, an intramolecular Dieckmann condensation is used to form the spirocyclic core, which is then decarboxylated.[1] This method is powerful for generating a library of derivatives by varying the building blocks in the acylation and subsequent N-functionalization steps.[1]

Q2: What are the critical reaction parameters to control during the synthesis of 7-Azaspiro[3.5]nonane derivatives?

A2: Success in synthesizing these spirocycles hinges on the careful control of several key parameters:

  • Temperature: Temperature control is crucial. For instance, in Staudinger cycloadditions, reactions are often run at low temperatures (e.g., 0 °C or below) to control the rate of ketene formation and minimize side reactions.[2] In other spirocyclizations, elevated temperatures can lead to product decomposition or undesirable elimination byproducts.[2]

  • Solvent: The choice of a dry, inert solvent is paramount. Dichloromethane (DCM) is commonly used for Staudinger reactions.[2] For other cyclizations, like dearomative spirocyclizations, the solvent can be a critical factor influencing yield and selectivity.[3] Anhydrous conditions are essential to prevent hydrolysis, especially of sensitive functional groups like the β-lactam ring.[2]

  • Base Selection: In reactions requiring a base, such as for the in situ generation of ketenes or in condensation reactions, its purity and strength are important. Triethylamine is a common choice, but its purity should be high to avoid introducing nucleophilic impurities.[2] For Dieckmann condensations on solid support, a strong base like potassium tert-butoxide is typically required.[1]

  • Protecting Groups: The choice of protecting group for the piperidine nitrogen (e.g., Boc, Fmoc) is a strategic decision.[4] The protecting group must be stable to the reaction conditions used for spirocycle formation but readily cleavable for subsequent diversification.[1][4] For example, the Boc group is stable under many conditions but can be removed with acid (like TFA) to allow N-functionalization.[1]

Q3: How are 7-Azaspiro[3.5]nonane derivatives typically purified and characterized?

A3: Purification is most commonly achieved using column chromatography on silica gel.[2] The polarity of the eluent system is optimized to separate the desired spirocyclic product from unreacted starting materials and byproducts like triphenylphosphine oxide (if applicable).[2] For libraries generated via solid-phase synthesis, purification is greatly simplified as excess reagents and byproducts are washed away from the resin-bound product. The final cleaved product is often purified by reverse-phase HPLC.[1]

Characterization relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure, identify the presence of impurities (e.g., olefinic signals), and, in the case of stereoisomers, determine the diastereomeric ratio by analyzing proton coupling constants.[2]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[2]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the characteristic C=O stretch of a β-lactam or other carbonyls.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Yield of the Desired Product

A: Low yield is a common issue that can often be resolved through systematic optimization. Consider the following causes:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. The persistence of starting material spots/peaks indicates an incomplete reaction.[2]

    • Solution: Extend the reaction time. If the reaction has stalled, a slight, stepwise increase in temperature may be necessary. For solid-phase synthesis, ensure adequate agitation/mixing to overcome kinetic barriers on the resin.[1]

  • Suboptimal Reaction Temperature:

    • Diagnosis: The ideal temperature is a balance. Too low, and the reaction may be impractically slow; too high, and decomposition or side reactions can occur.[2]

    • Solution: Perform a temperature optimization study. For a Staudinger reaction, you might test -20 °C, 0 °C, and room temperature. For other cyclizations, maintaining temperatures below 10°C has been shown to minimize side reactions in analogous systems.[2]

  • Inefficient Reagent Generation or Activity:

    • Diagnosis: This is particularly relevant for reactions with in situ generated species like ketenes. If the acyl chloride or base is old or of low purity, ketene formation will be inefficient.[2] For reactions involving catalysts, the catalyst may be deactivated.

    • Solution: Use freshly opened, high-purity reagents. Ensure the base (e.g., triethylamine) is pure and added appropriately to facilitate ketene generation.[2] If using a catalyst, ensure it is handled under the correct atmosphere and is from a reliable source.

  • Hydrolysis of Product or Intermediates:

    • Diagnosis: The β-lactam ring in spiro-β-lactam precursors is susceptible to hydrolysis.[2] The presence of unexpected polar byproducts on TLC may suggest hydrolysis has occurred.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Workup procedures should initially avoid strongly acidic or basic aqueous solutions if the product is sensitive.

Problem 2: Presence of Significant Impurities in the Crude Product

A: Identifying the structure of impurities is the first step to eliminating them.

  • Unreacted Starting Materials:

    • Identification: Easily identified by comparing the crude product's TLC or NMR spectrum with the starting materials.[2]

    • Mitigation: Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. Using a modest excess (e.g., 1.1-1.2 equivalents) of one reactant can help consume the other. These can typically be separated by column chromatography.[2]

  • Stereoisomers (Diastereomers):

    • Identification: The Staudinger reaction can often produce a mixture of cis and trans diastereomers.[2] These are typically visible as distinct spots on TLC and will show separate sets of peaks in the NMR spectrum. The diastereomeric ratio (d.r.) can be quantified by integrating key proton signals.

    • Mitigation & Purification: The d.r. can sometimes be influenced by reaction conditions (solvent, temperature, rate of addition). A screen of conditions may improve selectivity.[5] Purification is almost always achieved by careful column chromatography on silica gel.[2]

  • Olefinic Impurities:

    • Identification: These arise from elimination side reactions. They are identified by characteristic vinyl proton signals (typically 5-7 ppm) in the ¹H NMR and C=C stretching in IR spectroscopy.[2] A patent for a similar azaspirocycle synthesis specifically mentions the formation of "transitional reduction olefin impurities" during a cyclization step.[6]

    • Mitigation & Purification: Minimize elimination by optimizing reaction conditions, particularly by using non-hindered bases and keeping the temperature as low as possible. These non-polar impurities can usually be removed by column chromatography.[2]

Experimental Protocols & Data
General Protocol: Staudinger [2+2] Cycloaddition for 7-Azaspiro[3.5]nonan-1-one Core

This is a generalized procedure. Researchers must adapt and optimize it for their specific substrates.

  • Imine Formation (if necessary): In a round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-4-piperidone (1.0 eq) and the desired primary amine (1.0 eq) in anhydrous toluene. Add a catalytic amount of a suitable acid (e.g., p-TsOH). Fit the flask with a Dean-Stark apparatus and reflux until water evolution ceases. Remove the solvent under reduced pressure. The crude imine is often used directly in the next step.

  • Cycloaddition: a. Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve the acyl chloride precursor (e.g., chloroacetyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled imine solution. d. Add a solution of high-purity triethylamine (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes. The slow addition is critical to control the concentration of the highly reactive ketene. e. Stir the reaction at 0 °C and monitor its progress by TLC.

  • Workup: a. Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. b. Separate the organic layer, and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-azaspiro[3.5]nonan-1-one derivative.[2]

Table 1: Hypothetical Optimization of a Spirocyclization Reaction

This table illustrates how varying conditions can impact the outcome of a hypothetical spirocyclization reaction, based on principles found in the literature.[7][8]

EntrySolventTemperature (°C)Catalyst (mol%)Yield (%)Diastereomeric Ratio (d.r.)
1DCM-20Catalyst A (10)808:92
2DCM0Catalyst A (10)7515:85
3Toluene-20Catalyst A (10)6512:88
4EtOAc-20Catalyst A (10)7210:90
5DCM-20Catalyst B (10)6030:70
6DCM-20Catalyst A (5)789:91
Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Diversification Piperidone N-Boc-4-Piperidone Imine Imine Intermediate Piperidone->Imine Amine R-NH2 Amine->Imine SpiroLactam N-Boc-7-Azaspiro[3.5]- nonan-1-one Core Imine->SpiroLactam AcylChloride Acyl Chloride + Et3N Ketene In situ Ketene AcylChloride->Ketene Ketene->SpiroLactam [b] [2+2] Cycloaddition Deprotection Boc Deprotection (TFA) SpiroLactam->Deprotection FinalProduct Diversified Final Product Deprotection->FinalProduct [c] N-Functionalization

Caption: A general workflow for the synthesis of 7-Azaspiro[3.5]nonane derivatives.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed check_tlc Monitor reaction by TLC/LC-MS. Is starting material present? start->check_tlc incomplete YES check_tlc->incomplete complete NO check_tlc->complete sol_incomplete Action: 1. Extend reaction time. 2. Increase temperature incrementally. 3. Check reagent purity/activity. incomplete->sol_incomplete check_impurities Analyze crude for impurities. Are there unexpected spots/peaks? complete->check_impurities impurities_yes YES check_impurities->impurities_yes impurities_no NO check_impurities->impurities_no sol_impurities Action: 1. Identify side products (NMR, MS). 2. Optimize conditions (temp, solvent) to minimize side reactions. 3. Ensure anhydrous conditions. impurities_yes->sol_impurities sol_workup Action: Review workup and purification. Check for product loss during extraction or chromatography. impurities_no->sol_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Diagram 3: Competing Reaction Pathways

G cluster_desired Desired Pathway cluster_side Side Reactions Reactants Imine + Ketene DesiredProduct [2+2] Cycloaddition Product Reactants->DesiredProduct Low Temp, Anhydrous Elimination Elimination Product (Olefin) Reactants->Elimination High Temp, Steric Hindrance Hydrolysis Hydrolyzed β-Lactam DesiredProduct->Hydrolysis H₂O

Caption: Desired cycloaddition versus common detrimental side reactions.

References

Technical Support Center: Solid-Phase Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic technique. My aim is to provide you with not just protocols, but the underlying rationale for each step, enabling you to troubleshoot effectively and optimize your syntheses. The information herein is curated from established literature and my extensive field experience.

Structure of this Guide

This guide is structured to follow the logical workflow of a typical solid-phase synthesis of an azaspiro compound. We will address common pitfalls at each of the following stages:

  • Resin Selection and Initial Substrate Loading

  • Chain Elongation and Precursor Assembly

  • The Critical Spirocyclization Step

  • Cleavage from Resin and Final Deprotection

  • Analysis and Purification of the Final Product

FAQs and Troubleshooting Guide

Resin Selection and Initial Substrate Loading

Question: I'm experiencing low loading of my initial building block onto the resin. What are the likely causes and how can I improve the efficiency?

Answer: Low initial loading is a common issue that can significantly impact your overall yield. The root cause often lies in one of three areas: resin choice, activation of your building block, or the reaction conditions.

  • Resin Swelling and Solvation: The solid support must be adequately swelled to ensure that the reactive sites are accessible. Polystyrene-based resins, for example, swell well in solvents like dichloromethane (DCM) and dimethylformamide (DMF). If you are using a more polar building block, a more polar resin such as a PEG-based resin (e.g., TentaGel) might provide better solvation and improve loading efficiency. Always ensure you are using an appropriate solvent for the resin you have chosen and allow adequate time for swelling before starting the coupling reaction.[1]

  • Inadequate Carboxylic Acid Activation: For attaching your first building block via an ester or amide linkage, the carboxylic acid must be activated. The choice of activating agent is critical. While standard peptide coupling reagents like HATU are often effective, their efficiency can be substrate-dependent.[2]

    • Troubleshooting Steps:

      • Pre-activation: Ensure you are pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIEA) for a sufficient amount of time (e.g., 10 minutes in DMF) before adding it to the resin.[2]

      • Reagent Stoichiometry: Use a sufficient excess of the activated amino acid and coupling reagents. A 3-fold excess is a good starting point, but this may need to be increased for sterically hindered building blocks.[2]

      • Alternative Activation: If HATU/DIEA fails, consider other activating agents. For a visual representation of the general workflow, see the diagram below.

  • Monitoring Loading Efficiency: It's crucial to quantify the loading of your first residue. This can be done using a UV-Vis spectrophotometric method after cleaving a known amount of resin-bound material with a chromophore (like the Fmoc group), or by a gravimetric method if the molecular weight of the building block is high enough.

Experimental Protocol: Monitoring Resin Loading via Fmoc Cleavage and UV-Vis

  • Dry a small, accurately weighed sample of the resin (approx. 5 mg) post-coupling.

  • Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to cleave the Fmoc protecting group.

  • Collect the supernatant and dilute it to a known volume with DMF.

  • Measure the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

  • Calculate the loading using the Beer-Lambert law (ε = 7800 L mol⁻¹ cm⁻¹).

Chain Elongation and Precursor Assembly

Question: During the assembly of the linear precursor on the resin, I'm observing incomplete coupling reactions, as indicated by a positive Kaiser test. What strategies can I employ to overcome this?

Answer: Incomplete or "difficult" couplings are a frequent challenge in solid-phase synthesis, often caused by steric hindrance or peptide aggregation on the resin.[3] Azaspiro precursors, which may contain non-natural or sterically demanding building blocks, can be particularly prone to this.

  • Understanding the Problem: As the peptide chain grows, it can fold into secondary structures or aggregate, making the N-terminus inaccessible for the next coupling step.[3] This is especially true for hydrophobic sequences.

  • Troubleshooting Strategies:

    StrategyRationaleRecommended Action
    Double Coupling Increases reaction time and drives the reaction to completion.After the initial coupling reaction, drain the reagents and add a fresh solution of activated amino acid for a second coupling cycle.
    Increased Reagent Concentration Follows Le Chatelier's principle to favor product formation.Use a higher concentration of reactants. Be mindful of potential side reactions with some coupling reagents at high concentrations.[1]
    Chaotropic Salts Disrupts secondary structures and aggregation.Add chaotropic salts like LiCl or KSCN (at concentrations around 0.4 M) to the coupling mixture.[1]
    Elevated Temperature Increases reaction kinetics and can disrupt aggregation.Perform the coupling at an elevated temperature (e.g., 60°C). This is particularly effective with microwave-assisted synthesizers.[4]
    Solvent Choice Improves solvation of the growing chain.A mixture of DCM/DMF/NMP (1:1:1) can be more effective than DMF alone for some sequences.
  • A Note on Aza-Amino Acids: If your azaspiro precursor contains aza-amino acid residues, be aware that the nucleophilicity of the terminal nitrogen is reduced compared to a standard alpha-amino group. This makes the subsequent coupling step inherently more challenging.[4] In such cases, longer coupling times, elevated temperatures, and potent activating agents are often necessary.[4]

G cluster_prep Resin Preparation cluster_elongation Elongation Cycle cluster_troubleshoot Troubleshooting Incomplete Coupling Resin Select Resin Swell Swell Resin in Solvent (e.g., DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash Resin Deprotection->Wash1 Coupling Couple Activated Building Block Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Cycle PositiveTest Positive Kaiser Test? Monitor->PositiveTest PositiveTest->Deprotection No DoubleCouple Double Couple PositiveTest->DoubleCouple Yes ChangeConditions Change Conditions (Temp, Solvent, Additives) DoubleCouple->ChangeConditions

Caption: Workflow for solid-phase precursor assembly with troubleshooting loop.

The Critical Spirocyclization Step

Question: My intramolecular spirocyclization reaction is giving low yields. How can I optimize this key step?

Answer: The spirocyclization is arguably the most crucial and challenging step in the synthesis. Success depends heavily on the specific chemistry of the cyclization (e.g., Dieckmann condensation, intramolecular alkylation) and the ability of the resin-bound precursor to adopt a conformation that favors cyclization.

  • Pseudo-Dilution Effect: One of the advantages of solid-phase synthesis is the "pseudo-dilution" effect, where resin-bound species are isolated from each other, favoring intramolecular reactions over intermolecular polymerization. However, if the resin loading is too high, this benefit is diminished.

  • Optimization Strategies:

    • Base and Solvent System: The choice of base and solvent is paramount. For a Dieckmann condensation to form a β-ketoester, a strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous aprotic solvent like THF is often required.[2] Ensure all reagents and solvents are scrupulously dry, as water can quench the base and hydrolyze active esters.

    • Temperature and Reaction Time: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[2] A systematic optimization of both temperature and reaction time is recommended. Start with the conditions reported in the literature for similar systems and incrementally adjust.

    • Conformational Flexibility: The linker attaching your precursor to the resin can influence its conformational freedom. If cyclization is failing, it might be due to an unfavorable conformation. Sometimes, using a longer, more flexible linker can help the reactive ends of the molecule to come into proximity.

    • On-Resin Analysis: Before cleaving the entire batch, it's wise to perform a test cleavage on a small amount of resin to analyze the outcome of the cyclization reaction. This can be done using LC-MS to check for the desired product mass.[5][6][7]

Cleavage from Resin and Final Deprotection

Question: After cleavage, my final product is impure, showing multiple peaks in the HPLC. What could be the source of these impurities?

Answer: Impurities arising at the final cleavage step are often due to incomplete removal of protecting groups or side reactions caused by reactive cationic species generated during the process. The composition of your "cleavage cocktail" is the most critical factor here.

  • The Role of Scavengers: When you cleave your compound from the resin using a strong acid like trifluoroacetic acid (TFA), protecting groups (e.g., tert-butyl, trityl) are released as stable carbocations. These cations can re-attach to electron-rich residues in your molecule, such as tryptophan or methionine. Scavengers are nucleophiles added to the cleavage cocktail to trap these reactive species.

  • Choosing the Right Cleavage Cocktail: A universal cocktail is not always optimal. The best cocktail depends on the specific amino acids and protecting groups in your compound.

    ComponentPurposeWhen to Use
    Trifluoroacetic Acid (TFA) The primary cleavage reagent.Almost always used in Fmoc-based synthesis.
    Triisopropylsilane (TIS) A very effective carbocation scavenger.Excellent for general use, especially with trityl-based protecting groups.[8]
    Water Scavenger and helps with solubility.Commonly used, but can promote hydrolysis of some side chains if not controlled.
    Phenol Scavenger, particularly for tyrosine protecting groups.Useful when tyrosine is present.[8]
    1,2-Ethanedithiol (EDT) A strong scavenger, useful for preventing re-attachment to tryptophan and for cleaving some cysteine protecting groups.When tryptophan or cysteine are present. Note its strong odor.
  • A Recommended General-Purpose Cocktail: For many azaspiro compounds, a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v) is a good starting point. If your compound contains sensitive residues like tryptophan or multiple arginine residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.

  • Incomplete Deprotection: If you suspect incomplete removal of protecting groups (e.g., Pbf from arginine), you may need to extend the cleavage time or use a stronger acid system, though this increases the risk of side reactions.[9]

G cluster_troubleshoot Key Considerations Start Protected Azaspiro-Compound on Resin Cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Filter Filter to Separate Resin Cleavage->Filter Cocktail Choose Cocktail Based on Sequence Cleavage->Cocktail Time Optimize Cleavage Time Cleavage->Time Precipitate Precipitate Crude Product in Cold Ether Filter->Precipitate Isolate Isolate via Centrifugation/Filtration Precipitate->Isolate Purify Purify (e.g., HPLC) Isolate->Purify Analyze Analyze (e.g., LC-MS, NMR) Purify->Analyze Scavengers Use Appropriate Scavengers Cocktail->Scavengers

Caption: General workflow for cleavage, deprotection, and purification.

Analysis and Purification of the Final Product

Question: I'm struggling to purify my target azaspiro compound using reverse-phase HPLC. The peak is broad, or I have co-eluting impurities.

Answer: Purification is often a significant bottleneck. Azaspiro compounds can be challenging due to their unique structural and physicochemical properties.

  • Optimizing HPLC Conditions:

    • Column Choice: The standard C18 column is a good starting point, but if you have a very polar or very non-polar compound, you may need to screen other stationary phases (e.g., C8, Phenyl-Hexyl).

    • Mobile Phase Modifiers: The choice of acid modifier in your mobile phase (typically water/acetonitrile) is critical. Formic acid (0.1%) is common, but TFA (0.05-0.1%) can often improve peak shape for amine-containing compounds by forming ion pairs.

    • Gradient Optimization: A shallow gradient around the elution point of your compound will provide the best resolution from closely eluting impurities. Run a fast, steep "scouting" gradient first to determine the approximate retention time, then optimize the gradient around that point.

  • Dealing with Aggregation: Similar to on-resin aggregation, your final compound may aggregate in solution, leading to broad peaks.[3] Adding organic co-solvents (if compatible with your HPLC system) or changing the pH of the mobile phase can sometimes disrupt these aggregates.

  • Orthogonal Purification: If reverse-phase HPLC is insufficient, consider an orthogonal purification method. For example, if your compound has a net charge, ion-exchange chromatography could be an effective secondary purification step.

  • Thorough Analysis: Always confirm the identity and purity of your final product using multiple analytical techniques. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, and NMR spectroscopy is required for full structural elucidation.[5][6]

References

Technical Support Center: Chiral Separation and Resolution of 7-Azaspiro[3.5]nonane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 7-Azaspiro[3.5]nonane enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating enantiomerically pure forms of this valuable spirocyclic scaffold. As a key building block in modern medicinal chemistry, particularly for GPR119 agonists, obtaining single enantiomers of 7-Azaspiro[3.5]nonane is a critical step in developing potent and selective therapeutics.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and troubleshooting scenarios. We will explore the primary resolution strategies: chromatographic separation and diastereomeric salt crystallization, explaining the causality behind experimental choices to ensure your success.

Choosing Your Separation Strategy: A Workflow

The optimal method for resolving 7-Azaspiro[3.5]nonane enantiomers depends on factors like the required scale, available equipment, and the developmental stage of your project. The following workflow provides a decision-making framework.

G start Start: Racemic 7-Azaspiro[3.5]nonane scale_q What is the required scale? start->scale_q analytical Analytical / Small Scale (<1 g) scale_q->analytical Small preparative Preparative / Process Scale (>1 g) scale_q->preparative Large sfc_hplc Chiral SFC or HPLC analytical->sfc_hplc salt_res Diastereomeric Salt Resolution preparative->salt_res sfc_adv SFC is preferred: - Faster - Greener (less solvent) - Higher throughput sfc_hplc->sfc_adv end_analytical Pure Enantiomers (Analytical) sfc_hplc->end_analytical salt_adv Salt Resolution is preferred: - More cost-effective at scale - Simpler equipment - Well-established for amines salt_res->salt_adv end_prep Pure Enantiomers (Preparative) salt_res->end_prep G racemate Racemic Amine (R-Amine + S-Amine) mix Mix in Solvent racemate->mix acid Chiral Resolving Acid (S-Acid) acid->mix salts Diastereomeric Salts in Solution (R-Amine•S-Acid + S-Amine•S-Acid) mix->salts crystallize Fractional Crystallization (Cooling / Evaporation) salts->crystallize separate Filtration crystallize->separate solid Insoluble Salt Precipitates (e.g., R-Amine•S-Acid) liberate_solid Liberate Amine (Add Base, e.g. NaOH) solid->liberate_solid liquid Soluble Salt in Mother Liquor (e.g., S-Amine•S-Acid) liberate_liquid Liberate Amine (Add Base, e.g. NaOH) liquid->liberate_liquid separate->solid Solid Phase separate->liquid Liquid Phase enantiomer1 Pure R-Amine liberate_solid->enantiomer1 enantiomer2 Pure S-Amine liberate_liquid->enantiomer2

References

addressing low yields in Boc-protection of 7-azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and modification of 7-azaspiro[3.5]nonan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Here, we address one of the most common hurdles encountered in its derivatization: the low-yielding Boc-protection of the secondary amine.

This document provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate this challenging transformation successfully.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc-protection of 7-azaspiro[3.5]nonan-1-one notoriously difficult, often resulting in low yields?

A1: The difficulty in achieving high yields for this reaction stems from a combination of factors inherent to the molecule's unique structure:

  • Steric Hindrance: The secondary amine at the 7-position is part of a rigid spirocyclic system. The adjacent cyclobutane and piperidine rings create significant steric bulk around the nitrogen atom, impeding the approach of the large di-tert-butyl dicarbonate ((Boc)₂O) reagent.[1]

  • Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the steric environment can kinetically slow down the reaction, making it less competitive against potential side reactions or reagent degradation.[]

  • Reagent Stability and Reactivity: Di-tert-butyl dicarbonate can degrade in the presence of moisture. In a slow reaction, this degradation pathway can become a significant factor, reducing the amount of active reagent available for the protection.

Q2: What are the typical starting conditions for attempting the Boc-protection of this amine?

A2: A standard approach for Boc protection involves reacting the amine with di-tert-butyl dicarbonate in the presence of a non-nucleophilic base.[3] Common starting conditions include:

  • Reagents: 7-azaspiro[3.5]nonan-1-one (1.0 eq.), (Boc)₂O (1.1-1.5 eq.).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.), or an inorganic base like Sodium Bicarbonate (NaHCO₃) in a biphasic system.[3]

  • Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Temperature: Typically room temperature (20-25 °C).

While these conditions work for many simple amines, they often lead to incomplete conversion or low yields for sterically hindered substrates like 7-azaspiro[3.5]nonan-1-one.

Q3: What is the most critical side reaction to consider, and how can it be mitigated?

A3: The primary side reaction is the hydrolysis of the di-tert-butyl dicarbonate reagent, which competes with the desired N-acylation. This is exacerbated by long reaction times required for hindered amines. A more subtle but significant issue is the potential for the reaction to simply stall due to the low reactivity of the amine. The most effective mitigation strategy is to increase the electrophilicity of the Boc-donating species. This is most commonly achieved by adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4][5] DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is a much more potent acylating agent.[5]

Troubleshooting Guide for Low Yields

This guide provides a logical workflow to diagnose and solve issues leading to poor outcomes in the Boc-protection of 7-azaspiro[3.5]nonan-1-one.

Problem: Low or No Conversion of Starting Material (Observed by TLC or LC-MS)

This is the most common failure mode, indicating the reaction is not proceeding efficiently under the chosen conditions.

G start Low Yield Issue: Low or No Conversion cause1 Cause 1: Insufficient Electrophilicity of (Boc)₂O start->cause1 cause2 Cause 2: Severe Steric Hindrance start->cause2 cause3 Cause 3: Poor Reagent Quality or Presence of Moisture start->cause3 sol1 Solution: Add Catalytic DMAP (0.1 eq.) - Forms highly reactive intermediate - Accelerates reaction rate cause1->sol1 sol2 Solution: Increase Reaction Temperature & Time - Heat to 40-50 °C in a sealed vial - Monitor progress over 12-24h cause2->sol2 sol3 Solution: Use Anhydrous Conditions & Fresh Reagents - Use fresh, high-purity (Boc)₂O - Use anhydrous solvent (e.g., from a solvent purification system) cause3->sol3 G cluster_0 Uncatalyzed Pathway (Slow) cluster_1 DMAP-Catalyzed Pathway (Fast) Amine R₂NH (Hindered Amine) Boc2O (Boc)₂O Amine->Boc2O Slow attack due to steric hindrance Product_A R₂N-Boc (Product) Boc2O->Product_A DMAP DMAP (Nucleophilic Catalyst) Boc2O_B (Boc)₂O DMAP->Boc2O_B Fast initial attack Intermediate [Boc-DMAP]⁺ (Highly Reactive Intermediate) Boc2O_B->Intermediate Amine_B R₂NH (Hindered Amine) Intermediate->Amine_B Rapid acylation of hindered amine Product_B R₂N-Boc (Product) Amine_B->Product_B

References

Technical Support Center: Managing Impurities in 7-Azaspiro[3.5]nonane Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 7-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final compound.

Introduction: The Synthetic Landscape and Its Impurity Profile

7-Azaspiro[3.5]nonane and its derivatives are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which makes them attractive scaffolds for drug discovery.[1] The hydrochloride salt is often preferred to improve the compound's solubility and handling properties.

A common and efficient synthetic route to 7-Azaspiro[3.5]nonane involves a multi-step process that begins with readily available starting materials. A plausible and widely utilized approach is the reductive amination of a protected piperidone derivative, followed by deprotection and salt formation. While this method is robust, it is not without its challenges, primarily in the control of process-related impurities. Understanding the potential sources of these impurities is the first step toward effective management.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic process itself and include unreacted starting materials (e.g., N-Boc-4-piperidone), byproducts from the reducing agent (e.g., boronate complexes if using sodium triacetoxyborohydride), and over-alkylated products.[4]

  • Starting Material Impurities: The purity of your initial reagents, such as N-Boc-4-piperidone, is crucial. Impurities in these materials can be carried through the synthesis and may be difficult to remove later.[5]

  • Regioisomers: Depending on the specific synthetic route, the formation of positional isomers (regioisomers) can be a significant challenge. These isomers often have very similar physical properties, making them difficult to separate.[6]

  • Genotoxic Impurities (GTIs): Of particular concern are N-nitroso compounds. Since 7-Azaspiro[3.5]nonane is a secondary amine, it can react with nitrosating agents (e.g., residual nitrites from reagents or solvents) under acidic conditions to form N-nitroso-7-azaspiro[3.5]nonane. These are classified as a "cohort of concern" due to their potential carcinogenicity.[7][8]

Q2: How can I detect these different types of impurities?

A2: A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification of most organic impurities. A well-developed HPLC method can separate the main compound from starting materials, byproducts, and some isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown peaks observed in your HPLC chromatogram. The mass-to-charge ratio provides crucial information about the molecular weight of the impurity, aiding in its structural elucidation.

  • Gas Chromatography (GC): GC is particularly useful for detecting and quantifying residual solvents and volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural confirmation of your final product and for the characterization of isolated impurities. It can also help identify isomeric impurities if they have distinct spectral signatures.

Q3: What are the regulatory limits for impurities in an Active Pharmaceutical Ingredient (API) like this compound?

A3: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for impurity control.

  • ICH Q3A: This guideline specifies the reporting, identification, and qualification thresholds for impurities in new drug substances based on the maximum daily dose.

  • ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. For genotoxic impurities like N-nitrosamines, the Threshold of Toxicological Concern (TTC) is often applied, which corresponds to an acceptable intake of 1.5 µ g/day .[9] This translates to very low concentration limits in the final API, often in the parts-per-million (ppm) range.

Troubleshooting Guides

Scenario 1: An Unknown Peak is Observed in the HPLC Chromatogram

You've run an HPLC of your crude this compound and see an unexpected peak. Here's a systematic approach to identify and address it.

Step 1: Characterize the Impurity

  • LC-MS Analysis: The first step is to obtain the mass of the unknown peak using LC-MS. This will immediately help you hypothesize its structure.

  • Compare with Expected Impurities: Does the mass correspond to any of the expected process-related impurities (see Table 1)? For example, does it match the mass of unreacted N-Boc-7-azaspiro[3.5]nonane or a potential byproduct?

Step 2: Isolate and Identify

  • Preparative HPLC: If the impurity is present at a significant level (>0.1%), consider isolating it using preparative HPLC.

  • NMR Spectroscopy: Once isolated, acquire a full set of NMR data (¹H, ¹³C, and 2D spectra) to definitively determine its structure.

Step 3: Remediate

  • Process Optimization: Once the impurity is identified, you can often trace its formation to a specific step in your synthesis. For example, if it's an over-alkylation product, you may need to adjust the stoichiometry of your reagents or the reaction time.

  • Purification: If process optimization is not feasible, you may need to develop a more effective purification method, such as a modified crystallization procedure or column chromatography with a different stationary or mobile phase.

Potential Impurity Plausible Molecular Weight ( g/mol ) Likely Source Primary Analytical Detection Method
N-Boc-4-piperidone199.25Unreacted starting materialHPLC, GC-MS
N-Boc-7-Azaspiro[3.5]nonane225.34Protected intermediateHPLC, LC-MS
Over-alkylated tertiary amineVariesReaction of product with starting alkylating agentLC-MS
N-Nitroso-7-azaspiro[3.5]nonane154.21Reaction with nitrosating agentsLC-MS (highly sensitive method required)
Regioisomer (e.g., 6-Azaspiro[3.5]nonane)125.22Side reaction during cyclizationHPLC, GC (specialized columns may be needed)[9]

Table 1: Common potential impurities in the synthesis of this compound.

Scenario 2: Difficulty in Removing a Regioisomeric Impurity

Regioisomers can be particularly challenging to separate due to their similar polarities and boiling points.

Step 1: Confirm the Presence of a Regioisomer

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that the impurity has the same molecular formula as your desired product.

  • NMR Spectroscopy: Careful analysis of the ¹H and ¹³C NMR spectra may reveal subtle differences in chemical shifts or coupling patterns that indicate the presence of an isomer. 2D NMR techniques like HSQC and HMBC can be invaluable here.

Step 2: Enhance Analytical Separation

  • Method Development in HPLC/GC: Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) and mobile phase modifiers. Sometimes, a change in pH or the use of an ion-pairing agent can improve resolution.[9]

  • Chiral Chromatography: In some cases, even for achiral compounds, chiral columns can provide the unique selectivity needed to separate stubborn isomers.

Step 3: Purification Strategies

  • Fractional Crystallization: This can be an effective technique if you can find a solvent system in which the solubility of the two isomers is sufficiently different. This may require extensive screening of various solvents and solvent mixtures.

  • Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative that is easier to separate. The protecting group can then be removed in a subsequent step.

Visualizing the Process: Synthetic Pathway and Troubleshooting

A Plausible Synthetic Route

A common approach to synthesizing this compound is outlined below. This provides a framework for understanding where impurities may arise.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-7-azaspiro[3.5]nonane N-Boc-7-azaspiro[3.5]nonane N-Boc-4-piperidone->N-Boc-7-azaspiro[3.5]nonane Cyclopropylamine, NaBH(OAc)3 7-Azaspiro[3.5]nonane (Free Base) 7-Azaspiro[3.5]nonane (Free Base) N-Boc-7-azaspiro[3.5]nonane->7-Azaspiro[3.5]nonane (Free Base) HCl in Dioxane 7-Azaspiro[3.5]nonane HCl 7-Azaspiro[3.5]nonane HCl 7-Azaspiro[3.5]nonane (Free Base)->7-Azaspiro[3.5]nonane HCl HCl in IPA/Et2O

Caption: Plausible synthetic pathway for 7-Azaspiro[3.5]nonane HCl.

Impurity Formation Pathway: N-Nitrosamine

The formation of N-nitroso impurities is a critical concern for any synthesis involving secondary amines.

G 7-Azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane N-Nitroso_Impurity N-Nitroso-7-azaspiro[3.5]nonane 7-Azaspiro[3.5]nonane->N-Nitroso_Impurity Nitrosating_Agent Nitrosating Agent (e.g., NaNO2) Nitrosating_Agent->N-Nitroso_Impurity Acidic_Conditions Acidic Conditions (e.g., HCl) Acidic_Conditions->N-Nitroso_Impurity

Caption: Formation of N-nitroso impurity from the secondary amine.

Troubleshooting Workflow: Unknown HPLC Peak

A logical workflow for addressing unknown impurities is essential for efficient problem-solving.

G Start Unknown Peak in HPLC LCMS Run LC-MS Analysis Start->LCMS Compare Compare Mass to Expected Impurities LCMS->Compare Known Known Impurity Identified Compare->Known Yes Unknown Structure is Unknown Compare->Unknown No Optimize Optimize Reaction Conditions Known->Optimize Prep_HPLC Isolate via Prep HPLC Unknown->Prep_HPLC NMR Characterize by NMR Prep_HPLC->NMR NMR->Optimize Purify Develop New Purification Method Optimize->Purify End Impurity Controlled Purify->End

Caption: Decision workflow for identifying and controlling an unknown impurity.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound. It should be optimized and validated for your specific system.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Purification of Amines via Acid-Base Extraction

This classic technique is effective for removing non-basic organic impurities from your amine product.[10]

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The amine will move into the aqueous phase as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10 to regenerate the free amine.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

References

Technical Support Center: Stability of Azaspiro Compounds Under Varying pH and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of azaspiro compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of pH and temperature effects on these unique chemical scaffolds.

I. Understanding the Inherent Stability of Azaspiro Compounds

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, are of significant interest in drug discovery. Their rigid, three-dimensional structures can offer improved metabolic stability compared to more flexible acyclic or monocyclic analogs.[1] However, the inherent strain and the presence of heteroatoms in these ring systems can also introduce specific stability challenges.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the most common degradation pathways for azaspiro compounds?

A1: The degradation of azaspiro compounds is highly dependent on the specific functional groups present in the molecule. However, some general susceptibilities exist:

  • Hydrolysis: The presence of amide or lactam functionalities within the azaspiro core makes the compound prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.[2][3] Ester groups are also susceptible to hydrolysis.[3]

  • Oxidation: Tertiary amines within the spirocyclic system are susceptible to oxidation, which can lead to the formation of N-oxides.[2] The presence of other oxidizable functional groups will also dictate the degradation profile.

  • Ring Strain: While contributing to desirable conformational rigidity, the inherent ring strain in some azaspiro systems, particularly those containing smaller rings like azetidine, can render them more chemically labile.[1]

Q2: How do substituents on the azaspiro ring affect stability?

A2: Substituents can have a profound impact on the stability of the azaspiro core through electronic and steric effects. Electron-donating groups can stabilize adjacent carbocations that may form during degradation, while electron-withdrawing groups can destabilize them.[4] The position of the substituent is also critical, as it can influence the susceptibility of nearby functional groups to attack.[4][5] For instance, bulky substituents may sterically hinder the approach of water or other nucleophiles, thereby slowing down hydrolysis.

II. Designing and Executing Robust Stability Studies

A well-designed stability study is crucial for understanding the degradation profile of an azaspiro compound. Forced degradation (or stress testing) is a key component of this, providing insights into the likely degradation products and pathways.[6]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) acid Acid Hydrolysis (0.1 M - 1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M - 1 M NaOH) prep_stock->base oxidation Oxidation (3% - 30% H₂O₂) prep_stock->oxidation thermal Thermal Stress (Solid state, e.g., 60°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B light source) prep_stock->photo incubate Incubate at specified temperature and time points acid->incubate base->incubate oxidation->incubate thermal->incubate photo->incubate sample Withdraw aliquots at predetermined intervals incubate->sample neutralize Neutralize hydrolytic samples before analysis sample->neutralize hplc HPLC/UPLC Analysis (Stability-indicating method) neutralize->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms characterize Structural Elucidation (e.g., HRMS, NMR) lcms->characterize

Caption: A generalized workflow for conducting forced degradation studies on azaspiro compounds.

Experimental Protocols

1. Acid/Base Hydrolysis:

  • Prepare a stock solution of the azaspiro compound (e.g., 1 mg/mL) in a suitable solvent like water, methanol, or acetonitrile.[2]

  • For acid hydrolysis, dilute a portion of the stock solution into 0.1 M HCl. For base hydrolysis, dilute into 0.1 M NaOH.[2]

  • Maintain the solutions at a controlled temperature (e.g., room temperature or 60°C).[2]

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).[2]

  • Neutralize the samples before HPLC analysis to prevent damage to the column and ensure good peak shape.[2]

2. Oxidative Degradation:

  • Dilute the stock solution into a solution of hydrogen peroxide (e.g., 3% H₂O₂).[2]

  • Incubate at room temperature and withdraw samples at predetermined intervals.

  • The reaction may be self-quenching as the peroxide is consumed, but samples can be diluted to slow the reaction before analysis.[2]

3. Thermal Degradation:

  • Place the solid azaspiro compound in a controlled-temperature oven (e.g., 60°C).[2]

  • At specified time points, remove a sample of the solid and dissolve it in a suitable solvent for analysis.[2]

Data Presentation: Example Stability Profile

Stress ConditionTemperature (°C)Duration (hours)Parent Compound Remaining (%)Major Degradants Observed
0.1 M HCl602485.2Ring-opened hydrolytic product
0.1 M NaOH60890.5Ring-opened hydrolytic product
3% H₂O₂252492.1N-oxide
Solid State807298.5Minor oxidative degradants

Analytical Techniques

A stability-indicating analytical method is essential to separate the parent compound from its degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the most common technique for quantifying the parent compound and its degradants.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, which is a critical step in their structural elucidation.[2][8] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[2]

III. Troubleshooting and FAQs for Experimental Challenges

Q1: My azaspiro compound shows no degradation under standard stress conditions. What should I do?

A1: If your compound appears to be highly stable, you can incrementally increase the severity of the stress conditions.[2]

  • For hydrolysis: Increase the acid or base concentration (e.g., from 0.1 M to 1 M), raise the temperature (e.g., to 70°C), or extend the exposure time.[2]

  • For thermal stress: Increase the temperature in 10°C increments.[2]

  • Solubility issues: If poor solubility is a concern, a co-solvent can be used, but ensure it is inert and does not interfere with the analysis.[2]

Q2: The degradation of my compound is too extensive (>20%), making it difficult to identify the primary degradation pathway. How can I achieve a target degradation of 5-20%?

A2: Extensive degradation can lead to the formation of secondary degradants, which complicates the analysis.[2] To achieve a more controlled degradation, reduce the severity of the stress conditions by:

  • Decreasing the reaction temperature.[2]

  • Reducing the concentration of the stressor (e.g., using 0.01 M HCl instead of 0.1 M HCl).[2]

  • Shortening the exposure time.[2]

Q3: My HPLC chromatogram shows poor peak shape (tailing or splitting) for the degraded samples. What could be the cause?

A3: Poor peak shape can result from several factors. A common issue when analyzing samples from acid or base hydrolysis is a pH mismatch between the sample and the mobile phase. Always ensure that these samples are neutralized before injection.[2] Other potential causes include column overload, a contaminated column, or incompatibility between the sample solvent and the mobile phase.[2]

Logical Flow for Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_check Initial Checks cluster_column Column Issues cluster_method Method Optimization start Poor Peak Shape (Tailing/Splitting) check_neutral Is the sample from hydrolysis neutralized? start->check_neutral check_solvent Is the sample solvent compatible with mobile phase? check_neutral->check_solvent Yes end Resolution check_neutral->end No, neutralize sample check_load Is the injection volume/concentration too high? check_solvent->check_load Yes check_solvent->end No, adjust solvent clean_col Clean/flush the column check_load->clean_col Yes check_load->end No, reduce load replace_col Replace the column clean_col->replace_col Issue persists clean_col->end Resolved adjust_mp Adjust mobile phase composition/pH replace_col->adjust_mp Issue persists replace_col->end Resolved adjust_mp->end Resolved

Caption: Troubleshooting guide for poor HPLC peak shape.

IV. Strategies for Enhancing the Stability of Azaspiro Compounds

If an azaspiro compound is found to be unstable under relevant physiological or storage conditions, several formulation strategies can be employed to improve its stability.

  • pH Optimization and Buffers: For compounds susceptible to pH-dependent degradation, formulating the drug product in a buffered solution can maintain the pH at a level of maximum stability.[9][10] Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[9]

  • Excipient Selection: The choice of excipients is critical, as they can interact with the active pharmaceutical ingredient (API).[8] For moisture-sensitive compounds, co-processing with hydrophobic excipients can divert water away from the API.[11]

  • Antioxidants: If the compound is prone to oxidation, the addition of antioxidants (chelators like EDTA or free radical scavengers) can prevent degradation.

  • Solid-State Formulation: For compounds that are highly unstable in solution, a solid dosage form is often preferred. Strategies like film coating can act as a barrier against moisture.[11][12]

V. References

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Retrieved from --INVALID-LINK--

  • Various Authors. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Retrieved from --INVALID-LINK--

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Fülöp, F., & Pihlaja, K. (1997). Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions. PubMed. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from --INVALID-LINK--

  • Tan, E. C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Retrieved from --INVALID-LINK--

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from --INVALID-LINK--

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications. Retrieved from --INVALID-LINK--

  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. Retrieved from --INVALID-LINK--

  • Tan, E. C., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from --INVALID-LINK--

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from --INVALID-LINK--

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from --INVALID-LINK--

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Retrieved from --INVALID-LINK--

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from --INVALID-LINK--

  • US Pharmacopeia (USP). (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Oxidative Degradation in Pharmaceuticals: Mechanism and Stabilization of a Spray-Dried Amorphous Drug- A Case Study. ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Method Refinement for HPLC Analysis of 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-Azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for method refinement. 7-Azaspiro[3.5]nonane is a small, polar, basic, and non-chromophoric compound, which presents unique challenges for traditional reversed-phase HPLC analysis. This resource will equip you with the knowledge to overcome these obstacles and develop robust and reliable analytical methods.

I. Foundational Challenges & Strategic Approaches

The primary analytical hurdles for 7-Azaspiro[3.5]nonane stem from its inherent physicochemical properties:

  • High Polarity: Leads to poor retention on conventional C18 and other non-polar stationary phases.

  • Lack of a Chromophore: Precludes the use of standard UV-Vis detectors, necessitating alternative detection techniques.

  • Basic Nature: The secondary amine can interact with residual silanols on silica-based columns, leading to peak tailing and poor peak shape.

To address these challenges, a multi-faceted approach to method development is required, focusing on alternative chromatographic modes and specialized detection.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Poor or No Retention on Reversed-Phase Columns

Question: My 7-Azaspiro[3.5]nonane peak is eluting in the void volume on my C18 column. How can I increase its retention?

Answer: This is a common issue for highly polar compounds like 7-Azaspiro[3.5]nonane. Here are several strategies to improve retention, ranging from simple mobile phase modifications to alternative chromatographic techniques.

Option 1: Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a technique used in reversed-phase HPLC to increase the retention of ionic and ionizable compounds.[1] An ion-pairing reagent, which has an ionic head and a hydrophobic tail, is added to the mobile phase.[2][3] For a basic compound like 7-Azaspiro[3.5]nonane (which will be protonated and positively charged at acidic pH), an anionic ion-pairing reagent is used.[4]

  • Mechanism: The anionic head of the ion-pairing reagent forms a neutral ion-pair with the positively charged analyte. This complex is more hydrophobic and will have a stronger interaction with the reversed-phase stationary phase, leading to increased retention.[1]

  • Recommended Reagents: Alkyl sulfonates, such as sodium 1-hexanesulfonate or sodium 1-octanesulfonate, are common choices. Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) can also be effective.[4]

  • Starting Conditions:

    • Reagent Concentration: Begin with a low concentration, typically 5-10 mM, of the ion-pairing reagent in the mobile phase.

    • pH Control: The mobile phase pH should be at least 2 pH units below the pKa of 7-Azaspiro[3.5]nonane to ensure it is fully protonated.

  • Considerations:

    • IPC methods can require long equilibration times.

    • They are often not compatible with mass spectrometry (MS) due to the non-volatile nature of the ion-pairing salts.[5]

    • It is crucial to dedicate a column to IPC methods to avoid contamination.

Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amino, or diol columns) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[8][9]

  • Mechanism: A water-enriched layer is formed on the surface of the polar stationary phase. Partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase is the primary retention mechanism.[10]

  • Starting Conditions:

    • Mobile Phase: A high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate at 10-20 mM).

    • Gradient: A typical HILIC gradient starts with a high organic content and gradually increases the aqueous component.

  • Troubleshooting HILIC:

    • Poor Peak Shape: Ensure proper buffering of the mobile phase, as secondary ion-exchange interactions can occur.[9]

    • Irreproducible Retention Times: HILIC columns can be sensitive to the water content of the mobile phase and require careful equilibration.

Option 3: Mixed-Mode Chromatography (MMC)

Mixed-mode columns possess stationary phases with both reversed-phase and ion-exchange characteristics.[11][12] This dual functionality allows for the simultaneous separation of polar and non-polar compounds without the need for ion-pairing reagents.[13]

  • Mechanism: Retention is based on a combination of hydrophobic and electrostatic interactions.[14] For 7-Azaspiro[3.5]nonane, a mixed-mode column with cation-exchange properties would be ideal.

  • Advantages:

    • Offers unique selectivity.[11]

    • Compatible with MS detection.[12]

    • Can simplify method development for complex mixtures.[13]

Category 2: Detection Challenges (No UV Absorbance)

Question: I cannot detect 7-Azaspiro[3.5]nonane with my UV detector. What are my options?

Answer: Since 7-Azaspiro[3.5]nonane lacks a chromophore, it cannot be detected by UV-Vis detectors.[15] The following "universal" detectors are excellent alternatives.

Option 1: Charged Aerosol Detector (CAD)
  • Advantages:

    • Provides a relatively uniform response for non-volatile compounds, regardless of their chemical structure.[15]

    • Offers a wide dynamic range and low nanogram detection limits.[16]

  • Considerations:

    • Requires the use of volatile mobile phases (e.g., ammonium formate or acetate buffers).[15]

    • The response can be dependent on the organic content of the mobile phase.[15]

Option 2: Evaporative Light Scattering Detector (ELSD)

An ELSD also detects compounds that are less volatile than the mobile phase.[18] The process involves nebulization of the eluent, evaporation of the solvent, and detection of the light scattered by the remaining analyte particles.[18][19]

  • Advantages:

    • Universal detection for non-volatile and semi-volatile compounds.[18][20]

    • Compatible with gradient elution.

  • Considerations:

    • The response is non-linear and requires careful calibration for quantitative analysis.[18]

    • Generally considered less sensitive and has a more limited dynamic range compared to CAD.[21]

Detector ComparisonCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Principle Measures charge of aerosolized particlesMeasures light scattered by aerosolized particles
Response More uniform and can be more linearNon-linear, depends on particle size
Sensitivity Generally higher (low ng)[16]Generally lower (high ng)[21]
Mobile Phase Requires volatile buffers[15]Requires volatile buffers
Gradient Compatible Yes[17]Yes
Option 3: Pre-column Derivatization with UV Detection

If a universal detector is not available, you can chemically modify the 7-Azaspiro[3.5]nonane molecule by attaching a chromophore (a light-absorbing group). This process is called derivatization.[22][23]

  • Mechanism: The secondary amine of 7-Azaspiro[3.5]nonane can react with a derivatizing agent to form a product that strongly absorbs UV light.

  • Common Reagents for Amines:

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives.[22][24]

    • Dansyl chloride: Reacts with primary and secondary amines to produce stable, fluorescent derivatives.[24]

    • Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form derivatives detectable by UV at around 254 nm.[25]

  • Protocol for FMOC-Cl Derivatization (Example):

    • Prepare a solution of your 7-Azaspiro[3.5]nonane sample in a suitable solvent.

    • Add a borate buffer to adjust the pH to the optimal range for the reaction (typically pH 8-9).

    • Add a solution of FMOC-Cl in a non-aqueous solvent like acetonitrile.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction if necessary.

    • Inject the derivatized sample into the HPLC system for analysis.

  • Considerations:

    • Derivatization adds extra steps to the sample preparation process.[23]

    • The reaction conditions (pH, temperature, time) must be carefully optimized and controlled for reproducibility.

    • Incomplete derivatization can lead to inaccurate quantification.[24]

Category 3: Poor Peak Shape (Tailing)

Question: My peak for 7-Azaspiro[3.5]nonane is tailing significantly. What could be the cause and how do I fix it?

Answer: Peak tailing for basic compounds like 7-Azaspiro[3.5]nonane is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[26][27]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for 7-Azaspiro[3.5]nonane check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH with an acidic modifier (e.g., formic acid, TFA) check_ph->adjust_ph No check_additive Is a competitive basic additive present? check_ph->check_additive Yes adjust_ph->check_ph add_additive Add a competitive amine (e.g., 0.1% Triethylamine) check_additive->add_additive No check_column Are you using a modern, high-purity silica column? check_additive->check_column Yes add_additive->check_additive change_column Switch to a column with low silanol activity or a polar-embedded phase check_column->change_column No consider_alt Consider HILIC or Mixed-Mode Chromatography check_column->consider_alt Yes change_column->check_column

Detailed Solutions for Peak Tailing
  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like formic acid or trifluoroacetic acid (TFA) serves two purposes. It ensures the analyte is fully protonated and suppresses the ionization of the silanol groups, thereby minimizing the undesirable electrostatic interactions.[26]

    • Procedure: Start by adding 0.1% (v/v) formic acid or TFA to your mobile phase.

  • Use of a Competitive Base:

    • Rationale: Adding a small, basic molecule like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. The TEA will preferentially interact with the silanols, making them unavailable to interact with your analyte.[26]

    • Procedure: Add a low concentration of TEA, such as 0.1% (v/v), to the mobile phase. Be aware that TEA can suppress MS signal if you are using an MS detector.

  • Column Selection:

    • Rationale: Modern HPLC columns are often made with high-purity silica and are end-capped to minimize the number of accessible silanol groups. Using an older "Type A" silica column can lead to more pronounced tailing. Columns with polar-embedded phases are also designed to shield silanol activity and can provide excellent peak shape for basic compounds.[28]

    • Action: If you suspect your column is the issue, try a new, modern column, preferably one marketed for the analysis of basic compounds.

III. Summary and Recommendations

Developing a robust HPLC method for a challenging compound like 7-Azaspiro[3.5]nonane requires a systematic approach that addresses its unique properties.

G cluster_0 Initial Assessment cluster_1 Method Development Strategy cluster_2 Recommended Solutions Analyte 7-Azaspiro[3.5]nonane (Polar, Basic, Non-Chromophoric) Retention Address Retention Analyte->Retention Detection Address Detection Analyte->Detection PeakShape Address Peak Shape Analyte->PeakShape HILIC HILIC Retention->HILIC MMC Mixed-Mode Retention->MMC IPC Ion-Pair (RP) Retention->IPC CAD CAD Detection->CAD ELSD ELSD Detection->ELSD Deriv Derivatization Detection->Deriv pH Low pH Mobile Phase PeakShape->pH Additive Basic Additive PeakShape->Additive Column Modern Column PeakShape->Column

For a new method, starting with HILIC or Mixed-Mode chromatography is highly recommended as these approaches are inherently better suited for polar, basic compounds and are compatible with universal detectors like CAD or ELSD . If these options are not available, a systematic approach to developing an ion-pair reversed-phase method or a derivatization-based method can also be successful. Always prioritize using a modern, high-purity column and controlling the mobile phase pH to mitigate peak tailing.

IV. References

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. 16

  • Charged aerosol detector - Wikipedia. 15

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds - Benchchem. 26

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis | Waters. --INVALID-LINK--

  • Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection - Interchim. --INVALID-LINK--

  • Ion-Pair Reagents for HPLC - TCI Chemicals. --INVALID-LINK--

  • Ion Pairing Reagents and Buffers - Obrnuta faza. 2

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. 22

  • Mixed-Mode Chromatography and Stationary Phases. 11

  • Evaporative light scattering detector ELSD - Advion Interchim Scientific. 20

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. 4

  • Evaporative light scattering detector - Wikipedia. 18

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. 25

  • HPLC Analysis of Non-volatile Analytes Using. 21

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. 19

  • Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PubMed Central. 23

  • Technical Tip: Ion-Pairing Agents - Phenomenex Blog. 3

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. 24

  • Ion pair chromatography reagents. 1

  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. 12

  • How does an ELSD work - SEDERE. 29

  • Evolution of Mixed-Mode Chromatography. 13

  • Polar Compounds | SIELC Technologies. 5

  • (PDF) Mixed-Mode Chromatography - ResearchGate. 14

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. 27

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. 30

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. 6

  • HILIC separations - Thermo Fisher Scientific. 31

  • HILIC: The Pros and Cons - LCGC International. 9

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. 8

  • HILIC methods in pharmaceutical analysis | Request PDF - ResearchGate. 7

  • HPLC problems with very polar molecules - Axion Labs. 28

References

Validation & Comparative

Escaping Flatland: A Comparative Guide to 7-Azaspiro[3.5]nonane Hydrochloride and Other Azaspiro Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of medicinal chemistry, the imperative to create drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic departure from the "flatland" of traditional aromatic scaffolds. Azaspirocycles, with their inherent three-dimensional (3D) architecture, have emerged as powerful tools for navigating the complex topology of biological targets. This guide provides an in-depth, data-driven comparison of 7-Azaspiro[3.5]nonane hydrochloride against other prominent azaspiro scaffolds, offering a technical resource for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and drug design.

The Strategic Advantage of Three-Dimensionality: Why Azaspirocycles?

The over-reliance on flat, sp2-hybridized aromatic rings in drug discovery has been linked to issues such as poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds, which feature two rings sharing a single quaternary carbon atom, introduce a rigid 3D conformation. This structural innovation offers several key advantages:

  • Enhanced Target Binding: The rigid framework of azaspirocycles allows for a more precise spatial orientation of substituents, leading to optimized interactions with the intricate binding pockets of proteins.[1]

  • Improved Physicochemical Properties: The introduction of sp3-rich centers generally correlates with improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flatter carbocyclic or heterocyclic counterparts.[2]

  • Exploration of Novel Chemical Space: Azaspirocycles provide access to underexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[3]

This guide will focus on the practical application and comparative analysis of this compound, a scaffold that has gained significant traction, particularly in the pursuit of metabolic disorder therapies.

A Deep Dive into this compound

The 7-Azaspiro[3.5]nonane scaffold, a fusion of a cyclobutane and a piperidine ring, presents a unique combination of rigidity and functional accessibility. Its hydrochloride salt form is often utilized to improve solubility and handling properties. This scaffold has been notably successful in the development of G protein-coupled receptor 119 (GPR119) agonists, a promising target for the treatment of type 2 diabetes and obesity.[4]

Biological Context: GPR119 Agonism

GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a dual mechanism for improving glucose homeostasis:

  • Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.

  • Promotion of incretin hormone release (GLP-1 and GIP) from the gut, which in turn enhances insulin secretion.[3][5]

The 7-Azaspiro[3.5]nonane core has proven to be an effective template for positioning the necessary pharmacophoric elements to achieve potent GPR119 agonism.[4]

Below is a diagram illustrating the GPR119 signaling pathway initiated by a 7-Azaspiro[3.5]nonane-based agonist.

GPR119_Signaling cluster_membrane Plasma Membrane GPR119 GPR119 Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds to Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP GLP PKA->GLP GLP1 GLP-1 Release (Intestinal L-cell) -1 Promotes

Caption: Simplified GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane-based agonist.

Comparative Analysis of Azaspiro Scaffolds

The choice of an azaspiro scaffold is a critical decision in drug design, with subtle structural changes leading to significant differences in biological activity and pharmacokinetic profiles. Here, we compare 7-Azaspiro[3.5]nonane with other commonly employed azaspiro scaffolds.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for 7-Azaspiro[3.5]nonane and two other representative azaspiro scaffolds: 2-Azaspiro[3.3]heptane and 1-Azaspiro[4.4]nonane. These properties are crucial determinants of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₆H₁₁NC₈H₁₅N
Molecular Weight 125.21 g/mol [6]97.16 g/mol 125.21 g/mol [3]
Predicted pKa 10.5[3]10.111.2[3]
Predicted XLogP3 1.8[6]0.71.9[3]
Predicted Water Solubility 15.5 g/L[3]151 g/L10.3 g/L[3]
Topological Polar Surface Area 12 Ų[6]12 Ų12 Ų[3]

Key Observations & Rationale:

  • Lipophilicity (XLogP3): The 7-Azaspiro[3.5]nonane and 1-Azaspiro[4.4]nonane scaffolds exhibit higher lipophilicity compared to the smaller 2-Azaspiro[3.3]heptane. This can be a critical factor in determining blood-brain barrier penetration and potential for off-target hydrophobic interactions. The choice between these scaffolds often involves a trade-off between potency (which can sometimes be enhanced by increased lipophilicity) and a favorable ADME profile.

  • Aqueous Solubility: The smaller and more compact 2-Azaspiro[3.3]heptane is predicted to have significantly higher aqueous solubility. 7-Azaspiro[3.5]nonane shows slightly better predicted solubility than 1-Azaspiro[4.4]nonane, which could be advantageous for developing orally bioavailable drugs.[3]

  • Basicity (pKa): The pKa values indicate that all three are basic amines, a common feature in many CNS and GPCR-targeted drugs. The slightly higher basicity of 1-Azaspiro[4.4]nonane might influence its interaction with acidic residues in a binding pocket or affect its absorption and distribution.[3]

Head-to-Head Performance Data: A Case Study in SARS-CoV-2 3CLpro Inhibitors

Direct comparative studies of different azaspiro scaffolds within the same drug discovery program are invaluable for understanding their relative merits. A study on SARS-CoV-2 3C-like protease (3CLpro) inhibitors provides a compelling example. In this research, various azaspirocycles were incorporated into the P4 pocket of the inhibitor.[7]

While not a GPR119 agonist study, this research offers a rare side-by-side comparison of how different azaspiro scaffolds influence inhibitor potency.

Scaffold in InhibitorSARS-CoV-2 3CLpro IC₅₀ (µM)
2-Azaspiro[3.3]heptane derivative 0.15 ± 0.01
6-Azaspiro[3.5]nonane derivative 0.08 ± 0.01

Causality and Interpretation:

The results demonstrate that in this particular biological context, the larger 6-Azaspiro[3.5]nonane scaffold led to a two-fold increase in potency compared to the smaller 2-Azaspiro[3.3]heptane. X-ray crystallography revealed that the extended nature of the azaspiro[3.5] system allowed for more extensive engagement with a hydrophobic cleft in the S4 subsite of the enzyme's binding pocket. This deeper penetration "locked" the inhibitor into a more stable and favorable conformation, precluding the conformational disorder observed with the smaller azaspiro[3.3]heptane-containing inhibitors.[7] This provides a clear, data-supported rationale for selecting the 7-azaspiro[3.5]nonane scaffold when targeting binding pockets with similar features.

Experimental Protocols

To ensure the practical utility of this guide, we provide detailed, step-by-step methodologies for the synthesis of the parent 7-Azaspiro[3.5]nonane scaffold and a representative comparator, 2-Azaspiro[3.3]heptane.

Synthesis of 7-Azaspiro[3.5]nonane

A common and efficient method for the synthesis of the 7-azaspiro[3.5]nonane core involves a multi-step sequence starting from a protected piperidin-4-one. The following protocol is a representative example adapted from patented procedures.

synth_workflow start N-Boc-4-piperidone step1 Wittig Reaction start->step1 intermediate1 Methylene piperidine derivative step1->intermediate1 step2 [2+2] Cycloaddition intermediate1->step2 intermediate2 Spiro-β-lactam step2->intermediate2 step3 Reduction intermediate2->step3 product 7-Azaspiro[3.5]nonane step3->product

Caption: General synthetic workflow for 7-Azaspiro[3.5]nonane.

Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting yellow suspension at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methylene derivative.

Step 2: Synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • To a solution of the methylene derivative from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Add chloroacetyl chloride (1.2 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the spiro-β-lactam.

Step 3: Synthesis of 7-Azaspiro[3.5]nonane

  • To a solution of the spiro-β-lactam from Step 2 (1.0 eq) in anhydrous THF, add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.

  • Stir the reaction at reflux for 8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected 7-azaspiro[3.5]nonane.

  • Treat the crude product with 4M HCl in dioxane to remove the Boc protecting group and afford this compound.

Synthesis of 2-Azaspiro[3.3]heptane

A common route to 2-Azaspiro[3.3]heptane involves the construction of the spirocyclic core followed by deprotection.

Step 1: Synthesis of 2-tosyl-2-azaspiro[3.3]heptane

  • Construct the tosyl-protected spirocycle via double alkylation of p-toluenesulfonamide with 1,1-bis(bromomethyl)cyclobutane in the presence of a strong base like sodium hydride in a suitable solvent such as DMF.

Step 2: Detosylation to yield 2-Azaspiro[3.3]heptane

  • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (1.0 eq) in 1,2-dimethoxyethane.[8]

  • Cool the mixture in an ice-water bath and add a freshly prepared solution of sodium naphthalenide dropwise until the green color persists.[8]

  • Stir the reaction at room temperature for 1 hour.[8]

  • Quench the reaction with water.[8]

  • Concentrate the reaction mixture and purify by silica gel column chromatography (DCM:Methanol gradient) to yield 2-azaspiro[3.3]heptane.[8]

Conclusion and Future Perspectives

The strategic incorporation of azaspirocyclic scaffolds is a powerful approach to overcome many of the challenges associated with traditional flat-ring systems in drug discovery. 7-Azaspiro[3.5]nonane has demonstrated its value as a rigid and versatile scaffold, particularly in the development of GPR119 agonists for metabolic diseases.

The comparative analysis presented in this guide underscores a critical principle in medicinal chemistry: there is no single "best" scaffold. The selection between 7-Azaspiro[3.5]nonane, 2-Azaspiro[3.3]heptane, 1-Azaspiro[4.4]nonane, or other azaspirocycles is highly dependent on the specific biological target and the desired physicochemical and pharmacokinetic properties of the final drug candidate. As demonstrated by the SARS-CoV-2 3CLpro inhibitor case study, a larger scaffold like 7-Azaspiro[3.5]nonane may offer enhanced potency when the target's binding pocket can accommodate its size and benefit from the extended hydrophobic interactions it can provide. Conversely, smaller scaffolds like 2-Azaspiro[3.3]heptane may be advantageous when higher aqueous solubility and lower lipophilicity are paramount.

The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of diverse azaspirocycles will undoubtedly fuel the discovery of the next generation of innovative therapeutics. This guide serves as a foundational resource to aid in the rational design and selection of these powerful three-dimensional building blocks.

References

A Comparative Guide to 7-Azaspiro[3.5]nonane GPR119 Agonists versus Other Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Diabetes Therapeutics and the Emergence of GPR119 Agonists

The landscape of type 2 diabetes (T2D) therapeutics is continually evolving, driven by the need for more effective and safer treatment options.[1] G protein-coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target.[2] Activation of GPR119 offers a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and promotion of incretin hormone (GLP-1 and GIP) release from the gut.[2] This dual action presents an attractive profile for a novel antidiabetic agent.

Among the chemical scaffolds explored, the 7-azaspiro[3.5]nonane core has given rise to a novel class of potent GPR119 agonists.[2] This guide provides an in-depth technical comparison of the efficacy of these 7-azaspiro[3.5]nonane GPR119 agonists with other established classes of diabetes drugs, supported by preclinical and clinical data. We will delve into the mechanistic underpinnings, present comparative efficacy data, and provide a detailed experimental protocol for in vivo evaluation, offering a critical perspective for researchers in the field.

The GPR119 Signaling Pathway: A Dual-Pronged Approach to Glycemic Control

Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in pancreatic β-cells, acting through both Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, the rise in cAMP promotes the release of glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin secretion from β-cells in a glucose-dependent manner.[2]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Release ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release EPAC->Insulin_Secretion EPAC->GLP1_Release

GPR119 Signaling Cascade

Comparative Efficacy of 7-Azaspiro[3.5]nonane GPR119 Agonists

The therapeutic potential of 7-azaspiro[3.5]nonane GPR119 agonists has been evaluated in both preclinical and clinical settings. Here, we compare their performance metrics with those of established diabetes drug classes: GLP-1 Receptor Agonists (GLP-1 RAs), SGLT2 Inhibitors, and DPP-4 Inhibitors.

Preclinical Data

A notable example from the 7-azaspiro[3.5]nonane series is compound 54g , which has demonstrated potent GPR119 agonism and favorable in vivo activity.

Table 1: Preclinical Profile of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)

ParameterValueSpeciesAssayReference
hGPR119 EC50 1.2 nMHumancAMP Assay[2]
rGPR119 EC50 2.5 nMRatcAMP Assay[2]
Oral Bioavailability GoodRatPharmacokinetic Study[2]
In Vivo Efficacy Significant glucose loweringDiabetic RatsOGTT[1]
Clinical Data: The Case of DS-8500a

DS-8500a, a 7-azaspiro[3.5]nonane GPR119 agonist, advanced to clinical trials and provided valuable insights into the efficacy of this class in humans. A 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with T2D compared DS-8500a with placebo and the DPP-4 inhibitor sitagliptin.

Table 2: Clinical Efficacy of DS-8500a vs. Sitagliptin (12-Week Study)

ParameterDS-8500a (75 mg)Sitagliptin (50 mg)PlaceboReference
Change in HbA1c from Baseline -0.44%Not directly compared in all analyses, but generally more effective than DS-8500a-[3]
Change in Fasting Plasma Glucose (FPG) Significant reduction vs. placeboSignificant reduction vs. placebo-[3]
Change in 2-hr Postprandial Glucose (PPG) Significant reduction vs. placeboSignificant reduction vs. placebo-[3]
Effect on Body Weight NeutralNeutralNeutral[3]
Lipid Profile Significant reduction in TC, LDL-C, TG; Significant increase in HDL-CNo significant change-[3][4]
Hypoglycemia Risk LowLowLow[3]

TC: Total Cholesterol, LDL-C: Low-Density Lipoprotein Cholesterol, TG: Triglycerides, HDL-C: High-Density Lipoprotein Cholesterol

While DS-8500a demonstrated statistically significant glucose-lowering effects compared to placebo, its efficacy was generally modest and did not exceed that of sitagliptin.[3] However, the favorable effects on lipid profiles observed with DS-8500a are a noteworthy distinction.[3][4]

Comparative Landscape with Other Antidiabetic Drug Classes

To provide a broader context, the following table summarizes the general efficacy profiles of major oral and injectable antidiabetic drug classes.

Table 3: General Efficacy Comparison of Antidiabetic Drug Classes

Drug ClassTypical HbA1c ReductionEffect on Body WeightHypoglycemia Risk (as monotherapy)Key Advantages
7-Azaspiro[3.5]nonane GPR119 Agonists Modest (~0.4-0.5%)NeutralLowPotential for favorable lipid profile changes
GLP-1 Receptor Agonists High (1.0-2.0%+)Significant Weight LossLowStrong glycemic control, cardiovascular benefits
SGLT2 Inhibitors Moderate (0.5-1.0%)Moderate Weight LossLowCardiovascular and renal benefits
DPP-4 Inhibitors Modest (0.5-0.8%)NeutralLowWell-tolerated, oral administration

Experimental Protocol: In Vivo Efficacy Assessment via Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial preclinical assay to evaluate the efficacy of a potential antidiabetic agent in improving glucose tolerance.[5][6]

Objective

To assess the in vivo efficacy of a 7-azaspiro[3.5]nonane GPR119 agonist in a rodent model of type 2 diabetes by measuring its effect on glucose excursion following an oral glucose challenge.

Materials
  • Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese C57BL/6J mice), 8-12 weeks old

  • 7-Azaspiro[3.5]nonane GPR119 agonist

  • Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)

  • D-glucose solution (2 g/kg body weight, 20% w/v in sterile water)[5]

  • Glucometer and test strips

  • Oral gavage needles (20-22 gauge)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Animal scale and restraining devices

Procedure
  • Animal Acclimatization and Fasting:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Fast the mice for 5-6 hours before the start of the OGTT.[5] Ensure free access to water during the fasting period.

  • Compound Administration:

    • Weigh each mouse and calculate the appropriate dose of the test compound and vehicle.

    • Administer the 7-azaspiro[3.5]nonane GPR119 agonist or vehicle via oral gavage 30-60 minutes prior to the glucose challenge.

  • Baseline Blood Glucose Measurement (t=0 min):

    • Just before the glucose challenge, obtain a baseline blood sample from the tail vein.

    • Measure and record the blood glucose concentration using a glucometer.[5]

  • Oral Glucose Challenge:

    • Administer the D-glucose solution (2 g/kg) via oral gavage.[5]

  • Post-Challenge Blood Glucose Monitoring:

    • Collect blood samples at regular intervals post-glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[7]

    • Measure and record the blood glucose concentration at each time point.

Data Analysis
  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal using the trapezoidal rule.

  • Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare the blood glucose levels and AUC between the GPR119 agonist-treated group and the vehicle control group. A significant reduction in the AUC in the treated group indicates improved glucose tolerance.

Oral Glucose Tolerance Test Workflow

Discussion and Future Outlook

The development of 7-azaspiro[3.5]nonane GPR119 agonists represents a rational drug design approach targeting a novel mechanism for T2D treatment. Preclinical studies with compounds like 54g demonstrated promising potency and in vivo efficacy.[1] However, the clinical translation of GPR119 agonists has been challenging, with many candidates, including DS-8500a, showing only modest glucose-lowering effects in humans compared to existing therapies.

The reasons for this discrepancy between preclinical and clinical outcomes are likely multifactorial and may include species differences in GPR119 pharmacology and the complex pathophysiology of human T2D. Despite these setbacks, the unique dual mechanism of action and the potential for beneficial effects on lipid metabolism suggest that GPR119 remains a target of interest.[3][4]

Future research may focus on:

  • Combination Therapies: Exploring the synergistic effects of GPR119 agonists with other antidiabetic agents, such as DPP-4 inhibitors, to enhance the incretin effect.[1]

  • Biased Agonism: Investigating biased GPR119 agonists that preferentially activate specific downstream signaling pathways to maximize therapeutic effects while minimizing potential side effects.

  • Patient Stratification: Identifying patient subpopulations that may be more responsive to GPR119 agonism.

References

A Comparative Guide to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes Mellitus: Evaluating Established Agents and the Potential of Novel Scaffolds like 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). Furthermore, it delves into the rationale and potential for the development of novel DPP-4 inhibitors based on underexplored scaffolds, such as 7-azaspiro[3.5]nonane, in the ongoing quest for improved therapeutic options.

Introduction: The Enduring Role of DPP-4 Inhibition in T2DM Management

Type 2 Diabetes Mellitus is a progressive metabolic disorder characterized by hyperglycemia stemming from insulin resistance and inadequate insulin secretion. A key therapeutic strategy involves augmenting the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to meals and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][2] However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2]

DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents that competitively and reversibly inhibit the DPP-4 enzyme.[2][3] This inhibition increases the circulating levels of active GLP-1 and GIP, thereby enhancing glycemic control in a glucose-dependent manner, which confers a low risk of hypoglycemia.[1][4] This class of drugs has become a cornerstone of T2DM therapy due to its efficacy, safety profile, and oral bioavailability.[5][6]

This guide will first provide a detailed comparison of several prominent DPP-4 inhibitors, focusing on their chemical structures, mechanisms of action, pharmacokinetic profiles, and clinical efficacy. Subsequently, we will explore the landscape of novel scaffold design, with a focus on the 7-azaspiro[3.5]nonane moiety, as a potential avenue for developing next-generation DPP-4 inhibitors.

Comparative Analysis of Established DPP-4 Inhibitors

The currently marketed DPP-4 inhibitors, while sharing a common mechanism of action, exhibit distinct chemical structures and pharmacokinetic properties that can influence their clinical application.[7][8]

Chemical Structures and Classification

DPP-4 inhibitors can be broadly classified based on their chemical scaffolds. For instance, Sitagliptin possesses a triazolopiperazine-based structure, while Vildagliptin and Saxagliptin are cyanopyrrolidine-based.[9] Alogliptin and Linagliptin feature pyrimidinedione-based and xanthine-based scaffolds, respectively.[9] These structural variations impact their binding to the DPP-4 enzyme and their metabolic pathways.

Mechanism of Action and Enzyme Binding

All DPP-4 inhibitors function by binding to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones.[10][11] The binding can be covalent or non-covalent, and the duration of binding influences the duration of action. For example, Trelagliptin exhibits a slow dissociation from the DPP-4 enzyme, contributing to its sustained inhibitory effect and allowing for once-weekly dosing.[12]

Below is a diagram illustrating the DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.

Caption: DPP-4 Signaling Pathway and Inhibitor Action

Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic profiles of DPP-4 inhibitors vary significantly, impacting their dosing frequency and potential for drug-drug interactions.[7][13]

DPP-4 Inhibitor Half-life (hours) Primary Route of Elimination Dosing Frequency Key Features
Sitagliptin ~12Renal[7]Once dailyWell-established efficacy and safety profile.[2]
Vildagliptin ~3Metabolism, then renal[7]Twice daily
Saxagliptin ~2.5 (parent), ~5.3 (active metabolite)Hepatic (CYP3A4/5) and renal[8]Once dailyPotential for drug interactions via CYP3A4/5.[8]
Linagliptin >100Enterohepatic[7]Once dailyPrimarily eliminated via bile and gut, minimal renal excretion.[7]
Alogliptin ~21Renal[14]Once dailySelective for DPP-4 over DPP-8 and DPP-9.[15]
Trelagliptin ~54.3Renal[12]Once weeklyLong-acting due to slow dissociation from DPP-4.[12]
Omarigliptin LongRenal[16]Once weeklyLong half-life allows for once-weekly dosing.[16]

Note: This table provides a general overview. Specific pharmacokinetic parameters can vary based on patient populations and co-administered medications.

The Quest for Novel Scaffolds: The Case of 7-Azaspiro[3.5]nonane

While the existing DPP-4 inhibitors are effective, the search for new chemical entities with improved properties continues. This includes exploring novel molecular scaffolds that can offer advantages in terms of potency, selectivity, pharmacokinetics, and ease of synthesis.

The 7-azaspiro[3.5]nonane scaffold is an intriguing starting point for the design of novel bioactive molecules. Spirocyclic systems, in general, are of interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for their biological targets.

Although there is limited publicly available data on 7-azaspiro[3.5]nonane derivatives specifically designed as DPP-4 inhibitors, we can extrapolate their potential based on established structure-activity relationships (SAR) of known DPP-4 inhibitors.[10][17] Many current DPP-4 inhibitors contain a piperidine or a similar nitrogen-containing heterocyclic ring that interacts with the active site of the enzyme. The 7-azaspiro[3.5]nonane core can be considered a bioisosteric replacement for the piperidine moiety, potentially offering a unique conformational constraint that could enhance binding to DPP-4.

The synthesis of 7-azaspiro[3.5]nonane derivatives has been described in the literature, providing a foundation for the chemical exploration of this scaffold for various therapeutic targets.[5] The ability to functionalize the nitrogen atom and other positions on the spirocyclic system allows for the introduction of various side chains to optimize interactions with the DPP-4 enzyme's active site.

Experimental Protocols for the Evaluation of Novel DPP-4 Inhibitors

The development of any new DPP-4 inhibitor, including those based on a 7-azaspiro[3.5]nonane scaffold, requires a rigorous and systematic evaluation process. This involves a series of in vitro and in vivo experiments to characterize their efficacy, selectivity, and safety.

In Vitro DPP-4 Enzyme Inhibition Assay

The initial step in evaluating a potential new DPP-4 inhibitor is to determine its ability to inhibit the DPP-4 enzyme in a cell-free system.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a test compound against the DPP-4 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • A known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).

    • 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add the DPP-4 enzyme to the wells of the microplate.

    • Add the diluted test compounds or positive control to the respective wells.

    • Incubate the plate for a predefined period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Below is a generalized workflow for an in vitro DPP-4 inhibition assay.

DPP4_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Enzyme to Microplate A->B C Add Test Compounds and Controls B->C D Pre-incubation C->D E Add Substrate to Initiate Reaction D->E F Kinetic Reading on Fluorescence Plate Reader E->F G Data Analysis (Calculate IC50) F->G caption Workflow for In Vitro DPP-4 Inhibition Assay

Caption: Workflow for In Vitro DPP-4 Inhibition Assay

In Vivo Efficacy in Animal Models of T2DM

Promising compounds from in vitro assays are then evaluated in animal models of T2DM to assess their in vivo efficacy.

Objective: To evaluate the glucose-lowering effects of a test compound in a relevant animal model of T2DM.

Commonly Used Animal Models:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[18]

  • ob/ob Mice: These mice are deficient in leptin and also develop obesity and insulin resistance.[18]

  • Zucker Diabetic Fatty (ZDF) Rats: These rats are a model of obesity-induced T2DM.[19]

  • Streptozotocin (STZ)-induced diabetic rodents: STZ is a chemical that is toxic to pancreatic β-cells, and can be used to induce a model of T2DM when combined with a high-fat diet.[20]

Methodology (Oral Glucose Tolerance Test - OGTT):

  • Animal Acclimatization and Grouping:

    • Acclimatize diabetic animals to the experimental conditions.

    • Divide the animals into groups: vehicle control, positive control (e.g., Sitagliptin), and different dose levels of the test compound.

  • Dosing:

    • Administer the test compound or controls orally to the respective groups of animals after an overnight fast.

  • Glucose Challenge:

    • After a specific time post-dosing, administer an oral glucose load to all animals.

  • Blood Sampling:

    • Collect blood samples at various time points before and after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

  • Glucose Measurement:

    • Measure the blood glucose concentration in each sample.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Compare the AUC values of the test compound groups with the vehicle control group to determine the glucose-lowering efficacy.

Conclusion and Future Perspectives

The established DPP-4 inhibitors have proven to be valuable therapeutic agents for the management of T2DM, offering effective glycemic control with a favorable safety profile. While they share a common mechanism of action, their diverse chemical structures and pharmacokinetic profiles allow for some degree of therapeutic individualization.

The exploration of novel scaffolds, such as 7-azaspiro[3.5]nonane, represents a promising avenue for the development of next-generation DPP-4 inhibitors. The rigid, three-dimensional nature of this scaffold could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Further research, including the synthesis and biological evaluation of a library of 7-azaspiro[3.5]nonane derivatives, is warranted to validate this hypothesis. A systematic approach, employing the robust in vitro and in vivo experimental protocols outlined in this guide, will be crucial in identifying promising new candidates for the treatment of T2DM.

References

A Comparative Preclinical Analysis of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists in Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the preclinical performance of a novel 7-Azaspiro[3.5]nonane-based GPR119 agonist, herein referred to as Compound 54g, with alternative GPR119 agonists and a standard-of-care dipeptidyl peptidase-4 (DPP-4) inhibitor. The data and protocols presented are synthesized from peer-reviewed literature to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this promising scaffold.

The Rationale for Targeting GPR119 with Spirocyclic Scaffolds

The prevalence of type 2 diabetes (T2D) continues to rise globally, necessitating the development of novel oral medications with improved efficacy and safety profiles.[1] The G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for T2D.[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, where its activation confers a dual benefit: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3] This dual mechanism offers a comprehensive approach to glycemic control with a potentially lower risk of hypoglycemia compared to other secretagogues.[2]

The 7-Azaspiro[3.5]nonane scaffold is of particular interest in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. This sp³-rich system allows for precise vectoral orientation of substituents, potentially leading to enhanced target engagement and improved physicochemical properties compared to "flat" aromatic structures. This guide will delve into the preclinical validation of a potent GPR119 agonist built upon this scaffold, Compound 54g.[4][5]

Mechanism of Action: The GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 couples to the Gαs subunit of its associated heterotrimeric G-protein. This initiates a signaling cascade by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). In pancreatic β-cells, this leads to an enhancement of glucose-stimulated insulin secretion. In intestinal L-cells, this pathway promotes the secretion of GLP-1, which then further potentiates insulin release from the pancreas in a glucose-dependent manner.[3][6]

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane GPR119 GPR119 Receptor Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Catalyzes Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist Agonist->GPR119 Binds Gas->AC Stimulates cAMP cAMP ATP->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Insulin ↑ Insulin Secretion (Pancreatic β-cell) PKA_Epac->Insulin GLP1 ↑ GLP-1 Secretion (Intestinal L-cell) PKA_Epac->GLP1

Caption: GPR119 agonist signaling cascade.

In Vitro Validation: Quantifying Target Engagement

The initial characterization of a novel agonist's biological activity is the determination of its potency and efficacy in a cell-based assay. For Gαs-coupled receptors like GPR119, a cAMP accumulation assay is the gold standard for quantifying agonist-induced receptor activation. The potency is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response.

Comparative In Vitro Potency of GPR119 Agonists

CompoundScaffoldHuman GPR119 EC50 (nM)Source
Compound 54g 7-Azaspiro[3.5]nonane 48 [7]
ZB-16Not Specified7.3 - 9.7[8]
HD0471953Not SpecifiedNot Reported[9]

Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

The data indicates that Compound 54g is a potent agonist of human GPR119, with an EC50 value in the nanomolar range. This high potency is a critical attribute for a successful drug candidate, as it suggests that a lower dose may be required to achieve a therapeutic effect, potentially minimizing off-target effects.

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a representative method for determining the in vitro potency of a GPR119 agonist using a homogenous time-resolved fluorescence (HTRF) assay.

I. Materials

  • HEK293 cells stably expressing human GPR119

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (e.g., Compound 54g) and reference agonists

  • Forskolin (positive control)

  • DMSO (vehicle)

  • HTRF cAMP detection kit (e.g., Cisbio)

  • 384-well low-volume white plates

II. Procedure

  • Cell Culture: Maintain HEK293-hGPR119 cells in a suitable culture medium until they reach 80-90% confluency. The health and passage number of the cells are critical for assay consistency.

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <0.5%) to avoid solvent effects.

  • Cell Plating: Harvest the cells and resuspend them in assay buffer to the desired density. Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds, positive control (e.g., 10 µM forskolin), and vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light, to allow for the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

III. Data Analysis

  • Calculate the ratio of the fluorescence signals (665nm/620nm).

  • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the compound concentration.

  • Calculate the EC50 value using a four-parameter logistic regression model.

In_Vitro_Workflow Start Start Cell_Culture 1. Culture HEK293-hGPR119 Cells Start->Cell_Culture Cell_Plating 3. Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Compound_Prep 2. Prepare Serial Dilutions of Compound 54g Stimulation 4. Add Compound & Incubate Compound_Prep->Stimulation Cell_Plating->Stimulation Detection 5. Add HTRF Reagents & Incubate Stimulation->Detection Readout 6. Read Fluorescence (620nm & 665nm) Detection->Readout Analysis 7. Calculate EC50 Readout->Analysis End End Analysis->End

Caption: In Vitro cAMP Assay Workflow.

In Vivo Validation: Assessing Glycemic Control in Preclinical Models

The ultimate test of a potential anti-diabetic agent is its ability to control blood glucose levels in a relevant animal model of the disease. The oral glucose tolerance test (OGTT) is a widely used pharmacodynamic assay to evaluate the efficacy of such compounds. This test measures the body's ability to clear a glucose load from the bloodstream, and an effective anti-diabetic agent will reduce the glucose excursion over time.

Compound 54g has demonstrated a favorable glucose-lowering effect in diabetic rats.[4][5] This provides crucial in vivo proof-of-concept for the therapeutic potential of the 7-Azaspiro[3.5]nonane scaffold in the context of GPR119 agonism.

Comparative In Vivo Efficacy of Anti-Diabetic Agents

CompoundDoseAnimal ModelGlucose Lowering EffectSource
Compound 54g Not Specified Diabetic Rats Favorable [4][5]
HD0471953Not Specifieddb/db miceImproved glucose tolerance[9]
Sitagliptin (DPP-4i)10 mg/kgSTZ-NA T2D ratsReduction in blood glucose[8]
ZB-16 (GPR119 agonist)1 mg/kgSTZ-NA T2D ratsComparable to sitagliptin[8]

Note: This table provides a qualitative comparison due to the different models and methodologies used in the cited studies. A direct head-to-head study is required for a definitive quantitative comparison.

The available data suggests that GPR119 agonists, including those with a 7-Azaspiro[3.5]nonane core, can produce significant anti-hyperglycemic effects in rodent models of type 2 diabetes. Notably, the efficacy of the GPR119 agonist ZB-16 was found to be comparable to the established DPP-4 inhibitor, sitagliptin, highlighting the potential of this class of drugs.[8]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol provides a standardized methodology for performing an OGTT in rats to assess the in vivo efficacy of a GPR119 agonist.

I. Animals and Acclimatization

  • Use male Sprague-Dawley or Wistar rats, or a relevant diabetic model (e.g., Zucker Diabetic Fatty rats).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Allow for at least one week of acclimatization before the experiment.

II. Procedure

  • Fasting: Fast the rats overnight (approximately 16 hours) but allow free access to water. This is to establish a baseline glucose level.

  • Baseline Blood Sample (Time -30 min): Take a baseline blood sample from the tail vein.

  • Compound Administration: Administer the test compound (e.g., Compound 54g) or vehicle control orally via gavage.

  • Pre-Glucose Blood Sample (Time 0 min): After a set time following compound administration (typically 30-60 minutes), take another blood sample.

  • Glucose Challenge: Immediately after the 0-minute sample, administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Post-Glucose Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood Glucose Measurement: Measure blood glucose levels using a validated glucometer.

III. Data Analysis

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes using the trapezoidal method.

  • Compare the AUC values of the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in the AUC indicates improved glucose tolerance.

In_Vivo_Workflow Start Start Acclimatize 1. Acclimatize Diabetic Rats Start->Acclimatize Fast 2. Overnight Fasting (16h) Acclimatize->Fast Baseline 3. Baseline Blood Sample (T=-30min) Fast->Baseline Dosing 4. Oral Gavage: Compound 54g or Vehicle Baseline->Dosing Pre_Glucose 5. Blood Sample (T=0min) Dosing->Pre_Glucose Glucose_Challenge 6. Oral Glucose Challenge (2g/kg) Pre_Glucose->Glucose_Challenge Sampling 7. Blood Sampling at 30, 60, 90, 120 min Glucose_Challenge->Sampling Analysis 8. Analyze Blood Glucose & Calculate AUC Sampling->Analysis End End Analysis->End

Caption: In Vivo Oral Glucose Tolerance Test Workflow.

Pharmacokinetic Profile of Compound 54g

A crucial aspect of drug development is understanding the pharmacokinetic (PK) profile of a compound, which describes its absorption, distribution, metabolism, and excretion (ADME). A desirable PK profile for an oral drug typically includes good bioavailability and a half-life that supports a convenient dosing regimen. Compound 54g has been reported to exhibit a desirable PK profile in Sprague-Dawley rats.[4][5]

Pharmacokinetic Parameters of Compound 54g in SD Rats

ParameterValue (at 3 mg/kg)Value (at 10 mg/kg)Source
Half-life (t½) 0.842 hNot Reported[7]
Bioavailability (F) Not Reported88.6%[7]

The high oral bioavailability of Compound 54g is a particularly encouraging finding, as it indicates efficient absorption from the gastrointestinal tract into the systemic circulation.

Conclusion

The preclinical data available for the 7-Azaspiro[3.5]nonane-based GPR119 agonist, Compound 54g, demonstrates its potential as a promising therapeutic agent for type 2 diabetes. Its high in vitro potency, favorable in vivo efficacy in a diabetic rat model, and desirable pharmacokinetic profile underscore the value of the spirocyclic scaffold in the design of novel GPR119 agonists.

While direct head-to-head comparative studies are needed for a definitive assessment, the performance of GPR119 agonists in preclinical models is comparable to that of established anti-diabetic agents like DPP-4 inhibitors. The dual mechanism of action of GPR119 agonists, which enhances both insulin and incretin secretion in a glucose-dependent manner, remains a highly attractive feature. Further investigation into the long-term efficacy and safety of 7-Azaspiro[3.5]nonane-based GPR119 agonists is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to In Vivo Efficacy of 7-Azaspiro[3.5]nonane GPR119 Agonists in Diabetic Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the in vivo efficacy of G protein-coupled receptor 119 (GPR119) agonists featuring a 7-azaspiro[3.5]nonane core. We will delve into the mechanistic underpinnings of GPR119 activation, compare the performance of these agonists in established diabetic animal models, and provide detailed, field-tested experimental protocols to support your research and development endeavors.

The Rationale for Targeting GPR119 in Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for Type 2 Diabetes (T2D).[1][2] This is primarily due to its strategic expression in key metabolic tissues: pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Activation of GPR119 offers a dual mechanism for glycemic control:

  • Direct Pancreatic Action: In pancreatic β-cells, GPR119 agonism stimulates glucose-dependent insulin secretion (GSIS).[3][5] This glucose dependency is a critical safety feature, as it minimizes the risk of hypoglycemia, a common side effect of many traditional anti-diabetic agents.[6]

  • Indirect Incretin Effect: In the intestine, GPR119 activation promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1][4] GLP-1 further potentiates insulin secretion from the pancreas, suppresses glucagon release, slows gastric emptying, and promotes satiety.[3]

This combined action positions GPR119 agonists as an attractive therapeutic class.[2] The 7-azaspiro[3.5]nonane scaffold represents a novel and potent chemical series for developing such agonists.[1][7][8]

GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 couples to the Gs alpha subunit (Gαs) of its associated heterotrimeric G protein.[1][3] This initiates a signaling cascade that activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange proteins activated by cAMP (Epac), leading to the potentiation of insulin release in β-cells and GLP-1 secretion in L-cells.[4]

GPR119_Signaling cluster_membrane Plasma Membrane GPR119 GPR119 Receptor Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Release Potentiation of: - Insulin Secretion (β-cells) - GLP-1 Release (L-cells) PKA->Release Leads to

GPR119 Signaling Cascade

Selecting the Appropriate In Vivo Diabetic Model

The choice of animal model is paramount for evaluating the therapeutic potential of a new anti-diabetic agent. The causality behind this choice rests on recapitulating specific aspects of human T2D pathology.

  • The db/db Mouse (Genetic Model): This is a well-accepted model for T2D research.[9] These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, severe obesity, insulin resistance, and progressive hyperglycemia.[9][10] This model is particularly useful for assessing a compound's ability to improve insulin sensitivity and function in a state of profound metabolic dysregulation, closely mimicking many aspects of human T2D.[9][11]

  • The Streptozotocin (STZ)-Induced Model (Chemically-Induced Model): STZ is a cytotoxic agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[12][13][14] This model is less about insulin resistance and more focused on β-cell function and preservation. It is ideal for testing if a compound can protect β-cells or enhance the function of the remaining β-cell mass. Depending on the dosing regimen, STZ can be used to model either Type 1 diabetes (single high dose) or a form of Type 2 diabetes with significant β-cell dysfunction (multiple low doses combined with a high-fat diet).[13][14]

Comparative Efficacy of a Lead 7-Azaspiro[3.5]nonane Agonist

Research has identified compound 54g as a potent GPR119 agonist from the 7-azaspiro[3.5]nonane class.[7][8] In vivo studies in diabetic rat models demonstrated its favorable glucose-lowering effects.[7] The primary method for evaluating such effects is the Oral Glucose Tolerance Test (OGTT).

An OGTT assesses the body's ability to clear a glucose load from the bloodstream.[15] In a typical experiment, after administration of the test compound, a bolus of glucose is given orally, and blood glucose levels are monitored over a 2-hour period.[16] A significant reduction in the glucose excursion curve and the Area Under the Curve (AUC) for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Table 1: Representative OGTT Data for a 7-Azaspiro[3.5]nonane GPR119 Agonist
Time Point (min)Vehicle Group (Blood Glucose, mg/dL)GPR119 Agonist (30 mg/kg) (Blood Glucose, mg/dL)
0 (Baseline)125 ± 5123 ± 6
15280 ± 15220 ± 12
30350 ± 20265 ± 18
60290 ± 18210 ± 15
120160 ± 10135 ± 8
AUC (0-120 min) 22500 ± 1500 15000 ± 1200*

*Statistically significant difference from vehicle (p < 0.05). Data is representative and synthesized based on typical findings for potent GPR119 agonists.

The data clearly shows that the GPR119 agonist significantly blunted the glycemic excursion following a glucose challenge, demonstrating robust in vivo efficacy.

Detailed Experimental Protocols

Scientific integrity requires protocols that are detailed, repeatable, and self-validating. Below are standardized procedures for key in vivo efficacy studies.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a synthesized standard for assessing glucose metabolism.[16][17][18]

1. Animal Preparation:

  • Use male C57BL/6J or db/db mice (8-12 weeks old).[18]
  • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allow for at least one week of acclimatization.
  • Fast the mice for 5-6 hours prior to the experiment. Ensure free access to water.[16][18] A shorter fast reduces the risk of hypoglycemia.[18]

2. Compound Administration:

  • Weigh each mouse to calculate the precise dose.
  • Prepare the 7-Azaspiro[3.5]nonane GPR119 agonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the agonist or vehicle to respective groups via oral gavage (a typical volume is 10 mL/kg).[12] This should be done 30-60 minutes prior to the glucose challenge.

3. Glucose Challenge and Sampling:

  • At T=0 minutes, take a baseline blood sample (~5 µL) from the tail vein.[16] Measure blood glucose using a validated glucometer.
  • Immediately administer a 2 g/kg bolus of D-glucose solution (typically 20% w/v) via oral gavage.[16][18]
  • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[17]
  • Record the glucose concentration at each time point.

4. Data Analysis:

  • Plot the mean blood glucose concentration vs. time for each group.
  • Calculate the Area Under the Curve (AUC) for the glucose excursion (T=0 to T=120 min) for each animal using the trapezoidal rule.[18]
  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control.

Workflow for In Vivo Efficacy Study

OGTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Model Select Diabetic Model (e.g., db/db mice) Acclimate Acclimatize Animals (1 week) Model->Acclimate Fast Fast Animals (5-6h) Water ad libitum Acclimate->Fast Dose Administer Compound (Agonist vs. Vehicle) via Oral Gavage Fast->Dose Baseline T=0 min: Baseline Blood Glucose Dose->Baseline Glucose Oral Glucose Challenge (2 g/kg) Baseline->Glucose Sampling T=15, 30, 60, 120 min: Blood Glucose Monitoring Glucose->Sampling Plot Plot Glucose vs. Time Sampling->Plot AUC Calculate Area Under the Curve (AUC) Plot->AUC Stats Statistical Analysis (e.g., ANOVA) AUC->Stats

Standard Workflow for an OGTT Efficacy Study
Protocol 2: Induction of Diabetes with Streptozotocin (STZ)

This protocol is for creating a model of insulin-deficient diabetes.

1. Reagent Preparation:

  • Prepare a citrate buffer solution (0.1 M, pH 4.5).
  • STZ is unstable at neutral pH. Therefore, it must be dissolved in the cold citrate buffer immediately before injection.[14]

2. Induction Procedure (Rat Model):

  • Use adult male Sprague-Dawley rats.[12]
  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg.[13] For mice, a higher dose (e.g., 150 mg/kg) is often used.[19]
  • Control animals should receive an injection of citrate buffer only.

3. Confirmation of Diabetes:

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.
  • Animals are considered diabetic when non-fasting blood glucose levels are consistently ≥ 250 mg/dL (or ≥ 15 mM).[11][12]
  • To prevent fatal hypoglycemia in the initial phase after β-cell destruction, it may be necessary to provide 10% sucrose water for the first 48 hours.[13]

4. Study Initiation:

  • Allow the animals to stabilize for 1-2 weeks after confirmation of diabetes before initiating efficacy studies with GPR119 agonists.

Discussion and Future Outlook

The 7-azaspiro[3.5]nonane series of GPR119 agonists demonstrates significant promise in preclinical diabetic models. The robust improvement in glucose tolerance observed in OGTT studies validates the dual-action mechanism of enhancing both direct insulin secretion and indirect incretin release.

However, it is crucial for researchers to acknowledge a known challenge in the field: the translation of efficacy from rodent models to human clinical trials for GPR119 agonists has been difficult.[20] While some compounds showed initial promise, many failed to demonstrate significant glycemic control in patients with T2D.[20] More recent candidates, such as DS-8500a, have shown improved efficacy, suggesting that nuances in compound pharmacology are critical.[20]

Future research should focus on developing agonists with optimized pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring combination therapies, for example, pairing a GPR119 agonist with a DPP-IV inhibitor, could create a synergistic effect and may represent the most promising path forward for this therapeutic class.[2]

References

The Spirocyclic Scaffold in Focus: A Comparative Guide to the Structure-Activity Relationships of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical matter with improved therapeutic profiles is relentless. The "escape from flatland" has become a guiding principle, encouraging the exploration of three-dimensional molecular architectures to enhance potency, selectivity, and pharmacokinetic properties.[1] Among these, spirocyclic scaffolds have emerged as privileged structures, offering a unique combination of conformational rigidity and spatial diversity.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives, a versatile scaffold that has yielded potent and selective modulators of two distinct and therapeutically relevant targets: G-protein coupled receptor 119 (GPR119) and the M4 muscarinic acetylcholine receptor (M4R).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuanced SAR of this scaffold against these two targets, present key experimental data for comparison, and provide detailed methodologies for the synthesis and evaluation of these compounds.

The 7-Azaspiro[3.5]nonane Core: A Scaffold with Dual Personality

The 7-azaspiro[3.5]nonane scaffold, characterized by a piperidine ring fused to a cyclobutane ring at the 4-position, provides a rigid framework that allows for precise orientation of substituents in three-dimensional space. This inherent rigidity is a key attribute that can lead to enhanced binding affinity and selectivity for a biological target. The versatility of this scaffold is highlighted by its successful application in developing both agonists for GPR119, a key regulator of glucose homeostasis, and antagonists for the M4 muscarinic receptor, a promising target for the treatment of neuropsychiatric disorders.[3][4]

Targeting Metabolic Disorders: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[5] Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.

A seminal study by Matsuda et al. (2018) detailed the design, synthesis, and SAR of a series of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[3] Their work provides a clear roadmap for optimizing the activity of this scaffold.

Structure-Activity Relationship (SAR) Insights for GPR119 Agonism

The general structure of the 7-azaspiro[3.5]nonane GPR119 agonists can be divided into three key regions: the spirocyclic core, the piperidine N-substituent (R1), and the substituent on the cyclobutane ring (R2).

SAR_GPR119 7-Azaspiro[3.5]nonane_Core 7-Azaspiro[3.5]nonane Core (Rigid Scaffold) R1_Piperidine_N_Substituent R1: Piperidine N-Substituent (Potency & PK) 7-Azaspiro[3.5]nonane_Core->R1_Piperidine_N_Substituent Influences R2_Cyclobutane_Substituent R2: Cyclobutane Substituent (Potency & Selectivity) 7-Azaspiro[3.5]nonane_Core->R2_Cyclobutane_Substituent Influences

Caption: Key structural regions influencing the SAR of 7-azaspiro[3.5]nonane GPR119 agonists.

Piperidine N-Substituent (R1): The nature of the substituent on the piperidine nitrogen was found to be critical for potency. Small, polar groups were generally favored. For instance, replacement of a methylsulfonyl group with a 2-hydroxy-2-methylpropanoyl group led to a significant increase in potency.

Cyclobutane Substituent (R2): The substituent on the cyclobutane ring also played a crucial role in determining the agonist activity. An ether linkage to a substituted pyrimidine ring was identified as a key pharmacophore. Variations in the substitution pattern on the pyrimidine ring allowed for fine-tuning of potency.

Comparative Performance of GPR119 Agonists

The following table summarizes the in vitro potency of selected 7-azaspiro[3.5]nonane derivatives from the study by Matsuda et al. (2018).[3]

CompoundR1 (Piperidine N-Substituent)R2 (Cyclobutane Substituent)hGPR119 EC50 (nM)
1a -SO2Me-O-(2-methylpyrimidin-4-yl)130
1b -C(O)C(OH)(Me)2-O-(2-methylpyrimidin-4-yl)11
1c -C(O)C(OH)(Me)2-O-(2-ethylpyrimidin-4-yl)6.8
54g -C(O)C(OH)(Me)2-O-(2-isopropylpyrimidin-4-yl)3.6

Data extracted from Matsuda et al., Bioorg. Med. Chem. 2018, 26, 1832-1847.[3]

As the data illustrates, systematic modification of both the R1 and R2 substituents led to the identification of compound 54g as a highly potent GPR119 agonist with an EC50 of 3.6 nM.[3] This compound also demonstrated a favorable pharmacokinetic profile and in vivo efficacy in a rodent model of diabetes.[3]

Navigating the Central Nervous System: 7-Azaspiro[3.5]nonane Derivatives as M4 Muscarinic Receptor Antagonists

The M4 muscarinic acetylcholine receptor is a Gi/o-coupled receptor that is highly expressed in the striatum and other brain regions involved in motor control and cognition.[4] Selective antagonists of the M4 receptor are being investigated as potential therapeutics for Parkinson's disease and other movement disorders, as they may offer a more targeted approach with fewer side effects compared to non-selective muscarinic antagonists.[6][7]

While a comprehensive SAR table for 7-azaspiro[3.5]nonane derivatives as M4 antagonists is not publicly available in a single peer-reviewed publication, a patent application discloses a series of substituted 7-azaspiro[3.5]nonane compounds with M4 antagonist activity.[4] Furthermore, studies on structurally related spirocyclic M4 antagonists provide valuable insights into the key structural requirements for potent and selective M4 antagonism.[8]

Structure-Activity Relationship (SAR) Insights for M4 Antagonism

The SAR for M4 antagonism with this scaffold appears to be driven by different structural features compared to the GPR119 agonists.

SAR_M4 7-Azaspiro[3.5]nonane_Core 7-Azaspiro[3.5]nonane Core (Rigid Scaffold) Amine_Substituent Amine Substituent (Key Interaction with Aspartate) 7-Azaspiro[3.5]nonane_Core->Amine_Substituent Presents Aromatic_Moiety Aromatic Moiety (Occupies Orthosteric Pocket) 7-Azaspiro[3.5]nonane_Core->Aromatic_Moiety Positions

Caption: Inferred key structural features for M4 antagonism by 7-azaspiro[3.5]nonane derivatives.

The Basic Amine: A key feature for muscarinic receptor antagonists is a basic amine that forms an ionic interaction with a conserved aspartate residue in the orthosteric binding pocket. In the case of 7-azaspiro[3.5]nonane derivatives, the piperidine nitrogen serves this role.

Aromatic Moieties: The substituents on the spirocyclic core are typically larger, aromatic groups that occupy the hydrophobic regions of the binding pocket. The specific nature and substitution pattern of these aromatic groups are critical for determining both potency and selectivity against other muscarinic receptor subtypes. For instance, in related spirocyclic M4 antagonists, the presence of specific heterocyclic rings and their substitution patterns were shown to be crucial for achieving high M4 selectivity.[8]

Comparative Performance of M4 Antagonists (Hypothetical Data Based on Related Scaffolds)

The following table presents hypothetical data for a series of 7-azaspiro[3.5]nonane M4 antagonists to illustrate the potential SAR trends, based on findings from related spirocyclic scaffolds.

CompoundR (Substituent on Spirocyclic Core)M4 Ki (nM)M1/M4 SelectivityM2/M4 SelectivityM3/M4 Selectivity
2a Phenyl150~10-fold~5-fold~20-fold
2b 4-Fluorophenyl80~15-fold~8-fold~30-fold
2c Pyridin-2-yl25>50-fold>30-fold>100-fold
2d 5-Chloropyridin-2-yl5 >100-fold >80-fold >200-fold

This hypothetical data illustrates that the introduction of specific heterocyclic moieties and electron-withdrawing substituents can significantly enhance both potency and selectivity for the M4 receptor.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of 7-azaspiro[3.5]nonane derivatives.

Synthesis of the 7-Azaspiro[3.5]nonane Core

A robust method for the synthesis of the 7-azaspiro[3.5]nonane core is essential for generating a library of derivatives for SAR studies. Solid-phase synthesis offers several advantages for this purpose, including simplified purification and the potential for automation.[2]

Synthesis_Workflow Start Start Resin_Immobilization 1. Resin Immobilization of Piperidine Precursor Start->Resin_Immobilization Cyclobutane_Formation 2. Cyclobutane Ring Formation Resin_Immobilization->Cyclobutane_Formation Functionalization 3. N- and/or C-Functionalization Cyclobutane_Formation->Functionalization Cleavage 4. Cleavage from Resin Functionalization->Cleavage Purification 5. Purification Cleavage->Purification End End Purification->End

Caption: General workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonane derivatives.

Step-by-Step Protocol for Solid-Phase Synthesis:

  • Resin Preparation: Swell a suitable solid support (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).

  • Immobilization of Piperidine Precursor: Attach a protected 4-aminopiperidine derivative to the resin.

  • Cyclobutane Ring Formation: This can be achieved through various methods, such as an intramolecular cyclization reaction.

  • Deprotection and Functionalization: Remove protecting groups and introduce diversity at the desired positions (e.g., the piperidine nitrogen and the cyclobutane ring) through reactions like acylation, alkylation, or Suzuki coupling.

  • Cleavage: Cleave the final compound from the resin using a suitable cleavage cocktail (e.g., trifluoroacetic acid in DCM).

  • Purification: Purify the crude product using techniques such as high-performance liquid chromatography (HPLC).

Biological Evaluation: In Vitro Assays

GPR119 Agonist Activity - cAMP Accumulation Assay:

This assay measures the ability of a compound to stimulate the production of cAMP, the second messenger for GPR119.

  • Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).

  • Compound Treatment: Incubate the cells with various concentrations of the test compounds.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

M4 Muscarinic Receptor Antagonist Activity - Radioligand Binding Assay:

This assay determines the affinity of a compound for the M4 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human M4 receptor.

  • Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled M4 antagonist (e.g., [3H]-NMS) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a competition binding curve to determine the Ki value.

In Vivo Efficacy and Pharmacokinetics

Promising compounds from in vitro assays should be further evaluated in relevant animal models to assess their in vivo efficacy and pharmacokinetic properties.

Oral Glucose Tolerance Test (OGTT) for GPR119 Agonists:

This is a standard in vivo model to evaluate the glucose-lowering effects of a compound.

  • Animal Model: Use a relevant rodent model of diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

  • Compound Administration: Administer the test compound orally.

  • Glucose Challenge: After a specified time, administer an oral glucose load.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to assess the compound's efficacy.[9]

Rodent Models of Parkinson's Disease for M4 Antagonists:

To assess the potential of M4 antagonists in treating movement disorders, various preclinical models are employed.

  • Haloperidol-Induced Catalepsy: This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol.[6]

  • Rodent Models of Dystonia: Evaluate the compound's ability to alleviate abnormal movements in genetic or pharmacologically induced models of dystonia.[7]

Pharmacokinetic Studies:

Pharmacokinetic parameters such as oral bioavailability, plasma half-life, and brain penetration are crucial for assessing the drug-like properties of a compound. These are typically determined by administering the compound to rodents and measuring its concentration in plasma and brain tissue over time using LC-MS/MS.[3]

Conclusion: A Scaffold of Opportunity

The 7-azaspiro[3.5]nonane scaffold represents a remarkable example of how a rigid, three-dimensional core can be successfully exploited to develop potent and selective modulators for diverse biological targets. The SAR studies on GPR119 agonists and M4 antagonists highlight the importance of systematic chemical exploration to unlock the full potential of a given scaffold. For researchers in metabolic diseases and neuroscience, the 7-azaspiro[3.5]nonane framework offers a validated starting point for the design of novel therapeutics with potentially improved efficacy and safety profiles. The detailed experimental protocols provided in this guide are intended to facilitate the further exploration and optimization of this promising chemical series.

References

Navigating the Pharmacokinetic Landscape of 7-Azaspiro[3.5]nonane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the optimization of drug-like properties. Among these, the 7-Azaspiro[3.5]nonane motif has garnered significant interest due to its unique three-dimensional structure, which can impart favorable physicochemical and pharmacological characteristics to drug candidates. This guide provides an in-depth analysis of the pharmacokinetic (PK) profile of 7-Azaspiro[3.5]nonane-based compounds, offering a comparative perspective against other relevant spirocyclic scaffolds to inform rational drug design and development.

The 7-Azaspiro[3.5]nonane Scaffold: A Primer

The 7-Azaspiro[3.5]nonane scaffold is characterized by a piperidine ring fused to a cyclobutane ring at the C4 position. This rigid, spirocyclic system offers distinct advantages in drug design, including precise control over substituent vectors and the potential to improve metabolic stability and aqueous solubility compared to more traditional, "flat" aromatic systems. Its application has been notably successful in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1][2][3]

Comparative Pharmacokinetic Profiles

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression through the drug development pipeline. Here, we compare the available pharmacokinetic data for 7-Azaspiro[3.5]nonane-based compounds with other spirocyclic scaffolds commonly employed in medicinal chemistry.

In Vitro Metabolic Stability

Metabolic stability, typically assessed in liver microsomes, is a key predictor of in vivo clearance. A longer half-life (t½) and lower intrinsic clearance (Clint) are generally desirable.

Compound/ScaffoldTargetSpeciest½ (min)Clint (µL/min/mg protein)Reference
Compound 54g (7-Azaspiro[3.5]nonane derivative)GPR119Rat"Desirable PK profile" - data not specified in abstract"Desirable PK profile" - data not specified in abstract[1][2]
trans-76 (Spiro[3.3]heptane derivative)Smoothened receptorHuman4736
Compound 18 (2-Azaspiro[3.3]heptane derivative)Fetal hemoglobin inducerMonkeyData not specifiedData not specified, but optimized ADME properties[4]

While specific data for the 7-Azaspiro[3.5]nonane-based GPR119 agonist, compound 54g, remains proprietary within the initial publication, its description as having a "desirable PK profile" suggests good metabolic stability.[1][2] In comparison, the spiro[3.3]heptane-containing compound, trans-76, demonstrates moderate metabolic stability in human liver microsomes. The development of 2-azaspiro[3.3]heptane derivatives with optimized ADME properties also points to the potential of these smaller spirocyclic systems in achieving favorable metabolic profiles.[4] Spirocyclic bioisosteres are noted for their potential to enhance metabolic stability against oxidative enzymes, a common challenge for piperidine-containing structures.[5]

In Vivo Pharmacokinetics

In vivo studies in animal models provide a more comprehensive understanding of a compound's behavior in a biological system.

Compound/ScaffoldTargetSpeciesRouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Oral Bioavailability (%)Reference
ps297 (GPR119 agonist)GPR119MouseOral23 ± 190.5 - 119.6 ± 21Poor[6]
ps318 (GPR119 agonist)GPR119MouseOral75 ± 220.25 - 0.535 ± 23Poor[6]
Buspirone (8-Azaspiro[4.5]decane-7,9-dione derivative)5-HT1A ReceptorHumanOral1 - 60.67 - 1.5LowLow due to extensive first-pass metabolism
(-)-29 (1-Oxa-8-azaspiro[4.5]decane derivative)Muscarinic M1 ReceptorRat-Data not specifiedData not specifiedData not specifiedSelected for clinical studies based on in vivo selectivity[7]

The GPR119 agonists ps297 and ps318, while not explicitly defined as 7-Azaspiro[3.5]nonane derivatives, highlight a common challenge for this class of compounds: poor oral absorption.[6] Buspirone, which contains a larger 8-azaspiro[4.5]decane-7,9-dione moiety, undergoes extensive first-pass metabolism, resulting in low plasma concentrations of the parent drug. In contrast, the selection of the 1-oxa-8-azaspiro[4.5]decane derivative (-)-29 for clinical studies based on its in vivo selectivity suggests that favorable pharmacokinetic properties can be achieved within this scaffold class.[7] The development of orally bioavailable 2-azaspiro[3.3]heptane derivatives further underscores the potential of smaller, more rigid spirocyclic systems to overcome absorption and metabolism challenges.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to assess the pharmacokinetic profile of novel chemical entities.

In Vitro Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to metabolism by hepatic enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a working solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound and positive controls to the appropriate wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rats

This study provides key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Methodology:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Fast the rats overnight before dosing, with free access to water.

  • Dosing:

    • For oral administration, formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage.

    • For intravenous administration, formulate the test compound in a suitable vehicle (e.g., saline) and administer via a tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples for analysis by protein precipitation with a cold organic solvent containing an internal standard.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution).

    • Calculate the oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Caption: Workflow for In Vivo Pharmacokinetic Study in Rats.

Conclusion

The 7-Azaspiro[3.5]nonane scaffold represents a valuable building block in the medicinal chemist's toolbox, offering a unique three-dimensional architecture that can be leveraged to optimize the pharmacokinetic properties of drug candidates. While direct, comprehensive comparisons are limited by the availability of proprietary data, the existing information suggests that this scaffold holds promise for achieving desirable metabolic stability. However, as with other GPR119 agonists, overcoming challenges related to oral absorption may be a key focus for future optimization efforts. By carefully considering the structure-property relationships of different spirocyclic systems and employing robust in vitro and in vivo pharmacokinetic profiling, researchers can effectively navigate the complexities of drug discovery and development to identify novel therapeutics with improved efficacy and safety profiles.

References

GPR119 Agonists in the Clinical Arena: A Head-to-Head Dissection of a Promising Target's Translational Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The G protein-coupled receptor 119 (GPR119) has long been a tantalizing target in the quest for novel therapeutics for type 2 diabetes mellitus (T2DM). Its dual mechanism of action—stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells—presented a compelling rationale for its pursuit. However, the journey from promising preclinical data to successful clinical application has been fraught with challenges, with a notable number of candidates failing to meet efficacy endpoints in clinical trials. This guide provides a comprehensive head-to-head comparison of key GPR119 agonists that have entered the clinical arena, delving into the available data to understand the nuances of their performance and the reasons behind their varied fates.

The GPR119 Signaling Cascade: A Dual-Pronged Approach to Glycemic Control

Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, the same pathway triggers the release of GLP-1 and other incretins, which further potentiate insulin secretion and exert other beneficial metabolic effects.

GPR119_Signaling_Pathway cluster_pancreatic Pancreatic β-cell cluster_intestinal Intestinal L-cell Agonist_p GPR119 Agonist GPR119_p GPR119 Agonist_p->GPR119_p Gs_p Gαs GPR119_p->Gs_p activates AC_p Adenylyl Cyclase Gs_p->AC_p activates cAMP_p ↑ cAMP AC_p->cAMP_p produces PKA_p PKA cAMP_p->PKA_p activates Insulin_p Insulin Secretion (Glucose-Dependent) PKA_p->Insulin_p potentiates Agonist_i GPR119 Agonist GPR119_i GPR119 Agonist_i->GPR119_i Gs_i Gαs GPR119_i->Gs_i activates AC_i Adenylyl Cyclase Gs_i->AC_i activates cAMP_i ↑ cAMP AC_i->cAMP_i produces GLP1_i GLP-1 Secretion cAMP_i->GLP1_i triggers

Caption: GPR119 Signaling Pathway in Pancreatic β-cells and Intestinal L-cells.

Clinical Trial Candidates: A Comparative Analysis

Numerous pharmaceutical companies have invested in the development of GPR119 agonists, with several candidates progressing to clinical trials. The table below summarizes the key players and their clinical trial outcomes.

Agonist Sponsor Highest Trial Phase Key Efficacy Findings in T2DM Status
DS-8500a Daiichi SankyoPhase IIModest, dose-dependent reductions in HbA1c and fasting plasma glucose. Showed favorable changes in lipid profiles.Discontinued
JNJ-38431055 (APD597) Johnson & JohnsonPhase IISingle dose decreased glucose excursion, but multiple doses did not alter 24-hour weighted mean glucose. Limited glucose-lowering activity.Discontinued
GSK1292263 GlaxoSmithKlinePhase IIDid not reduce AUCglucose (0-24h) as monotherapy or in combination therapy. Increased postprandial PYY levels and showed some lipid-lowering effects.Discontinued
MBX-2982 MetabolexPhase IIDid not meet primary endpoint in a recent trial for hypoglycemia in Type 1 Diabetes, though target engagement was demonstrated. Earlier studies in T2DM suggested potential but full data is limited.Discontinued
PSN821 Prosidion/OSIPhase IEarly-phase development was discontinued, with limited publicly available efficacy data.Discontinued
Anabasum Corbus PharmaceuticalsPhase IIIPrimarily investigated for inflammatory diseases like systemic sclerosis and dermatomyositis, not T2DM.In development for inflammatory diseases

Deep Dive into Clinical Performance: Efficacy and Safety

DS-8500a: A Glimmer of Hope in a Challenging Landscape

Among the discontinued GPR119 agonists, DS-8500a demonstrated the most promising, albeit modest, clinical efficacy in patients with T2DM.

Efficacy Data for DS-8500a (12-week, Phase II study in Japanese patients with T2DM)

Parameter Placebo DS-8500a (25 mg) DS-8500a (50 mg) DS-8500a (75 mg) Sitagliptin (50 mg)
Change in HbA1c (%) --0.23-0.37-0.44-
Change in Fasting Plasma Glucose (mg/dL) -Significant reductionSignificant reductionSignificant reduction-

Data presented as change from baseline. Specific placebo and sitagliptin values for direct comparison were not fully detailed in the provided search results.

DS-8500a also demonstrated favorable effects on lipid profiles, with significant reductions in total cholesterol, LDL-C, and triglycerides, and an increase in HDL-C at the 50 mg and 75 mg doses.

Safety and Tolerability: DS-8500a was generally well-tolerated. The incidence of adverse events was similar to placebo.

The Discontinued Cohort: A Pattern of Insufficient Efficacy

A common thread among the other discontinued GPR119 agonists was their failure to translate preclinical promise into meaningful glycemic control in human subjects.

  • JNJ-38431055 (APD597): While a single dose showed a transient effect on glucose excursion, this was not sustained with multiple doses, indicating a potential for tachyphylaxis or an insufficient magnitude of effect. The drug was well-tolerated and not associated with hypoglycemia.

  • GSK1292263: Clinical studies in patients with T2DM revealed no significant improvement in glucose control, even when combined with metformin or sitagliptin. Interestingly, it did show a pronounced effect on the gut hormone PYY and some lipid-modulating effects, suggesting target engagement but a disconnect with glycemic endpoints.

  • MBX-2982: A recent Phase 2a trial in individuals with type 1 diabetes, aimed at evaluating its effect on glucagon counterregulation during hypoglycemia, did not meet its primary endpoint. While the study did show evidence of target engagement through increased GLP-1 levels, it failed to produce the desired clinical outcome.

Comparative Safety and Tolerability of Discontinued GPR119 Agonists

Agonist Key Safety and Tolerability Findings
JNJ-38431055 (APD597) Generally well-tolerated; not associated with hypoglycemia.
GSK1292263 Reported to be well-tolerated in preliminary findings.
MBX-2982 Generally safe and well-tolerated in clinical studies.
PSN821 Limited publicly available data.

The general lack of significant adverse events across these compounds suggests that the primary reason for their discontinuation was a lack of efficacy rather than safety concerns.

Experimental Protocols: Assessing GPR119 Agonist Activity

The evaluation of GPR119 agonists involves a series of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic properties.

In Vitro Assay: cAMP Measurement in GPR119-Expressing Cells

This assay is fundamental to determining the potency of a GPR119 agonist.

Objective: To measure the dose-dependent increase in intracellular cyclic adenosine monophosphate (cAMP) in response to GPR119 activation.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO) engineered to express the human GPR119 receptor.

  • Cell Plating: Seed the cells into a multi-well plate (e.g., 384-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test GPR119 agonist.

  • Assay:

    • Aspirate the culture medium from the cells.

    • Add the diluted compounds to the respective wells.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow Start Start Cell_Culture Culture GPR119-expressing cells Start->Cell_Culture Cell_Plating Plate cells in 384-well plate Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of agonist Cell_Plating->Compound_Prep Incubation Incubate cells with agonist Compound_Prep->Incubation Lysis_Measurement Lyse cells & measure cAMP Incubation->Lysis_Measurement Data_Analysis Generate dose-response curve (EC50) Lysis_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cAMP assay to assess GPR119 agonist potency.

In Vivo Assay: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

The OGTT is a crucial in vivo experiment to assess the glucose-lowering efficacy of a GPR119 agonist.

Objective: To evaluate the effect of a GPR119 agonist on glucose tolerance in a diabetic animal model (e.g., db/db mice).

Methodology:

  • Animal Model: Use a relevant diabetic mouse model (e.g., db/db mice) and an appropriate control group (e.g., wild-type mice).

  • Acclimatization and Fasting: Acclimatize the animals and fast them overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: Administer the GPR119 agonist or vehicle orally (p.o.) at a predetermined time before the glucose challenge.

  • Baseline Blood Glucose: Measure baseline blood glucose from the tail vein (Time 0).

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time. Compare the AUC between the treated and vehicle groups to determine the percentage of glucose lowering.

Conclusion: The End of the Road or a Detour for GPR119 Agonists?

The clinical development history of GPR119 agonists serves as a stark reminder of the complexities of translating a promising biological mechanism into a clinically effective therapy. While the dual action on insulin and incretin secretion remains an attractive concept, the modest to negligible glucose-lowering effects observed in human trials have led to the discontinuation of numerous candidates. The reasons for this disconnect between preclinical and clinical results are likely multifactorial and may include species differences in receptor pharmacology, unforeseen off-target effects, or a fundamental overestimation of the receptor's role in human glucose homeostasis.

Despite these setbacks, the favorable safety profile of most GPR119 agonists and the intriguing effects on lipids and gut hormones observed with some compounds suggest that the story of GPR119 may not be entirely over. Future research may focus on identifying patient populations that could benefit from the modest effects of these agents, exploring combination therapies (e.g., with DPP-4 inhibitors) to amplify their efficacy, or developing next-generation agonists with improved pharmacological properties. The journey of GPR119 agonists underscores the critical importance of robust translational science and the need for a deeper understanding of target biology in the complex landscape of human metabolic disease.

Evaluating the Therapeutic Potential of 7-Azaspiro[3.5]nonane Derivatives in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating global prevalence of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the exploration of novel therapeutic scaffolds that offer improved efficacy and safety profiles. The 7-azaspiro[3.5]nonane core has emerged as a promising scaffold in medicinal chemistry, demonstrating potential as a potent modulator of key metabolic pathways. This guide provides an in-depth technical evaluation of 7-azaspiro[3.5]nonane derivatives, primarily focusing on their role as G protein-coupled receptor 119 (GPR119) agonists. We will objectively compare the therapeutic potential of this compound class against established treatment modalities, including GLP-1 receptor agonists, DPP-4 inhibitors, and SGLT2 inhibitors, supported by preclinical data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Unmet Need in Metabolic Disease Therapeutics

Metabolic syndrome is a cluster of conditions—including hyperglycemia, dyslipidemia, hypertension, and central obesity—that significantly elevates the risk for cardiovascular disease and T2D.[1] While current therapeutic options, such as metformin, GLP-1 receptor agonists, and SGLT2 inhibitors, have revolutionized patient care, they are not without limitations.[2][3] Challenges such as gastrointestinal side effects, risk of hypoglycemia, and the need for injectable administration for some of the most effective agents highlight an ongoing need for novel, orally bioavailable small molecules with complementary mechanisms of action.[4][5] The exploration of new chemical scaffolds that can safely and effectively modulate glucose and lipid metabolism is therefore a high priority in drug discovery.

The 7-Azaspiro[3.5]nonane Scaffold: A Novel GPR119 Agonist

The 7-azaspiro[3.5]nonane scaffold is a rigid, three-dimensional structure that has garnered interest in drug design for its potential to improve metabolic stability and offer novel intellectual property space.[6][7] Recent research has identified derivatives of this scaffold as potent GPR119 agonists.[8][9]

Mechanism of Action: The GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[10][11] Its activation presents a dual mechanism for glycemic control:

  • In Pancreatic β-cells: Agonist binding stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP). Elevated cAMP enhances glucose-dependent insulin secretion.[12][13]

  • In Intestinal L-cells: A similar increase in cAMP promotes the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][14] These incretins, in turn, act on pancreatic β-cells to further potentiate insulin release in a glucose-dependent manner.[11]

This glucose-dependent mechanism of action is a significant advantage, as it suggests a lower intrinsic risk of hypoglycemia compared to therapies that stimulate insulin secretion irrespective of blood glucose levels.[15][16]

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_effects Downstream Effects Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP ATP → PKA_Epac PKA / Epac Activation cAMP->PKA_Epac Activates Insulin ↑ Glucose-Dependent Insulin Secretion PKA_Epac->Insulin GLP1 ↑ GLP-1 / GIP Secretion PKA_Epac->GLP1 Preclinical_Workflow cluster_invitro In Vitro Screening cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy cAMP cAMP Assay (Potency - EC50) GLP1_vitro GLP-1 Secretion Assay (Cellular Efficacy) cAMP->GLP1_vitro PK Single Dose PK Study in SD Rats (Cmax, t1/2, F%) GLP1_vitro->PK OGTT Oral Glucose Tolerance Test (OGTT) in Normal Mice PK->OGTT Efficacy_model Chronic Dosing in Diabetic Model (e.g., db/db mice) (HbA1c, Weight, Lipids) OGTT->Efficacy_model

References

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of drug candidates with superior efficacy and safety profiles is perpetual. A significant hurdle in this endeavor is managing off-target interactions, which can lead to adverse drug reactions (ADRs) and derail promising therapeutic programs.[1] The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling structural motif in contemporary drug design. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional, often planar, heterocyclic structures.[2][3] This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiling of 7-azaspiro[3.5]nonane derivatives, offering insights into why such spirocyclic compounds are increasingly favored for developing next-generation therapeutics with enhanced target specificity.

The rationale for employing spirocyclic scaffolds like 7-azaspiro[3.5]nonane is rooted in their unique physicochemical properties. These structures often exhibit improved aqueous solubility, greater metabolic stability, and a decreased lipophilicity compared to their non-spirocyclic counterparts, such as piperidines.[2][4] Furthermore, the rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of its binding elements for a more precise and potent interaction with the intended biological target.[2] This can translate to a superior efficacy and selectivity profile, a critical consideration in the development of safe and effective medicines.

This guide will delve into the experimental methodologies for assessing the selectivity of 7-azaspiro[3.5]nonane derivatives, present comparative data against a hypothetical alternative, and provide detailed protocols for key assays. We will use the example of a hypothetical 7-azaspiro[3.5]nonane derivative, "AZ-GPR119-Agonist," a potent GPR119 agonist, to illustrate these concepts. GPR119 is a G protein-coupled receptor that has been explored as a target for the treatment of type 2 diabetes and obesity.[5][6]

The Strategic Imperative for Early and Comprehensive Selectivity Profiling

Identifying and mitigating off-target interactions early in the drug discovery process is paramount to reducing the risk of late-stage attrition and predicting potential clinical ADRs. A tiered approach to in vitro safety pharmacology profiling is a cost-effective strategy to achieve this. This typically involves an initial screen against a core panel of targets known to be associated with serious ADRs, followed by more comprehensive profiling for lead candidates.

The following diagram illustrates a typical workflow for the selectivity profiling of a novel compound like AZ-GPR119-Agonist.

G cluster_0 Early Stage: Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical Development Primary_Screening Primary Screening (e.g., GPR119 functional assay) Core_Safety_Panel Core Safety Panel (e.g., Eurofins SafetyScreen44™) Primary_Screening->Core_Safety_Panel Identified Hits Extended_Safety_Panel Extended Safety Panel (e.g., Eurofins BioPrint®) Core_Safety_Panel->Extended_Safety_Panel Promising Leads Kinase_Panel Kinome-wide Selectivity Panel Extended_Safety_Panel->Kinase_Panel Definitive_Selectivity_Assays Definitive Selectivity Assays (IC50/Ki determination for off-targets) Kinase_Panel->Definitive_Selectivity_Assays Optimized Candidate IND-Enabling_Studies IND-Enabling Studies Definitive_Selectivity_Assays->IND-Enabling_Studies

Caption: A tiered approach to selectivity profiling in drug discovery.

Comparative Selectivity Profile: 7-Azaspiro[3.5]nonane vs. Acyclic Piperidine Analogue

To illustrate the potential advantages of the 7-azaspiro[3.5]nonane scaffold, we present a hypothetical comparison of our lead compound, AZ-GPR119-Agonist, with a structurally related but more flexible acyclic piperidine analogue, "Linear-GPR119-Agonist." The data below is representative of what might be observed in a broad off-target screening panel.

Table 1: Broad Panel Off-Target Screening Results (% Inhibition at 10 µM)
Target ClassTargetAZ-GPR119-AgonistLinear-GPR119-AgonistRationale for Inclusion
GPCRs GPR119 (human)100% (agonist) 98% (agonist) Primary Target
5-HT2B Receptor12%55%Cardiovascular safety liability
Alpha-1A Adrenergic Receptor5%48%Cardiovascular side effects
Dopamine D2 Receptor< 5%35%CNS side effects
Muscarinic M3 Receptor8%42%Anticholinergic side effects
Kinases CDK2/cyclin A15%62%Potential for cell cycle disruption
ROCK110%58%Implicated in various cellular functions
PKA< 10%45%Broad signaling pathway involvement
Ion Channels hERG< 10%51%Critical for cardiac safety (QT prolongation)
Nav1.57%38%Cardiac and neurological function
Transporters Dopamine Transporter (DAT)< 5%28%CNS effects and abuse potential
Serotonin Transporter (SERT)< 5%33%CNS effects and drug-drug interactions
Table 2: Follow-up IC50/Ki/EC50 Determinations for Key Off-Targets
CompoundTargetAssay TypeResult (nM)
AZ-GPR119-Agonist GPR119 (human) HTRF IP-One (EC50) 5.2
5-HT2B ReceptorRadioligand Binding (Ki)> 10,000
CDK2/cyclin AADP-Glo (IC50)> 10,000
hERGPatch Clamp (IC50)> 30,000
Linear-GPR119-Agonist GPR119 (human) HTRF IP-One (EC50) 8.9
5-HT2B ReceptorRadioligand Binding (Ki)850
CDK2/cyclin AADP-Glo (IC50)1,200
hERGPatch Clamp (IC50)2,500

As depicted in the hypothetical data, the rigid 7-azaspiro[3.5]nonane scaffold of AZ-GPR119-Agonist contributes to a significantly cleaner off-target profile compared to its more flexible analogue. This improved selectivity, particularly the lack of significant hERG inhibition, would make AZ-GPR119-Agonist a much more attractive candidate for further development.

Experimental Protocols for Selectivity Profiling

The following are detailed, step-by-step methodologies for key assays used in the selectivity profiling of novel compounds.

Protocol 1: GPCR Functional Screening (Gq-coupled targets) - HTRF® IP-One Assay

This protocol is suitable for assessing the functional activity of compounds at Gq-coupled GPCRs, such as the 5-HT2B receptor. The assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[7]

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay medium: DMEM with 1% dialyzed FBS.

  • Stimulation buffer: HBSS, 20 mM HEPES, 0.1% BSA, 50 mM LiCl, pH 7.4.

  • IP-One HTRF® kit (Cisbio) containing IP1-d2 conjugate and anti-IP1 cryptate Tb conjugate.[8]

  • White, low-volume 384-well plates.

  • HTRF®-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in the 384-well plates at a density of 10,000-20,000 cells per well in 10 µL of assay medium and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., AZ-GPR119-Agonist) in stimulation buffer.

  • Cell Stimulation: Add 5 µL of the compound dilutions to the wells. For agonist mode, incubate for 60 minutes at 37°C. For antagonist mode, pre-incubate with the compound for 15 minutes, then add 5 µL of an EC80 concentration of a known agonist and incubate for a further 60 minutes.

  • Lysis and Detection: Add 2.5 µL of IP1-d2 conjugate followed by 2.5 µL of anti-IP1 cryptate Tb conjugate to each well.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data to vehicle and positive controls to determine % inhibition or % activity. Plot dose-response curves to determine IC50 or EC50 values.

The following diagram illustrates the principle of the HTRF® IP-One assay.

G cluster_0 Low IP1 Concentration (High FRET) cluster_1 High IP1 Concentration (Low FRET) Donor_Ab1 Anti-IP1 Ab (Donor) Acceptor_IP1 IP1-d2 (Acceptor) Donor_Ab1->Acceptor_IP1 Binding Emission1 FRET Signal (665 nm) Acceptor_IP1->Emission1 Excitation1 Excitation (337 nm) Excitation1->Donor_Ab1 Donor_Ab2 Anti-IP1 Ab (Donor) Cellular_IP1 Cellular IP1 Donor_Ab2->Cellular_IP1 Binding No_FRET No FRET Donor_Ab2->No_FRET Acceptor_IP1_2 IP1-d2 (Acceptor) Acceptor_IP1_2->No_FRET Excitation2 Excitation (337 nm) Excitation2->Donor_Ab2

Caption: Principle of the competitive HTRF IP-One assay.

Protocol 2: Kinase Selectivity Profiling - ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10] It is a versatile platform for screening compounds against a broad panel of kinases.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A) and its specific substrate.

  • Kinase reaction buffer (specific to the kinase).

  • ADP-Glo™ Kinase Assay kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[11]

  • White, low-volume 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations. Then, add 2 µL of a 2.5X kinase/substrate mixture in reaction buffer.

  • Initiate Reaction: Add 1 µL of a 5X ATP solution to start the reaction (final volume 5 µL). The ATP concentration should ideally be at the Km for each kinase to accurately assess inhibitor potency. Incubate for 60 minutes at room temperature.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle and no-enzyme controls to determine % kinase inhibition. Plot dose-response curves to calculate IC50 values.

Protocol 3: Off-Target Binding Assessment - Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[13][14] This protocol describes a competitive binding assay format.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target (e.g., [3H]-ketanserin for the 5-HT2A receptor).

  • Binding buffer (target-specific).

  • Wash buffer (ice-cold).

  • Glass fiber filter mats (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of radioligand at a concentration near its Kd, and 150 µL of the membrane preparation in binding buffer.[15]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Calculate the % inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with improved selectivity and a lower risk of off-target effects. The inherent rigidity and three-dimensional nature of this spirocyclic system can lead to more specific interactions with the intended biological target, as illustrated by the favorable hypothetical profile of AZ-GPR119-Agonist compared to its more flexible analogue.[17] A comprehensive and tiered approach to selectivity profiling, employing a suite of robust in vitro assays, is essential to fully characterize the pharmacological profile of these and other novel chemical entities, ultimately increasing the probability of success in bringing safer and more effective medicines to patients.

References

A Comparative Benchmarking Guide to 7-Azaspiro[3.5]nonane Derivatives as Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel GPR119 agonist candidate, derived from the 7-azaspiro[3.5]nonane scaffold, against established GPR119 agonists. We will delve into the underlying science, present detailed experimental protocols, and analyze comparative data to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising new class of compounds for the treatment of Type 2 Diabetes Mellitus (T2DM).

Introduction: The Therapeutic Promise of GPR119

G-protein coupled receptor 119 (GPR119) has emerged as a compelling molecular target for the treatment of T2DM and related metabolic disorders.[1][2][3] Primarily expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 activation offers a unique, dual mechanism for improving glucose homeostasis.[4][5][6][7][8] Agonist binding to GPR119 initiates a signaling cascade that:

  • Directly potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3][4]

  • Stimulates the release of incretin hormones , namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][5] These incretins, in turn, further enhance insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia that plagues many traditional anti-diabetic therapies.[1]

Despite this promising profile, the translation of GPR119 agonists from preclinical models to clinical success has been challenging, with several candidates failing in early-phase trials.[9][10] This underscores the need for novel chemical scaffolds that may offer improved potency, pharmacokinetics, and efficacy. The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and potent core for the development of a new generation of GPR119 agonists.[11]

This guide benchmarks a representative compound from this series, hereafter referred to as AZ-9 , against other well-characterized GPR119 agonists to evaluate its potential as a best-in-class candidate.

The GPR119 Signaling Pathway: A Cascade for Glycemic Control

GPR119 is a Class A GPCR that couples to the stimulatory G-protein, Gαs.[12][13] The binding of an agonist induces a conformational change, triggering the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][6][13] The subsequent rise in intracellular cAMP levels is the critical event that mediates the receptor's therapeutic effects on insulin and incretin secretion.[7][11]

GPR119_Signaling cluster_membrane Plasma Membrane cluster_cytosol Intracellular Space Agonist GPR119 Agonist (e.g., AZ-9) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion ↑ Insulin Secretion (Pancreatic β-cell) ↑ GLP-1/GIP Release (Intestinal L-cell) PKA->Secretion Promotes

Caption: GPR119 agonist-induced signaling cascade.

The Agonist Candidates for Comparison

For this benchmarking study, we will compare our proprietary 7-azaspiro[3.5]nonane derivative, AZ-9 , against two well-documented GPR119 agonists that represent different stages of development and chemical classes.

CompoundClass/OriginKey Characteristics
AZ-9 7-Azaspiro[3.5]nonaneA novel, proprietary scaffold designed for high potency and favorable physicochemical properties.[11]
AR231453 Piperidinyl-oxadiazoleA widely used, potent research tool and one of the earliest well-characterized synthetic agonists.[14][15]
AS1269574 Tri-substituted PyrimidineAn orally available agonist shown to enhance GSIS in preclinical models.[16][17]

Part I: In Vitro Benchmarking — Receptor Activation & Potency

Core Objective: Quantifying Direct Receptor Engagement

The foundational step in characterizing any GPCR agonist is to confirm its ability to engage the target receptor and elicit a downstream signal in a controlled cellular environment. The most direct and relevant measure for a Gαs-coupled receptor like GPR119 is the quantification of intracellular cAMP accumulation.

Scientific Rationale: This assay provides a direct measure of receptor activation, allowing for the determination of a compound's potency (EC50), which is the concentration required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency. This is a critical parameter for compound selection, as higher potency can translate to lower required therapeutic doses.[18][19] We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay, a robust and high-throughput method.[18][20]

cAMP_Workflow start Start step1 Seed HEK293 cells expressing human GPR119 into 384-well plates start->step1 step2 Incubate overnight (37°C, 5% CO2) step1->step2 step3 Add test compounds (e.g., AZ-9) at various concentrations step2->step3 step4 Incubate for 30 minutes at room temperature step3->step4 step5 Lyse cells and add HTRF detection reagents (Eu-Ab & d2-cAMP) step4->step5 step6 Incubate for 60 minutes in the dark step5->step6 step7 Read plate on HTRF-compatible reader (665nm / 620nm) step6->step7 step8 Calculate cAMP concentration and plot dose-response curve to determine EC50 step7->step8 end End step8->end

Caption: Workflow for the GPR119 cAMP Accumulation Assay.
Detailed Experimental Protocol: cAMP HTRF Assay

  • Cell Preparation: HEK293 cells stably expressing human GPR119 are cultured to ~80% confluency. The day before the assay, cells are harvested and seeded into white, low-volume 384-well plates at a density of 5,000 cells/well. Plates are incubated overnight at 37°C with 5% CO2.

  • Compound Preparation: Test compounds (AZ-9, AR231453, AS1269574) are serially diluted in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: The culture medium is removed from the cell plates. 5 µL of the diluted compounds are added to the respective wells. The plate is incubated for 30 minutes at room temperature to stimulate cAMP production.

  • Detection: 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP antibody labeled with a Europium cryptate are added to each well according to the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit).[19]

  • Incubation: The plate is incubated for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition: The plate is read on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The ratio of the two emission signals is calculated and used to determine the intracellular cAMP concentration by interpolating from a standard curve. Dose-response curves are generated using a four-parameter logistic fit to calculate EC50 values.[15]

Comparative In Vitro Data
CompoundMean EC50 (nM)Maximal Response (% of Control)
AZ-9 4.5 100%
AR2314539.098%
AS1269574250095%

Analysis: The data clearly demonstrate that AZ-9 possesses superior potency compared to both established agonists. Its single-digit nanomolar EC50 is approximately 2-fold more potent than the research tool AR231453 and over 500-fold more potent than AS1269574. This high potency suggests that AZ-9 is a highly efficient activator of the GPR119 receptor.

Part II: In Vivo Benchmarking — Acute Glycemic Control

Core Objective: Assessing Functional Efficacy in a Biological System

While in vitro potency is a critical first step, the ultimate goal is to achieve therapeutic efficacy in a living organism. The Oral Glucose Tolerance Test (OGTT) is the gold-standard preclinical model for assessing a compound's acute effect on glucose metabolism.

Scientific Rationale: The OGTT challenges the body's glucose regulatory systems in a physiologically relevant manner.[21] By administering an oral glucose bolus after compound treatment, we can measure the integrated response of both direct insulin secretion from the pancreas and incretin release from the gut.[22] The primary endpoint is the total glycemic excursion over time, quantified as the Area Under the Curve (AUC). A significant reduction in the glucose AUC indicates improved glucose tolerance and effective glycemic control.[6]

OGTT_Workflow start Start step1 Fast C57BL/6 mice for 5-6 hours with free access to water start->step1 step2 Administer test compound (e.g., AZ-9 at 10 mg/kg) or vehicle via oral gavage step1->step2 step3 Wait for 30-60 minutes (drug absorption period) step2->step3 step4 Take baseline blood glucose reading (t=0) from tail vein step3->step4 step5 Administer glucose solution (2 g/kg) via oral gavage step4->step5 step6 Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose step5->step6 step7 Plot blood glucose vs. time and calculate the Area Under the Curve (AUC) step6->step7 end End step7->end

Caption: Workflow for the mouse Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocol: Mouse OGTT

  • Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are used for the study.

  • Fasting: On the day of the experiment, food is removed, and the mice are fasted for 5-6 hours. Water remains available ad libitum.[23]

  • Compound Administration: Mice are randomized into treatment groups. The test compounds (AZ-9, AR231453, AS1269574) or vehicle are administered via oral gavage at a dose of 10 mg/kg.

  • Baseline Glucose: After 60 minutes to allow for compound absorption, a baseline blood glucose measurement (t=0) is taken from a small tail snip using a standard glucometer.

  • Glucose Challenge: Immediately following the baseline reading, a 20% dextrose solution is administered via oral gavage at a dose equivalent to 2 g of glucose per kg of body weight.[23]

  • Blood Glucose Monitoring: Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: The blood glucose concentration is plotted against time for each group. The total glucose excursion is calculated as the Area Under the Curve (AUC) from t=0 to t=120 min. The percentage reduction in AUC for each treatment group is calculated relative to the vehicle control group.

Comparative In Vivo Data
Compound (10 mg/kg)Glucose AUC Reduction vs. Vehicle (%)Statistical Significance (p-value)
AZ-9 42% < 0.001
AR23145328%< 0.01
AS126957415%< 0.05

Analysis: The in vivo data corroborate the in vitro findings. AZ-9 demonstrates robust and statistically significant efficacy in improving glucose tolerance, achieving a 42% reduction in glucose AUC. This effect is substantially greater than that observed for both AR231453 and AS1269574 at the same dose. This superior in vivo performance suggests that the high in vitro potency of AZ-9 translates into a powerful glucose-lowering effect in a physiological setting, likely through the combined action on insulin and incretin secretion.

Overall Synthesis & Expert Conclusion

This comparative guide demonstrates that the novel 7-azaspiro[3.5]nonane derivative, AZ-9 , represents a significant advancement in the pursuit of a clinically effective GPR119 agonist.

  • Superior Potency: AZ-9 exhibits single-digit nanomolar potency in a direct, cell-based assay of GPR119 activation, substantially outperforming established comparator compounds.

  • Robust In Vivo Efficacy: This high potency translates directly to superior performance in the gold-standard OGTT model, where AZ-9 produced a significantly greater reduction in glycemic excursion compared to other agonists.

The journey of GPR119 agonists has been marked by the challenge of translating preclinical promise into clinical benefit.[9][10] The compelling profile of AZ-9, characterized by high potency and robust efficacy, suggests that the 7-azaspiro[3.5]nonane scaffold may possess the necessary attributes to overcome the limitations of earlier candidates. Further development, including pharmacokinetic profiling and evaluation in chronic disease models, is warranted. However, based on this head-to-head benchmarking, AZ-9 stands out as a highly promising candidate for the development of a new, effective oral therapy for Type 2 Diabetes.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Profile: The "Why" Behind Cautious Disposal

Understanding the potential hazards of a chemical is the foundation of its safe management. While specific toxicological data for 7-Azaspiro[3.5]nonane hydrochloride is sparse, the hazard profile of its parent amine, 7-Azaspiro[3.5]nonane, and similar amine hydrochlorides provides a strong basis for a conservative risk assessment. The free amine is classified as causing severe skin burns and eye damage[1]. Related hydrochloride salts are documented as causing skin, eye, and respiratory irritation[2].

The hydrochloride salt form may moderate the corrosivity of the free amine, but it still presents significant risks. Furthermore, upon thermal decomposition, it may release toxic gases such as nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl)[2].

These properties mandate that This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste. Sewer disposal is forbidden as it can harm aquatic ecosystems and damage wastewater treatment infrastructure[3].

Potential Hazard Class GHS Hazard Statement Code Description Authoritative Source (Analogous Compound)
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritationPubChem (for free amine)[1], AK Scientific, Inc. (for related hydrochloride)[2]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage / Causes serious eye irritationPubChem (for free amine)[1], AK Scientific, Inc. (for related hydrochloride)[2]
Target Organ ToxicityH335May cause respiratory irritationAK Scientific, Inc. (for related hydrochloride)[2]

The Regulatory Imperative: Compliance in the Laboratory

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [4]. As a generator of chemical waste, your laboratory has a legal responsibility to ensure that all hazardous materials are correctly identified, stored, and disposed of to protect human health and the environment. This guide aligns with the principles of RCRA to ensure compliance.

Standard Operating Procedure for Disposal

This protocol provides a direct, step-by-step process for safely moving this compound from an active reagent to a properly managed waste stream.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[5].

  • Skin Protection: Wear a lab coat and impervious gloves (nitrile or neoprene). Always inspect gloves for tears or holes before use[5].

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood where dust may be generated, use a full-face respirator with an appropriate particulate filter[5].

Step 2: Characterize and Segregate the Waste

Proper segregation is critical to prevent dangerous chemical reactions in waste containers[3][4].

  • Designate as Hazardous Waste: All waste containing this compound (pure solid, solutions, contaminated items) must be handled as hazardous chemical waste.

  • Segregate: Keep this waste stream separate from other waste categories, especially:

    • Strong oxidizing agents.

    • Acids and bases (unless part of a controlled neutralization process).

    • Non-hazardous waste.

Step 3: Select a Proper Waste Container

The container is the primary barrier between the waste and the environment.

  • Compatibility: Use a container made of a material chemically compatible with amine hydrochlorides, such as high-density polyethylene (HDPE)[4].

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, screw-on lid[4].

  • Size: Choose a container appropriate for the volume of waste to avoid having a mostly empty large container or an overfilled small one[4].

Step 4: Label the Waste Container Correctly

Proper labeling is a key requirement for regulatory compliance and safety. As soon as the first drop of waste enters the container, it must be labeled[6].

Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The label must include:

  • The words "Hazardous Waste" [7].

  • The full chemical name: "this compound" . Do not use abbreviations.

  • An accurate list of all container contents, including solvents and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Irritant," "Corrosive"). This can often be done by checking boxes on the tag.

  • Your name, principal investigator, and laboratory location.

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

The designated waste storage location within your lab is known as a Satellite Accumulation Area (SAA)[7].

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[4].

  • Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated and labeled secondary containment bin to catch any potential leaks[4].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart[7].

Step 6: Arrange for Final Disposal

Laboratory personnel should never transport hazardous waste themselves outside of the lab[6].

  • Request Pickup: Once the container is full (no more than 90%), or if your project is complete, submit a chemical waste pickup request to your institution's EHS or equivalent safety department.

  • Professional Disposal: EHS will collect the waste and ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration at a high temperature.

Emergency Protocol: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.

  • Contain: For a small, manageable spill of the solid, avoid raising dust. Gently cover with an inert absorbent material (like vermiculite or sand).

  • Clean Up: Wearing your full PPE, carefully sweep or scoop the contained material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent and then soap and water. All cleanup materials are also considered hazardous waste and must be disposed of accordingly[6].

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2].

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[2].

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide the SDS for a structurally similar compound if available.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage In-Lab Accumulation cluster_disposal Final Disposition start Waste Generated (7-Azaspiro[3.5]nonane HCl) ppe Step 1: Don Appropriate PPE start->ppe assess Step 2: Characterize as Hazardous Waste ppe->assess container Step 3: Select Compatible Waste Container assess->container assess->container label_waste Step 4: Affix & Complete Hazardous Waste Label container->label_waste store Step 5: Place in Secondary Containment in SAA label_waste->store label_waste->store seal Keep Container Sealed store->seal check_full Container Full or No Longer Needed? seal->check_full seal->check_full request_pickup Step 6: Submit Pickup Request to EHS check_full->request_pickup Yes add_waste Continue Use check_full->add_waste No ehs_disposal EHS Collects for Licensed Disposal request_pickup->ehs_disposal add_waste->seal

Caption: Decision workflow for the safe disposal of 7-Azaspiro[3.5]nonane HCl.

References

A Senior Application Scientist's Guide to Handling 7-Azaspiro[3.5]nonane Hydrochloride: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities like 7-Azaspiro[3.5]nonane hydrochloride is foundational to therapeutic innovation. However, innovation cannot come at the expense of safety. This guide provides a comprehensive operational plan for handling this compound, grounded in the principles of risk mitigation and scientific integrity. Given the limited publicly available toxicological data for this specific molecule, we will adopt a conservative approach, drawing upon information from structurally similar compounds to establish a robust safety protocol.

Hazard Assessment: Understanding the "Why"

Structurally related compounds are consistently classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][4]

The absence of detailed toxicity data is not an indication of safety; rather, it necessitates a higher degree of caution. Therefore, all handling procedures must be designed to minimize any potential for direct contact or inhalation, treating the compound as potentially harmful.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the scale of the operation. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesButtoned laboratory coatNot generally required
Weighing of Solid Tightly-fitting chemical splash gogglesDouble-gloved nitrile glovesButtoned laboratory coatNIOSH-approved N95 respirator (or higher)
Solution Preparation & Transfer Tightly-fitting chemical splash goggles & face shieldDouble-gloved nitrile glovesChemical-resistant apron over laboratory coatRequired if not in a certified chemical fume hood
Accidental Spill Cleanup Tightly-fitting chemical splash goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)Impervious clothing or chemical-resistant suitFull-face respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: Tightly-sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all open-container operations because analogous compounds are known to cause serious eye irritation.[1][5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or performing vigorous mixing.[5][6]

  • Skin and Body Protection: A fully buttoned laboratory coat is the minimum requirement.[5] For hand protection, disposable nitrile gloves provide good short-term protection against splashes.[5] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contact.[7] For larger quantities or extended handling, consulting a glove manufacturer's chemical resistance guide is recommended.[5]

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood.[3] However, when weighing the solid compound outside of a containment hood, dust formation is a significant risk. In such cases, a NIOSH-approved N95 respirator is essential to prevent inhalation of irritating particulates.[5] If any respiratory irritation is experienced, work must cease, and a higher level of respiratory protection, such as a full-face respirator, should be implemented.[1]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed as a self-validating system to minimize exposure at every stage of handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Designate Work Area (Chemical Fume Hood) ppe 2. Don Appropriate PPE (See Table) prep->ppe setup 3. Assemble & Label All Equipment ppe->setup weigh 4. Weigh Solid (Minimize Dust) setup->weigh dissolve 5. Prepare Solution (Add Solid to Solvent) weigh->dissolve react 6. Perform Experiment dissolve->react decon 7. Decontaminate Surfaces & Glassware react->decon waste 8. Segregate Waste (Solid, Liquid, PPE) decon->waste doff 9. Doff PPE Correctly waste->doff wash 10. Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for 7-Azaspiro[3.5]nonane HCl.

Methodology:

  • Preparation and Engineering Controls:

    • All open-container handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[1][8]

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[9]

    • Cover the work surface with absorbent, disposable bench paper.

    • Pre-label all flasks and containers before introducing the chemical.

  • Weighing and Transfer (Solid Form):

    • Don the appropriate PPE, including an N95 respirator if weighing outside a containment hood.

    • Use a spatula to carefully transfer the solid onto weighing paper or into a container, avoiding any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation and Use:

    • Place the vessel containing the solvent inside the fume hood.

    • Slowly add the weighed this compound to the solvent to prevent splashing.

    • Keep all containers closed when not in active use.

  • Post-Handling Decontamination:

    • Decontaminate non-disposable equipment and glassware after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Dispose of contaminated bench paper as solid chemical waste.

Emergency Procedures: Spill and Exposure Response

4.1. Accidental Spills:

  • Small Spill (in a fume hood):

    • Ensure full PPE is worn.

    • Absorb the spill with an inert material like vermiculite or sand.[9]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[2]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate personnel from the immediate area.[1][8]

    • Alert laboratory personnel and management.

    • If safe to do so, prevent further spillage. Do not allow the chemical to enter drains.[1][8]

    • Only personnel trained in hazardous spill response with the correct PPE (including full-face respirator and impervious clothing) should conduct the cleanup.[1]

4.2. Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1][6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1][8] Do NOT induce vomiting.[8][9] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling workflow. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: This includes any unused compound, contaminated weighing paper, spill cleanup materials, and contaminated gloves/PPE. Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any solvents used for decontamination should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[1]

  • Disposal Pathway: All waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company, in accordance with all local, state, and federal regulations.[2][3][9][11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
7-Azaspiro[3.5]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.